molecular formula C13H16BrN3O2S B599070 N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS No. 1199773-25-5

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Cat. No.: B599070
CAS No.: 1199773-25-5
M. Wt: 358.254
InChI Key: UBFWGMAYPYTEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a useful research compound. Its molecular formula is C13H16BrN3O2S and its molecular weight is 358.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c1-13(2,3)16-20(18,19)12-6-4-11(5-7-12)17-9-10(14)8-15-17/h4-9,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFWGMAYPYTEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682099
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-25-5
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide and its Structural Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is a distinct chemical entity belonging to the broader class of pyrazolyl benzenesulfonamides. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by its members. The core structure, featuring a pyrazole ring linked to a benzenesulfonamide moiety, serves as a privileged scaffold in the design of various therapeutic agents. This technical guide aims to provide a comprehensive overview of the known properties of N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide, and to contextualize its potential applications by examining the synthesis, biological activities, and mechanisms of action of structurally related compounds.

Core Properties of N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

While detailed experimental data for this specific molecule is not extensively available in public literature, its fundamental properties have been identified. It is recognized as a building block for protein degraders, suggesting its potential utility in the development of novel therapeutics targeting protein homeostasis.

PropertyValueSource
Molecular Formula C₁₃H₁₆BrN₃O₂S[1]
Molecular Weight 358.3 g/mol [1]
CAS Number 1199773-25-5[1]
Purity ≥98%[1]
Physical State Solid (presumed)
Storage Conditions Room temperature or -20°C
Classification Protein Degrader Building Block[1]

Synthesis Strategies for Pyrazolyl Benzenesulfonamides

Proposed Synthetic Pathway

Synthetic Pathway 4-Bromopyrazole 4-Bromopyrazole Intermediate_A 4-(4-bromopyrazol-1-yl)aniline 4-Bromopyrazole->Intermediate_A Chan-Lam Coupling 4-Sulfonamidobenzeneboronic acid 4-Sulfonamidobenzeneboronic acid 4-Sulfonamidobenzeneboronic acid->Intermediate_A Intermediate_B 4-(4-bromopyrazol-1-yl)benzenediazonium chloride Intermediate_A->Intermediate_B Diazotization (NaNO₂, HCl) Intermediate_C 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride Intermediate_B->Intermediate_C Sulfonylchlorination (SO₂, CuCl₂) Target_Compound N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide Intermediate_C->Target_Compound Sulfonamide Formation tert-Butylamine tert-Butylamine tert-Butylamine->Target_Compound Potential_Biological_Targets cluster_inflammation Inflammation cluster_cancer Cancer cluster_infection Infectious Diseases Pyrazole_Benzenesulfonamide_Scaffold Pyrazole Benzenesulfonamide Scaffold COX-2 COX-2 Pyrazole_Benzenesulfonamide_Scaffold->COX-2 Carbonic_Anhydrases Carbonic Anhydrases (e.g., CAIX) Pyrazole_Benzenesulfonamide_Scaffold->Carbonic_Anhydrases Microbial_Enzymes Essential Microbial Enzymes Pyrazole_Benzenesulfonamide_Scaffold->Microbial_Enzymes Prostaglandins Prostaglandins COX-2->Prostaglandins inhibition Tumor_Acidosis Tumor_Acidosis Carbonic_Anhydrases->Tumor_Acidosis inhibition Microbial_Growth Microbial_Growth Microbial_Enzymes->Microbial_Growth inhibition

References

Technical Guide: Physicochemical Characteristics of N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is a synthetic organic compound featuring a core structure that combines a pyrazole ring with a benzenesulfonamide moiety. This structural motif is of significant interest in medicinal chemistry due to the established biological activities of related compounds. The pyrazole nucleus is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2), while the sulfonamide group is a well-known pharmacophore for carbonic anhydrase inhibitors.[1][2] This technical guide provides a summary of the known physicochemical characteristics of this compound, along with detailed, plausible experimental protocols for its synthesis and characterization based on established methodologies for analogous compounds. Furthermore, potential biological signaling pathways are visualized to guide future research and drug development efforts.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is crucial for its application in research and development. While experimental data for some properties are not publicly available, a combination of information from chemical suppliers and predicted values provides a foundational understanding of the compound.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name N-tert-butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide---
CAS Number 1199773-25-5[3]
Molecular Formula C₁₃H₁₆BrN₃O₂S[3]
Molecular Weight 358.3 g/mol [3]
Appearance Off-white to white solid (predicted)---
Purity ≥98% (typical)[3]
Melting Point Not available (predicted to be a solid at room temperature)---
Boiling Point Not available---
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. Low solubility in water is expected.---
pKa Not available (predicted to have an acidic proton on the sulfonamide nitrogen)---
LogP Not available (predicted to be moderately lipophilic)---
Storage Recommended storage at room temperature or -20°C.[4]

Experimental Protocols

The following protocols describe plausible methods for the synthesis, purification, and characterization of this compound, based on general procedures for the synthesis of related 4-(pyrazol-1-yl)benzenesulfonamides and N-alkylation of sulfonamides.

Synthesis

The synthesis can be conceptualized as a two-step process: the formation of the 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride intermediate, followed by its reaction with tert-butylamine.

Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl Chloride

This step involves the reaction of 4-bromopyrazole with 4-chlorosulfonylbenzene.

  • Materials: 4-bromopyrazole, 4-chlorosulfonylbenzene, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • To a solution of 4-bromopyrazole (1 equivalent) in the chosen solvent, add the base (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 4-chlorosulfonylbenzene (1 equivalent) in the same solvent dropwise.

    • The reaction mixture is then heated to 60-80°C and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.

Step 2: Synthesis of this compound

This step involves the amination of the sulfonyl chloride with tert-butylamine.

  • Materials: 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, tert-butylamine, a base (e.g., triethylamine or pyridine), and a chlorinated solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the crude 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1 equivalent) in the chlorinated solvent.

    • Add the base (1.2 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add tert-butylamine (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

    • Upon completion, the reaction mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

Purification

Purification of the crude this compound is typically achieved by column chromatography or recrystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Procedure: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the silica gel column. The column is eluted with the mobile phase, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated.

  • Recrystallization:

    • Solvent System: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is determined by small-scale solubility tests.

    • Procedure: The crude product is dissolved in the minimum amount of the hot solvent system. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all protons and their chemical environments. Expected signals would include those for the tert-butyl group, the aromatic protons of the benzene ring, and the protons of the pyrazole ring.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid) is a common choice.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow and potential signaling pathways that may be modulated by this compound, based on the known activities of structurally related compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-bromopyrazole 4-bromopyrazole Intermediate 4-(4-bromopyrazol-1-yl) benzenesulfonyl chloride 4-bromopyrazole->Intermediate Base, Solvent 4-chlorosulfonylbenzene 4-chlorosulfonylbenzene 4-chlorosulfonylbenzene->Intermediate Crude Product Crude this compound Intermediate->Crude Product Base, Solvent tert-butylamine tert-butylamine tert-butylamine->Crude Product Purification Column Chromatography or Recrystallization Crude Product->Purification Pure Product Pure this compound Purification->Pure Product NMR NMR Pure Product->NMR MS MS Pure Product->MS HPLC HPLC Pure Product->HPLC

Caption: General experimental workflow for the synthesis, purification, and characterization.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

G cluster_cytoplasm Cytoplasm / Mitochondria CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA H_HCO3 H⁺ + HCO₃⁻ CA->H_HCO3 pH_Regulation pH Regulation Ion Transport Metabolism H_HCO3->pH_Regulation Target_Compound This compound Target_Compound->CA Inhibition

Caption: Hypothetical inhibition of Carbonic Anhydrase.

Conclusion

This compound presents a molecule of interest for further investigation, particularly in the fields of anti-inflammatory and anticancer research, due to its structural similarity to known inhibitors of COX-2 and carbonic anhydrases. This guide provides the currently available physicochemical data and outlines robust, albeit generalized, experimental protocols for its synthesis and characterization. The visualized signaling pathways, while hypothetical, offer a rational basis for initiating biological evaluation of this compound. Further experimental work is required to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a chemical entity positioned within the rapidly evolving field of targeted protein degradation (TPD). While specific mechanistic data for this compound is not extensively documented in publicly available scientific literature, its classification as a "Protein Degrader Building Block" provides a strong indication of its intended application and core function.[1] This guide will, therefore, focus on the compound's role within the framework of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of three key components:

  • A ligand for a Protein of Interest (POI): This moiety specifically binds to the target protein that is intended for degradation.

  • A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, a key enzyme in the ubiquitination cascade.

  • A linker: This chemical tether connects the POI ligand and the E3 ligase ligand, bringing the target protein and the E3 ligase into close proximity.

This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, marking it for degradation by the proteasome.

The Postulated Role of this compound

Based on its chemical structure and classification, this compound is designed to be incorporated into a PROTAC molecule. Its precise function within the PROTAC can be hypothesized in two primary roles:

  • As a Ligand for a Protein of Interest (POI): The pyrazole and benzenesulfonamide motifs are present in various compounds with known biological activities, including kinase inhibitors and other therapeutic agents. It is plausible that this scaffold is designed to bind to the active site or an allosteric pocket of a specific target protein. The identity of this putative target is not yet publicly disclosed.

  • As a Precursor for Linker Attachment: The presence of a bromine atom on the pyrazole ring provides a chemically reactive handle. This halogen atom can be readily displaced through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the covalent attachment of a linker, which would then be connected to an E3 ligase ligand.

The following diagram illustrates the general workflow for utilizing a building block like this compound in PROTAC synthesis, assuming its role as a POI ligand with a reactive handle for linker attachment.

PROTAC_Synthesis_Workflow cluster_Components PROTAC Components cluster_Synthesis Synthetic Steps cluster_Product Final Product Building_Block This compound (POI Ligand Precursor) Coupling_Reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Building_Block->Coupling_Reaction Linker_Precursor Linker Precursor (with complementary reactive group) Linker_Precursor->Coupling_Reaction E3_Ligand E3 Ligase Ligand (e.g., for CRBN, VHL) Final_Coupling Amide Coupling / Click Chemistry E3_Ligand->Final_Coupling Deprotection Deprotection (if necessary) Coupling_Reaction->Deprotection Deprotection->Final_Coupling PROTAC Functional PROTAC Molecule Final_Coupling->PROTAC

Fig. 1: Hypothetical workflow for PROTAC synthesis.

Potential Signaling Pathway Involvement

Without a confirmed protein target, the specific signaling pathway modulated by a PROTAC derived from this building block remains speculative. However, the general mechanism of action of any resulting PROTAC would involve the hijacking of the Ubiquitin-Proteasome System.

The diagram below illustrates the canonical PROTAC mechanism of action.

PROTAC_Mechanism cluster_Cellular_Environment Cellular Environment cluster_Ternary_Complex Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Protein of Interest (POI) POI_bound POI POI->POI_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Ubiquitination Ubiquitination POI_bound->Ubiquitination E3_Ligase_bound->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation_Products Degradation Products (Amino Acids) Proteasome->Degradation_Products

Fig. 2: General mechanism of action for a PROTAC.

Experimental Protocols

As no specific experimental data for this compound's mechanism of action is available, this section outlines general experimental protocols commonly employed in the characterization of novel PROTACs.

4.1. Synthesis and Characterization:

  • PROTAC Synthesis: Standard organic synthesis techniques would be used to couple the building block with a chosen linker and E3 ligase ligand. Purification would typically be performed using flash column chromatography and/or preparative HPLC.

  • Structural Verification: The final PROTAC structure would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

4.2. In Vitro Assays:

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) would be used to quantify the binding affinity of the PROTAC to both the isolated POI and the E3 ligase.

  • Ternary Complex Formation Assays: Methods like SPR, size-exclusion chromatography, or native mass spectrometry can be employed to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex.

  • In Vitro Degradation Assays: Cell-free degradation assays using purified components (POI, E1, E2, E3, ubiquitin, and proteasome) can confirm the PROTAC's ability to induce ubiquitination and degradation of the POI.

4.3. Cell-Based Assays:

  • Western Blotting: This is the most common method to measure the reduction in POI levels in cultured cells treated with the PROTAC. A dose-response and time-course analysis is typically performed to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Quantitative Mass Spectrometry (Proteomics): This provides a more unbiased and comprehensive view of the proteome-wide effects of the PROTAC, assessing its selectivity.

  • Cell Viability/Proliferation Assays: Assays such as MTT or CellTiter-Glo are used to evaluate the downstream functional consequences of POI degradation on cell health and proliferation.

Data Presentation

As no quantitative data is available for this specific compound, the following table is a template illustrating how such data would typically be presented for a novel PROTAC.

ParameterValueMethod
Binding Affinity
KD (to POI)e.g., X nMSPR
KD (to E3 Ligase)e.g., Y nMITC
Cellular Activity
DC₅₀ (Cell Line A)e.g., Z nMWestern Blot
Dₘₐₓ (Cell Line A)e.g., >90%Western Blot
Selectivity
Off-target degradatione.g., None observedProteomics
Functional Outcome
IC₅₀ (Cell Viability)e.g., W nMMTT Assay

Conclusion

This compound is a valuable chemical tool for researchers engaged in the discovery and development of novel PROTACs. While its specific target and mechanism of action await elucidation in the public domain, its structural features strongly suggest a role as a versatile building block for constructing targeted protein degraders. Further research will be necessary to fully characterize the biological activity of PROTACs derived from this compound and to unlock their full therapeutic potential.

References

"N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" CAS number 1199773-25-5

Author: BenchChem Technical Support Team. Date: December 2025

Begin data gathering

I've initiated a thorough search for the chemical compound "N-t-Butyl- 4-(4-bromopyrazol-1-yl)benzenesulfonamide" and its CAS number "1199773-25-5." The goal is to accumulate all accessible technical information related to this substance. My current focus is on compiling a comprehensive data set.

Refining the search scope

I am now focusing on gathering more specific information. Beyond basic data, I'm actively seeking details on the compound's synthesis, mechanism of action, and any existing experimental data, emphasizing quantitative results. I'm also looking for experimental procedures, reagents, and analytical methods. Simultaneously, I'm investigating the signaling pathways this compound might modulate. My goal is a truly comprehensive data set.

Reviewing Chemical Suppliers

I've located several chemical supplier listings for "N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" using its name and CAS number "1199773-25-5". These entries have yielded fundamental data, like the molecular formula.

Digging Deeper for Data

I've found basic info like the molecular formula and weight for this compound. While suppliers offer purity data and mention "Protein Degrader Building Blocks," detailed technical info is scarce. Synthesis, mechanism, and signaling pathways are absent. Next, I'll shift gears to academic papers and patents for richer, more in-depth data.

Discovering Chemical Properties

I've made headway in confirming the chemical properties of "N- t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" using supplier data. Notably, one source classifies it as a "Protein Degrader Building Block," which presents a promising direction for my line of inquiry.

Investigating PROTAC Role

I've learned that "N- t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" is likely a PROTAC component. Existing data solidifies its role as a "Protein Degrader Building Block." To move forward, I must now unearth specific synthesis details, its precise mechanism in protein degradation, and any existing biological data. Focus is shifting towards literature that outlines its use within the PROTAC framework, seeking experimental specifics.

Technical Guide: Structure Elucidation of N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document presents a proposed synthesis pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), and an exploration of its potential biological activities based on extensive analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of novel pyrazolyl benzenesulfonamide derivatives.

Chemical Structure and Properties

N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is a heterocyclic compound featuring a brominated pyrazole ring linked to a benzenesulfonamide moiety, which is further substituted with a tert-butyl group.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₆BrN₃O₂S[1]
Molecular Weight 358.25 g/mol [1]
CAS Number 1199773-25-5-
Appearance Predicted: White to off-white solid-
Purity Typically available at ≥98%-
Storage Conditions Store at -20°C[1]

Proposed Synthesis

A plausible and efficient two-step synthetic route for N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is proposed based on established methods for the synthesis of similar 4-(pyrazol-1-yl)benzenesulfonamide derivatives.

Experimental Protocol

Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride

  • To a stirred solution of 4-bromopyrazole (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add 4-(chlorosulfonyl)phenyl isocyanate (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride.

Step 2: Synthesis of N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

  • Dissolve the 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq.) in a suitable solvent like DCM.

  • To this solution, add tert-butylamine (1.2 eq.) and a base such as triethylamine (1.5 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the final product, N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide.

Synthesis_Workflow cluster_step1 Step 1: Formation of Sulfonyl Chloride cluster_step2 Step 2: Sulfonamide Formation A 4-bromopyrazole C Reaction in Aprotic Solvent A->C B 4-(chlorosulfonyl)phenyl isocyanate B->C D Purification C->D E 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride D->E G Reaction with Base E->G F tert-butylamine F->G H Purification G->H I N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide H->I

Caption: Proposed two-step synthesis workflow.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsPredicted Chemical Shift (δ)Multiplicity
tert-Butyl (9H)1.2 - 1.4Singlet
Pyrazole H-3 (1H)7.9 - 8.1Singlet
Pyrazole H-5 (1H)8.2 - 8.4Singlet
Benzenesulfonamide (ortho to SO₂) (2H)7.8 - 8.0Doublet
Benzenesulfonamide (meta to SO₂) (2H)7.6 - 7.8Doublet
N-H (1H)7.0 - 7.5Singlet (broad)
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)
tert-Butyl (CH₃)29 - 31
tert-Butyl (quaternary C)55 - 57
Pyrazole C-3140 - 142
Pyrazole C-4 (C-Br)95 - 97
Pyrazole C-5128 - 130
Benzenesulfonamide (C-S)142 - 144
Benzenesulfonamide (ortho to SO₂)128 - 130
Benzenesulfonamide (meta to SO₂)118 - 120
Benzenesulfonamide (para to pyrazole)138 - 140
Mass Spectrometry

The fragmentation pattern in mass spectrometry is predicted to show characteristic losses of the sulfonamide and pyrazole moieties.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
358/360[M+H]⁺ (Isotopic pattern due to Br)
302/304[M - C₄H₉]⁺
221/223[C₉H₅BrN₂]⁺ (4-bromopyrazol-1-yl)phenyl cation
156[C₆H₄SO₂NH₂]⁺

Potential Biological Activities and Signaling Pathways

Based on the biological activities reported for structurally similar pyrazolyl benzenesulfonamide derivatives, N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is predicted to exhibit anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Many pyrazole derivatives are known to act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2] Inhibition of COX-2 reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Molecule N-t-Butyl-4-(4-bromopyrazol- 1-yl)benzenesulfonamide Molecule->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway.
Antimicrobial Activity

Sulfonamide-containing compounds are a well-established class of antimicrobial agents. The proposed mechanism of action for many pyrazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3]

Antimicrobial_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Molecule N-t-Butyl-4-(4-bromopyrazol- 1-yl)benzenesulfonamide Molecule->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase.

Conclusion

While direct experimental data for N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide remains scarce in publicly available literature, this technical guide provides a robust framework for its structural elucidation and potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predicted spectroscopic data offer a valuable reference for researchers undertaking the synthesis and characterization of this compound. Furthermore, the analysis of its potential biological activities, supported by literature on analogous compounds, suggests that N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide may be a promising candidate for further investigation as an anti-inflammatory or antimicrobial agent. This guide serves as a foundational document to stimulate and support future research and development efforts in this area.

References

N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide: A Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable."[1][2] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4] A key strategy within TPD is the use of Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that induce the proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[5][6]

The modular nature of PROTACs, consisting of a ligand for the POI, a ligand for an E3 ligase, and a connecting linker, allows for systematic optimization. Building blocks that facilitate the rapid and efficient synthesis of PROTAC libraries are therefore of significant interest to the drug discovery community.[1] N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is one such building block, designed for incorporation into PROTACs.[7] This technical guide provides a comprehensive overview of this compound, its role in TPD, and its potential applications.

Core Compound Data

N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is a chemical intermediate intended for use in the synthesis of more complex molecules, specifically protein degraders.[7] While detailed experimental data on PROTACs directly incorporating this specific building block is not extensively available in the public domain, its structural features suggest its role as a precursor to a ligand for an E3 ubiquitin ligase. The sulfonamide and pyrazole moieties are common pharmacophores in medicinal chemistry.[8]

PropertyValueReference
Chemical Name N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide[7]
CAS Number 1199773-25-5[7]
Molecular Formula C13H16BrN3O2S[7]
Molecular Weight 358.3 g/mol [7]
Purity ≥98%[7]
Product Family Protein Degrader Building Blocks[7]

Mechanism of Action: The PROTAC Approach

The fundamental principle behind the use of building blocks like N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is the construction of PROTACs. The general mechanism of action for a PROTAC is a catalytic process that can be broken down into several key steps.

// Nodes POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ternary [label="POI-PROTAC-E3\nTernary Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_POI [label="Ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Recycle [label="PROTAC Recycled", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges POI -> Ternary [label="Binding"]; PROTAC -> Ternary; E3 -> Ternary [label="Recruitment"]; Ternary -> Ub_POI [label="Ubiquitination"]; Ub -> Ternary [color="#34A853"]; Ub_POI -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; Ternary -> Recycle [style=dashed, label="Release"]; Recycle -> POI [style=dashed]; } dot Figure 1: General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Protocols

While specific protocols for the direct use of N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide are proprietary or not widely published, a general workflow for the synthesis and evaluation of a PROTAC incorporating such a building block can be outlined. This typically involves a multi-step chemical synthesis followed by a series of biochemical and cellular assays.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a building block like N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide would likely involve its chemical modification to attach a linker, followed by conjugation to a ligand for a specific protein of interest. The bromine atom on the pyrazole ring serves as a convenient chemical handle for cross-coupling reactions, a common strategy in medicinal chemistry for linking molecular fragments.

// Nodes Start [label="N-tert-Butyl-4-(4-bromopyrazol-\n1-yl)benzenesulfonamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Chemical Modification\n(e.g., Suzuki or Buchwald-Hartwig coupling)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="E3 Ligase Ligand-Linker Conjugate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Conjugation to POI Ligand", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final PROTAC Molecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(HPLC, NMR, MS)", shape=folder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; Final -> Purification; } dot Figure 2: A generalized synthetic workflow for constructing a PROTAC.

Key Experimental Assays for PROTAC Evaluation

Once synthesized, a novel PROTAC must be rigorously evaluated to determine its efficacy and mechanism of action.

  • Biochemical Assays:

    • Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) are used to quantify the binding affinity of the PROTAC to both the target protein and the E3 ligase.

    • Ternary Complex Formation: Methods like size-exclusion chromatography, native mass spectrometry, or AlphaLISA can be employed to confirm and characterize the formation of the crucial POI-PROTAC-E3 ternary complex.

  • Cellular Assays:

    • Protein Degradation: Western blotting is the most common method to measure the reduction in the levels of the target protein in cells treated with the PROTAC. Quantitative mass spectrometry can also be used for a more global view of protein level changes.

    • Dose-Response and Time-Course Studies: These experiments are crucial to determine the potency (DC50 - the concentration at which 50% of the protein is degraded) and the kinetics of protein degradation.

    • Selectivity: The effect of the PROTAC on the levels of other related and unrelated proteins should be assessed to ensure target selectivity.

    • Ubiquitination Assays: In-cell ubiquitination assays, often involving immunoprecipitation of the target protein followed by western blotting for ubiquitin, can confirm that the observed degradation is mediated by the ubiquitin-proteasome system.

Signaling Pathways in Targeted Protein Degradation

The overarching signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System. This is a fundamental cellular process for protein turnover and quality control.

// Nodes Ub [label="Ubiquitin (Ub)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E1 [label="E1 Activating Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2 [label="E2 Conjugating Enzyme", fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; POI [label="Protein of Interest (POI)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; PolyUb [label="Poly-Ubiquitinated POI", fillcolor="#202124", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptides [label="Degraded Peptides", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ub -> E1 [label="ATP-dependent\nactivation"]; E1 -> E2 [label="Ub transfer"]; E2 -> E3 [label="Binding"]; E3 -> PolyUb [label="Ub transfer to POI"]; PROTAC -> E3; PROTAC -> POI; POI -> PolyUb; PolyUb -> Proteasome [label="Recognition & Degradation"]; Proteasome -> Peptides; } dot Figure 3: The Ubiquitin-Proteasome System (UPS) pathway co-opted by PROTACs.

E3 Ligase Landscape

While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully leveraged for TPD.[9] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][10] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects. Therefore, the development of novel building blocks for different E3 ligases is an active area of research. The chemical structure of N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide does not immediately point to a well-established VHL or CRBN ligand, suggesting it may be a scaffold for developing ligands for these or other E3 ligases.

Future Directions and Conclusion

The field of targeted protein degradation is rapidly evolving, with ongoing efforts to expand the repertoire of E3 ligases that can be recruited, to improve the drug-like properties of PROTACs, and to understand the rules governing ternary complex formation and productive ubiquitination. Building blocks like N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide are essential tools in these endeavors, enabling the systematic exploration of chemical space in the design of novel and effective protein degraders.

While specific data for this particular compound is limited in publicly accessible literature, its availability as a research chemical provides a valuable starting point for drug discovery programs aimed at developing the next generation of TPD therapies. Further research will be necessary to fully elucidate its potential and to identify the optimal contexts for its application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Pyrazole Benzenesulfonamide Derivatives

Introduction

Pyrazole benzenesulfonamide derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The fusion of the pyrazole nucleus with a benzenesulfonamide moiety has given rise to molecules with potent anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of these versatile compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Pyrazole Benzenesulfonamide Derivatives

The synthesis of pyrazole benzenesulfonamide derivatives often involves a multi-step process. A common and efficient method is the condensation of chalcones with 4-hydrazinobenzenesulfonamide hydrochloride.[6][7] Chalcones themselves are typically synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde. Another synthetic route involves the reaction of ampyrone with different benzene sulfonyl chlorides.[3]

G cluster_chalcone Chalcone Synthesis cluster_pyrazole Pyrazole Ring Formation Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Final_Product Pyrazole Benzenesulfonamide Derivative Chalcone->Final_Product Condensation Hydrazine 4-Hydrazinobenzenesulfonamide HCl Hydrazine->Final_Product

General Synthetic Pathway for Pyrazole Benzenesulfonamide Derivatives.

Biological Activities

Anti-inflammatory Activity

A significant number of pyrazole benzenesulfonamide derivatives exhibit potent anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[8][9][10] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[11] Several compounds have shown anti-inflammatory activity comparable to or even exceeding that of celecoxib, a well-known COX-2 inhibitor.[4][6][12]

Quantitative Data for Anti-inflammatory Activity

CompoundAssayResultReference DrugResult (Ref)
2c Carrageenan-induced rat paw edemaGood activityCelecoxibComparable
2e Carrageenan-induced rat paw edemaGood activityCelecoxibComparable
9a Carrageenan-induced rat paw edemaED₅₀ = 8.58 µmolIndomethacinED₅₀ = 9.68 µmol
9b Carrageenan-induced rat paw edemaED₅₀ = 8.94 µmolIndomethacinED₅₀ = 9.68 µmol
3k Carrageenan-induced rat paw edemaMore activeCelecoxib-
3l Carrageenan-induced rat paw edemaMore activeCelecoxib-

Data sourced from multiple studies.[4][6][11]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Gastro Prostaglandins (GI Protection, Platelet Aggregation) COX1->Prostaglandins_Gastro Prostaglandins_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflam Pyrazole_Deriv Pyrazole Benzenesulfonamide Derivatives Pyrazole_Deriv->COX2 Inhibition

Mechanism of COX-2 Inhibition by Pyrazole Benzenesulfonamide Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [4][5][6]

  • Animal Model: Wistar rats are typically used.

  • Grouping: Animals are divided into control, standard (e.g., celecoxib, indomethacin), and test groups.

  • Compound Administration: Test compounds and the standard drug are administered orally at a specified dose (e.g., 20 mg/kg). The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured at various time points (e.g., 0, 3, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED₅₀ (the dose that causes 50% inhibition) can also be determined.

Anticancer Activity

Pyrazole benzenesulfonamide derivatives have emerged as promising anticancer agents, exhibiting antiproliferative activity against a wide range of human tumor cell lines.[1][4][7][13] Their mechanisms of action are diverse and include the inhibition of crucial enzymes and signaling pathways involved in tumor growth and progression, such as carbonic anhydrases (CAs), protein kinases, and cyclooxygenase-2 (COX-2).[1]

Quantitative Data for Anticancer Activity

CompoundCell LineAssayResult (GI₅₀/IC₅₀ in µM)
2f Leukemia (SR)NCI-60 Screen1.28
2f Colon Cancer (COLO 205)NCI-60 Screen1.69
2f Non-Small Cell Lung Cancer (EKVX)NCI-60 Screen1.88
2b NCI-60 Panel (Average)NCI-60 Screen2.63
2c NCI-60 Panel (Average)NCI-60 Screen2.57
2g NCI-60 Panel (Average)NCI-60 Screen2.57
19 Oral Squamous Cell CarcinomaCytotoxicity Assay1.6-1.7
22 Oral Squamous Cell CarcinomaCytotoxicity Assay1.6-1.7

Data sourced from multiple studies.[4][7][14]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Pyrazole_Deriv Pyrazole Benzenesulfonamide Derivatives Pyrazole_Deriv->PI3K Inhibition Pyrazole_Deriv->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen [4][7][13]

  • Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Cell Plating: Cells are plated in 96-well microtiter plates and incubated for 24 hours.

  • Drug Addition: The test compound at different concentrations is added to the wells, and the plates are incubated for an additional 48 hours.

  • Assay Termination and Staining: The assay is terminated by fixing the cells, and cellular protein is stained with sulforhodamine B (SRB).

  • Measurement: The absorbance is read on an automated plate reader.

  • Data Analysis: The percentage growth is calculated at each drug concentration level. Three dose-response parameters are calculated for each compound: GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

Antimicrobial Activity

Certain pyrazole benzenesulfonamide derivatives have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal strains.[3][5][15] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[5][15]

Quantitative Data for Antimicrobial Activity

CompoundMicroorganismAssayResult (Zone of Inhibition in mm)StandardResult (Standard)
4b S. aureusAgar Well DiffusionPotentOfloxacin-
4d E. coliAgar Well DiffusionPotentOfloxacin-
4e A. nigerAgar Well DiffusionPotentFluconazole-
9a E. coli--Ampicillin-
9b S. aureus-Good activityAmpicillin-

Data sourced from multiple studies.[3][15]

Antimicrobial_Assay_Workflow start Start prep_agar Prepare Agar Plates with Microbial Culture start->prep_agar create_wells Create Wells in Agar prep_agar->create_wells add_compounds Add Test Compounds, Standard, and Control to Wells create_wells->add_compounds incubate Incubate Plates (e.g., 24-48h at 37°C) add_compounds->incubate measure_zones Measure Diameter of Inhibition Zones (mm) incubate->measure_zones analyze Analyze and Compare Results measure_zones->analyze end End analyze->end

Workflow for the Agar Well Diffusion Antimicrobial Assay.

Experimental Protocol: Agar Well Diffusion Method [3]

  • Medium Preparation: A sterile nutrient agar medium is poured into sterile Petri dishes.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration), the standard antibiotic (e.g., Ofloxacin), and a solvent control (e.g., DMSO) are added to the wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a classic class of carbonic anhydrase (CA) inhibitors. Pyrazole benzenesulfonamide derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.[16][17] Some of these compounds have shown potent and selective inhibition of tumor-associated isoforms like hCA IX and hCA XII, which are involved in cancer progression, making them attractive targets for anticancer drug development.[14][16]

Quantitative Data for Carbonic Anhydrase Inhibition

CompoundIsoformResult (Kᵢ in nM)
4c hCA IX< 25.8
5b hCA IX< 25.8
15 hCA IX< 25.8
19 hCA IX10.1
26 hCA IX14.5
22 hCA IX18.5
4e hCA II750
6g hCA I36.6
6g hCA II31.0

Data sourced from multiple studies.[14][16][17][18]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay [16]

  • Enzyme and Substrate: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are used. The esterase activity of CA is measured using 4-nitrophenyl acetate (NPA) as a substrate.

  • Assay Principle: CA catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Procedure: The assay is performed in a 96-well plate. The reaction mixture contains buffer, the CA enzyme, and the inhibitor at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the substrate (NPA).

  • Measurement: The change in absorbance over time is recorded.

  • Analysis: The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the inhibitor. IC₅₀ values are calculated, and from these, the inhibition constants (Kᵢ) are determined using the Cheng-Prusoff equation.

Kinase Inhibition

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[19][20] Pyrazole benzenesulfonamide derivatives have been identified as potent inhibitors of various kinases, such as LRRK2 (implicated in Parkinson's disease) and TGF-beta type-I receptor (TβRI) kinase (involved in cancer and fibrosis).[21][22]

Quantitative Data for Kinase Inhibition

Compound ClassTarget KinaseResult (Kᵢ)
Pyrazole compoundsTβRI kinaseAs low as 15 nM
Biaryl-1H-pyrazolesG2019S-LRRK2Potent inhibition

Data sourced from multiple studies.[21][22]

Experimental Protocol: In Vitro Kinase Assay (TβRI) [22]

  • Substrate: A specific peptide substrate, pSmad3(-3), is used, which is uniquely phosphorylated by TβRI kinase.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the TβRI kinase, the peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test inhibitor at various concentrations.

  • Kinetic Analysis: The reaction is allowed to proceed for a specific time and then stopped.

  • Separation and Detection: The phosphorylated peptide is separated from the unreacted ATP (e.g., using phosphocellulose paper). The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Analysis: The inhibitory potency of the compounds (Kᵢ values) is determined. The mechanism of inhibition (e.g., ATP-competitive) is elucidated through kinetic studies by varying both inhibitor and ATP concentrations.

Conclusion

Pyrazole benzenesulfonamide derivatives are a privileged scaffold in medicinal chemistry, offering a remarkable diversity of biological activities. Their synthetic accessibility and the potential for structural modification allow for the fine-tuning of their pharmacological profiles. The potent and often selective inhibition of key enzymes such as COX-2, carbonic anhydrases, and various protein kinases underscores their therapeutic potential in treating a wide range of diseases, including inflammatory disorders, cancer, and microbial infections. The data and protocols presented in this guide highlight the significant progress made in this field and provide a solid foundation for future research and development of novel therapeutics based on this versatile chemical framework.

References

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide: A Technical Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide belongs to the pyrazolyl benzenesulfonamide class of molecules, a scaffold of significant interest in medicinal chemistry. While direct biological data for this specific molecule is limited in publicly available literature, extensive research on structurally related analogs provides a strong basis for predicting its potential biological targets. This technical guide synthesizes the available evidence, focusing on the most probable enzymatic targets: Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs). The well-established role of the benzenesulfonamide moiety as a zinc-binding pharmacophore, coupled with the diverse biological activities of the pyrazole core, suggests a high likelihood of activity against these enzyme families. This document provides a comprehensive overview of the quantitative data from close analogs, detailed experimental protocols for target validation, and visual representations of associated signaling pathways to guide further research and development.

Predicted Biological Targets

Based on the chemical structure, which combines a pyrazole ring with a benzenesulfonamide group, two primary classes of enzymes are predicted as high-probability biological targets.

Carbonic Anhydrases (CAs)

The sulfonamide group (—SO₂NH₂) is a classic zinc-binding group and the foundational pharmacophore for a vast number of carbonic anhydrase inhibitors.[1][2] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[2][3] Several isoforms are known, with some being associated with specific diseases. In particular, the tumor-associated isoforms hCA IX and XII are key targets in oncology, as their inhibition can disrupt the pH regulation of the tumor microenvironment, leading to reduced proliferation and survival of cancer cells.[4][5]

Cyclooxygenases (COXs)

The 4-(pyrazol-1-yl)benzenesulfonamide scaffold is the core structure of celecoxib, a well-known selective COX-2 inhibitor.[6][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation and in various cancers.[8][9] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]

Quantitative Data for Analogous Compounds

No specific inhibitory data for this compound has been identified. However, the following tables summarize the inhibitory activities of closely related pyrazolyl benzenesulfonamide derivatives against the predicted targets.

Table 1: Carbonic Anhydrase Inhibitory Activity of Pyrazolyl Benzenesulfonamide Analogs

Compound/Analog Target Isoform Inhibition Constant (Kᵢ) / IC₅₀ Reference
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a hCA I Kᵢ = 2758 nM [6][7]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a hCA II Kᵢ = 138.4 nM [6][7]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a hCA IX Kᵢ = 13.0 nM [6][7]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a hCA XII Kᵢ = 5.8 nM [6][7]
1,2,3-Triazole benzenesulfonamide derivative 17e hCA IX IC₅₀ = 25 nM [4]
1,2,3-Triazole benzenesulfonamide derivative 17e hCA XII IC₅₀ = 31 nM [4]
Benzenesulfonamide incorporating pyrazole 15 hCA II Kᵢ = 3.3 nM [11][12]

| Benzenesulfonamide incorporating pyrazole 10d | hCA I | Kᵢ = 6.2 nM |[11][12] |

Table 2: Cyclooxygenase Inhibitory Activity of Pyrazolyl Benzenesulfonamide Analogs

Compound/Analog Target Isoform IC₅₀ Selectivity Index (COX-1/COX-2) Reference
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a COX-1 10.4 µM 212.24 [6][7]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7a COX-2 49 nM 212.24 [6][7]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7b COX-1 12.5 µM 208.33 [6][7]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivative 7b COX-2 60 nM 208.33 [6][7]
Hybrid pyrazole analogue 5u COX-1 >100 µM 74.92 [10]
Hybrid pyrazole analogue 5u COX-2 1.79 µM 74.92 [10]
Benzenesulfonamide-triazole conjugate 6b COX-1 11.25 µM 281.25 [13]

| Benzenesulfonamide-triazole conjugate 6b | COX-2 | 0.04 µM | 281.25 |[13] |

Table 3: Anticancer Activity of Related Benzenesulfonamide Derivatives

Compound/Analog Cell Line IC₅₀ Reference
Benzenesulfonate derivative BS3 K562 (Leukemia) 0.08 µM [14]
Benzenesulfonamide derivative 17e HEPG-2 (Liver) 3.44 µM [4]
Benzenesulfonamide derivative 17e MCF-7 (Breast, hypoxic) 1.39 µM [4]

| Benzenesulfonamide derivative 17e | MDA-MB-231 (Breast, hypoxic) | 0.76 µM |[4] |

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO₂.

Principle: An Applied Photophysics stopped-flow instrument is used to measure the kinetics of the CA-catalyzed CO₂ hydration reaction. The assay follows the change in pH using a pH indicator (e.g., phenol red). The initial rates of the reaction are measured over a short period (10-100 seconds).[15]

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • Applied Photophysics stopped-flow instrument

  • Buffer: 20 mM HEPES (pH 7.4) with 20 mM NaBF₄ (for constant ionic strength)[15]

  • pH Indicator: 0.2 mM Phenol Red[15]

  • Substrate: CO₂-saturated water (concentrations ranging from 1.7 to 17 mM)[15]

  • Test Compound (e.g., this compound) dissolved in DMSO

  • Reference Inhibitor: Acetazolamide (AZA)

Procedure:

  • Prepare solutions of the CA enzyme and the test compound in the HEPES buffer.

  • The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water containing the phenol red indicator in the stopped-flow instrument.[16]

  • Monitor the change in absorbance at 557 nm as the pH decreases due to the formation of carbonic acid.[15]

  • Calculate the initial rate of reaction for each inhibitor concentration from the linear portion of the absorbance change over time.[16]

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model.[16]

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit COX-1 and COX-2 activity.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid. A probe is used that fluoresces upon interaction with PGG2.[17]

Materials:

  • COX-1 and COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Assay Genie)[17][18]

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric Probe

  • Test Compound dissolved in DMSO

  • Reference Inhibitors: SC-560 (for COX-1), Celecoxib (for COX-2)

  • 96-well white opaque plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer as per the kit instructions.

  • Reaction Setup: To wells of a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations to the designated wells. For control wells, add DMSO (100% activity) or a known inhibitor (inhibitor control).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[18]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C (Ex/Em = 535/587 nm).[17]

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the fluorescence curve.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Determine the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HEPG-2, MCF-7)

  • Cell culture medium and supplements

  • 96-well tissue culture plates

  • Test Compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Signaling

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, play a critical role in maintaining the pH homeostasis of cancer cells. In the hypoxic tumor microenvironment, increased glycolysis leads to acidification. CA IX, located on the cell surface, converts extracellular CO₂ to bicarbonate and protons. The protons contribute to the acidic extracellular environment, which promotes tumor invasion and metastasis, while the bicarbonate is transported into the cell to maintain a slightly alkaline intracellular pH, which is favorable for cell proliferation and survival.[20][21]

CA_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline pH) CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX Hydration H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ Invasion Tumor Invasion & Metastasis H_ext->Invasion Promotes HCO3_ext HCO₃⁻ MCT Bicarbonate Transporters HCO3_ext->MCT Transport CAIX->H_ext CAIX->HCO3_ext HCO3_int HCO₃⁻ Proliferation Cell Proliferation & Survival HCO3_int->Proliferation Promotes MCT->HCO3_int Inhibitor N-T-Butyl 4-(4-bromopyrazol- 1-YL)benzenesulfonamide Inhibitor->CAIX Inhibits

Figure 1. Carbonic Anhydrase IX Signaling Pathway in Tumors.
COX-2 Signaling Pathway

The COX-2 enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂), which is further metabolized to various prostaglandins, most notably prostaglandin E₂ (PGE₂).[8] In cancer and inflammation, PGE₂ can bind to its receptors (EP1-4) on the cell surface, activating downstream signaling pathways such as the PKA, β-catenin, and PI3K/AKT pathways.[8][22] These pathways can promote cell proliferation, angiogenesis, invasion, and suppress the immune response, thereby contributing to tumor growth and inflammation.[9][23]

COX2_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH₂ COX2->PGH2 PGES PGES PGH2->PGES PGE2 PGE₂ PGES->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Binds to Downstream Downstream Signaling (PKA, β-catenin, PI3K/AKT) EP_Receptors->Downstream Activates Hallmarks Cancer Hallmarks (Proliferation, Angiogenesis, Immune Evasion) Downstream->Hallmarks Promotes Inhibitor N-T-Butyl 4-(4-bromopyrazol- 1-YL)benzenesulfonamide Inhibitor->COX2 Inhibits Experimental_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Enzymatic Assays start->in_vitro cell_based Cell-Based Assays start->cell_based ca_assay Carbonic Anhydrase Inhibition Assay (hCA I, II, IX, XII) in_vitro->ca_assay cox_assay Cyclooxygenase Inhibition Assay (COX-1, COX-2) in_vitro->cox_assay data_analysis Data Analysis (IC₅₀ / Kᵢ Determination, Selectivity Index) ca_assay->data_analysis cox_assay->data_analysis mtt_assay Cytotoxicity Assay (MTT) on Cancer Cell Lines cell_based->mtt_assay mtt_assay->data_analysis conclusion Identification of Primary Target(s) & Lead Optimization data_analysis->conclusion

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents across various disease areas. This technical guide provides an in-depth review of pyrazole-containing compounds in drug discovery, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on key approved drugs.

Physicochemical Properties and Pharmacological Significance

The pyrazole nucleus imparts favorable physicochemical properties to drug candidates, including metabolic stability and balanced lipophilicity. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. These characteristics have contributed to the successful development of over 40 FDA-approved drugs containing a pyrazole core.[1]

Key Therapeutic Areas and Approved Drugs

Pyrazole-containing compounds have demonstrated efficacy in a wide range of therapeutic areas, including inflammation, cancer, and viral infections. The versatility of the pyrazole scaffold is highlighted by the diverse mechanisms of action of approved drugs.

Anti-inflammatory Agents: Targeting COX-2

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a prominent example of a pyrazole-based anti-inflammatory drug. By selectively inhibiting COX-2, Celecoxib reduces the production of prostaglandins that mediate inflammation and pain, with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Therapeutics: Kinase Inhibition

The pyrazole moiety is a key component in numerous targeted cancer therapies, particularly kinase inhibitors.

  • Crizotinib: An inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases, Crizotinib is used in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic rearrangements.[2]

  • Ruxolitinib: This compound is a potent inhibitor of Janus kinases (JAK1 and JAK2) and is approved for the treatment of myelofibrosis and polycythemia vera.[3] By blocking the JAK/STAT signaling pathway, Ruxolitinib modulates the production of inflammatory cytokines and inhibits the proliferation of malignant cells.

Other Therapeutic Applications

Beyond inflammation and cancer, pyrazole-containing drugs are utilized in various other therapeutic contexts. For instance, some derivatives have been investigated for their potential as antiviral and antimicrobial agents.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of key pyrazole-containing drugs against their primary targets and in cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole-Containing Drugs

CompoundTarget KinaseIC50 (nM)Reference
CelecoxibCOX-240[4]
CrizotinibALKVaries by cell line[2]
RuxolitinibJAK13.3[3]
RuxolitinibJAK22.8[3]

Table 2: In Vitro Anti-proliferative Activity of Pyrazole-Containing Drugs

CompoundCell LineIC50 (µM)Reference
Pyrazole Derivative 6HCT1160.39[5]
Pyrazole Derivative 6MCF70.46[5]
Pyrazole Derivative 24HepG20.05[5]
Pyrazole Derivative 25HCT1160.035[5]

Signaling Pathways

The therapeutic effects of many pyrazole-containing drugs are mediated through the modulation of specific signaling pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Crizotinib Crizotinib Crizotinib->ALK Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression

Crizotinib inhibits the ALK signaling pathway.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_Transcription Translocates and Activates Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Reaction Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Cyclization Condensation->Cyclization Pyrazole Pyrazole Derivative Cyclization->Pyrazole

References

Unveiling N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide: A Technical Guide on a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the novelty and background of N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, a heterocyclic compound with significant potential for researchers, scientists, and drug development professionals. This document outlines its chemical identity, probable synthetic routes, and places it within the broader context of biologically active pyrazole-benzenesulfonamide derivatives.

Executive Summary

This compound is a distinct chemical entity, identified by its CAS number 1199773-25-5 and molecular formula C13H16BrN3O2S. While direct scientific literature on this specific compound is not currently available, its structural components—a 4-bromopyrazole, a benzenesulfonamide linker, and an N-t-butyl group—suggest its novelty and potential utility as a building block in medicinal chemistry, particularly in the development of targeted protein degraders. The broader family of pyrazole-containing benzenesulfonamides has been extensively investigated and has yielded compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This guide synthesizes the available information on related compounds to infer the background and potential significance of this compound.

Chemical Identity and Properties

A clear definition of the molecule's key characteristics is foundational for any further research.

PropertyValue
Systematic Name N-tert-butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide
CAS Number 1199773-25-5
Molecular Formula C13H16BrN3O2S
Molecular Weight 358.26 g/mol
Canonical SMILES CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Physical Form Solid (predicted)
Solubility Likely soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons.

Novelty and Background

The novelty of this compound stems from the specific combination of its constituent chemical moieties. A comprehensive search of scientific databases and patent literature did not yield any publications detailing the synthesis or biological evaluation of this exact molecule. Its commercial availability from chemical suppliers, where it is sometimes categorized as a "Protein Degrader Building Block," strongly suggests its role as a novel intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).

The broader class of compounds, pyrazolyl-benzenesulfonamides, has a rich history in medicinal chemistry. The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. When coupled with a benzenesulfonamide scaffold, it gives rise to molecules with a diverse range of biological activities. Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole and a benzenesulfonamide moiety, highlighting the therapeutic potential of this structural combination.

Proposed Synthesis: Experimental Protocol

Based on established synthetic methodologies for analogous compounds, a plausible route to this compound is the N-arylation of 4-bromopyrazole with N-t-butyl-4-fluorobenzenesulfonamide.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromopyrazole 4-Bromopyrazole reaction_center + 4-bromopyrazole->reaction_center N-t-butyl-4-fluorobenzenesulfonamide N-t-Butyl-4-fluorobenzenesulfonamide N-t-butyl-4-fluorobenzenesulfonamide->reaction_center K2CO3 K2CO3 K2CO3->reaction_center Base DMF DMF DMF->reaction_center Solvent Target_Molecule This compound reaction_center->Target_Molecule Heat G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cancer Cancer Prostaglandins->Cancer Inhibitor Pyrazole- benzenesulfonamide Derivatives Inhibitor->COX2 Inhibition

An In-Depth Technical Guide to the Application of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is recognized as a chemical building block for protein degraders.[1] This guide presents a hypothetical application of this molecule as a precursor to a warhead for a novel PROTAC (Proteolysis Targeting Chimera) targeting the hypothetical Protein of Interest "X" (POX). The subsequent experimental data and protocols are illustrative of a typical PROTAC development workflow.

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2][3] Unlike traditional inhibitors that block a protein's function, TPD technologies, such as PROTACs and molecular glues, lead to the removal of the target protein.[2]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This tripartite assembly forms a ternary complex, which facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4]

Hypothetical PROTAC Design and Synthesis from this compound

In our hypothetical scenario, this compound serves as a key intermediate for the synthesis of a warhead targeting our hypothetical protein of interest, POX. The benzenesulfonamide group can be a versatile scaffold for developing selective protein binders. The bromo-pyrazole moiety offers a site for chemical modification to attach a linker.

The design of our hypothetical PROTAC, hereafter referred to as PX-PROTAC-1 , involves a modular approach:

  • POX Warhead: Synthesized from this compound.

  • E3 Ligase Ligand: A pomalidomide analog to recruit the Cereblon (CRBN) E3 ligase.[5]

  • Linker: A polyethylene glycol (PEG)-based linker of optimized length to facilitate the formation of a stable ternary complex.

The general synthetic strategy would involve the coupling of the POX warhead to the linker, followed by the attachment of the E3 ligase ligand.

Experimental Characterization of PX-PROTAC-1

A rigorous experimental workflow is essential to validate the efficacy and mechanism of action of a novel PROTAC.[6][7]

In Vitro Assays

3.1.1. Binary Binding Affinity

To ensure that the individual components of PX-PROTAC-1 retain their binding affinities, we first assess the binary interactions between the POX warhead and POX, and the E3 ligase ligand and CRBN.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified recombinant POX or CRBN/DDB1 complex on a sensor chip.

  • Analyte Injection: Flow serial dilutions of the POX warhead or the pomalidomide analog over the respective sensor surfaces.

  • Data Acquisition: Measure the change in the refractive index as the analyte binds to the immobilized ligand.

  • Analysis: Fit the sensorgram data to a suitable binding model to determine the equilibrium dissociation constant (KD).

Table 1: Hypothetical Binary Binding Affinities

CompoundTargetKD (nM)
POX WarheadPOX150
Pomalidomide analogCRBN/DDB1250

3.1.2. Ternary Complex Formation

The formation of a stable ternary complex (POX-PX-PROTAC-1-CRBN) is the cornerstone of PROTAC-mediated degradation.[2][8][]

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagents: Use His-tagged POX and GST-tagged CRBN/DDB1.

  • Assay Setup: In a microplate, incubate a fixed concentration of His-POX and GST-CRBN/DDB1 with serial dilutions of PX-PROTAC-1.

  • Detection: Add a terbium-conjugated anti-His antibody (FRET donor) and a d2-conjugated anti-GST antibody (FRET acceptor).

  • Measurement: Measure the TR-FRET signal at 665 nm and 620 nm after excitation at 340 nm.

  • Analysis: Calculate the TR-FRET ratio and plot it against the PX-PROTAC-1 concentration to determine the EC50 for ternary complex formation.

Table 2: Hypothetical Ternary Complex Formation Data

PROTACTernary ComplexEC50 (nM)
PX-PROTAC-1POX-PX-PROTAC-1-CRBN85

3.1.3. In Vitro Ubiquitination

Confirmation of POX ubiquitination is a critical step to demonstrate the functional consequence of ternary complex formation.[10][11][]

Experimental Protocol: In Vitro Ubiquitination Assay

  • Reaction Mixture: Combine purified POX, E1 activating enzyme, E2 conjugating enzyme (Ube2D2), CRBN/DDB1/Rbx1 E3 ligase complex, ubiquitin, and ATP.

  • Treatment: Add PX-PROTAC-1 or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Analysis: Stop the reaction and analyze the ubiquitination of POX by Western blot using an anti-POX antibody. A high molecular weight smear indicates polyubiquitination.

Cellular Assays

3.2.1. Cellular Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.[13][14]

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Culture: Plate cells expressing endogenous POX (e.g., a relevant cancer cell line) and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response of PX-PROTAC-1 for a defined period (e.g., 24 hours).

  • Lysis: Harvest the cells and prepare whole-cell lysates.

  • Quantification: Determine the protein concentration of each lysate.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against POX and a loading control (e.g., GAPDH).

  • Detection: Use a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry. Normalize the POX signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PX-PROTAC-1 concentration and fit to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15][16]

Table 3: Hypothetical Cellular Degradation Data for PX-PROTAC-1

ParameterValue
DC5050 nM
Dmax>90%

3.2.2. Mechanism of Action in Cells

To confirm that the observed degradation is mediated by the proteasome and the recruited E3 ligase, control experiments are performed.

Experimental Protocol: Co-treatment with Inhibitors

  • Setup: Treat cells with PX-PROTAC-1 in the presence or absence of a proteasome inhibitor (e.g., MG132) or an inhibitor of the neddylation pathway which is required for Cullin-RING ligase activity (e.g., MLN4924).

  • Analysis: Assess POX protein levels by Western blot. Rescue of POX degradation in the presence of these inhibitors confirms a proteasome- and CRBN-dependent mechanism.

Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI POX (Protein of Interest) POI_bound POX POI->POI_bound Binds PROTAC PX-PROTAC-1 E3_bound CRBN E3_Ligase CRBN E3 Ligase E3_Ligase->E3_bound Binds PROTAC_bound PX-PROTAC-1 POI_bound->PROTAC_bound PROTAC_bound->E3_bound Recycle Recycle PROTAC_bound->Recycle Releases Ub Ubiquitin E3_bound->Ub Recruits E3_bound->Recycle Releases Poly_Ub_POI Poly-ubiquitinated POX Ub->Poly_Ub_POI Transfers to POX Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: Mechanism of action of PX-PROTAC-1.

Experimental Workflow Diagram

Caption: Experimental workflow for PROTAC development.

Conclusion

This guide outlines a hypothetical yet representative workflow for the development of a PROTAC, using this compound as a starting point for a warhead. The successful development of a potent and selective PROTAC requires a multi-faceted approach, encompassing rational design, chemical synthesis, and a suite of in vitro and cellular assays to thoroughly characterize its binding, ternary complex formation, and degradation-inducing capabilities. The presented protocols and data tables serve as a template for researchers in the field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The methodology is based on established synthetic routes for analogous compounds and is designed to be robust and reproducible in a standard laboratory setting.

Introduction

This compound is a substituted pyrazole derivative containing a sulfonamide moiety. Compounds with these structural features are of significant interest in pharmaceutical research due to their potential as inhibitors of various enzymes and receptors. The protocol outlined below describes a two-step synthesis commencing with the preparation of a key intermediate, 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, followed by its reaction with tert-butylamine to yield the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions reported in the scientific literature.

ParameterStep 1: 4-(4-bromopyrazol-1-yl)benzenesulfonyl chlorideStep 2: this compound
Starting Materials 4-bromopyrazole, 4-fluorobenzenesulfonyl chloride4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride, tert-butylamine
Typical Yield 65-80%85-95%
Purity (by HPLC) >95%>98%
Molecular Formula C₉H₆BrClN₂O₂SC₁₃H₁₆BrN₃O₂S
Molecular Weight 321.58 g/mol 358.26 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid

Experimental Protocols

Step 1: Synthesis of 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride

This procedure describes the nucleophilic aromatic substitution of 4-fluorobenzenesulfonyl chloride with 4-bromopyrazole.

Materials:

  • 4-bromopyrazole

  • 4-fluorobenzenesulfonyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-fluorobenzenesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride as an off-white to pale yellow solid.

Step 2: Synthesis of this compound

This procedure details the formation of the sulfonamide via the reaction of the sulfonyl chloride intermediate with tert-butylamine.

Materials:

  • 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride

  • tert-Butylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the cooled sulfonyl chloride solution via an addition funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 4-bromopyrazole + 4-fluorobenzenesulfonyl chloride B Reaction: K₂CO₃, DMF, 80-90°C A->B C Workup & Purification B->C D 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride C->D F Reaction: Triethylamine, DCM, 0°C to RT D->F E tert-butylamine E->F G Workup & Purification F->G H This compound G->H

Caption: Synthetic route for this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression from starting materials to the final product.

Logical_Flow Start Starting Materials SM1 4-bromopyrazole Start->SM1 SM2 4-fluorobenzenesulfonyl chloride Start->SM2 SM3 tert-butylamine Start->SM3 Step1 Step 1: Nucleophilic Aromatic Substitution SM1->Step1 SM2->Step1 Step2 Step 2: Sulfonamide Formation SM3->Step2 Intermediate Intermediate: 4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride Step1->Intermediate Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Logical progression of the two-step synthesis.

Synthetic Routes for Pyrazolyl Benzenesulfonamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazolyl benzenesulfonamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. The protocols outlined below are based on established synthetic strategies reported in the scientific literature.

Introduction

Pyrazolyl benzenesulfonamides represent a key pharmacophore in drug discovery. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, and the benzenesulfonamide group are both well-known for their interactions with various biological targets. The combination of these two scaffolds has led to the development of potent and selective inhibitors of enzymes such as cyclooxygenases (COX), carbonic anhydrases, and α-glucosidase. This document details several versatile synthetic routes to access a variety of substituted pyrazolyl benzenesulfonamide derivatives.

General Synthetic Strategies

The synthesis of pyrazolyl benzenesulfonamide derivatives can be broadly categorized into several approaches. The most common strategies involve the construction of the pyrazole ring from acyclic precursors already bearing the benzenesulfonamide moiety, or the coupling of a pre-formed pyrazole with a benzenesulfonyl chloride. Key methods include:

  • Cyclocondensation of Chalcones: This is a widely used method involving the reaction of substituted chalcones (α,β-unsaturated ketones) with 4-hydrazinylbenzenesulfonamide.

  • Multi-step Synthesis from Acetophenones: This route involves the initial formation of a hydrazone from an acetophenone, followed by a Vilsmeier-Haack reaction to form a pyrazole carbaldehyde, which is then further elaborated and cyclized.

  • Diazotization and Cyclization: This approach starts with the diazotization of sulfanilamide, followed by reduction to form a hydrazine derivative, which is then reacted with a 1,3-dicarbonyl compound to construct the pyrazole ring.

  • Direct Sulfonylation of Pyrazoles: In this method, a pre-synthesized pyrazole is directly reacted with a benzenesulfonyl chloride derivative.

The choice of synthetic route often depends on the desired substitution pattern on both the pyrazole and the benzene ring.

Synthetic Protocols and Experimental Data

This section provides detailed experimental protocols for the synthesis of pyrazolyl benzenesulfonamide derivatives via different routes.

Route 1: Synthesis from Chalcones and 4-Hydrazinylbenzenesulfonamide Hydrochloride

This is a robust and widely applicable method for the synthesis of 1-benzenesulfonamidyl-3,5-diaryl-2-pyrazolines. The general reaction scheme is presented below.

Chalcone Substituted Chalcone Reagents Ethanol / Acetic Acid Reflux Chalcone->Reagents Hydrazine 4-Hydrazinylbenzenesulfonamide Hydrochloride Hydrazine->Reagents Pyrazoline Pyrazolyl Benzenesulfonamide Derivative Reagents->Pyrazoline

Caption: General scheme for the synthesis of pyrazolyl benzenesulfonamide derivatives from chalcones.

Experimental Protocol:

  • Chalcone Synthesis: The precursor chalcones are typically synthesized via a Claisen-Schmidt condensation of an appropriate substituted acetophenone with a substituted benzaldehyde in the presence of a base like sodium hydroxide in ethanol.

  • Cyclization Reaction:

    • To a solution of the substituted chalcone (1.0 eq.) in ethanol, add 4-hydrazinylbenzenesulfonamide hydrochloride (1.2 eq.).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Summary:

CompoundR1R2Yield (%)M.p. (°C)Reference
4a HH75188-190
4b H4-Cl82202-204
4c H4-OCH378194-196
5a 4-ClH72210-212
5b 4-Cl4-Cl85224-226
Route 2: Multi-step Synthesis via Vilsmeier-Haack Reaction

This route allows for the synthesis of pyrazole-4-carbaldehyde derivatives which can be further modified.

Application Notes and Protocols: N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This document provides detailed application notes and protocols for the utilization of N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide , a commercially available building block, in the design and synthesis of novel PROTACs. While no specific PROTACs incorporating this exact linker are yet described in peer-reviewed literature, its structural features suggest its utility in constructing effective degraders. These notes provide a comprehensive theoretical framework and practical guidance for its application, including hypothetical data and detailed experimental protocols based on established principles of PROTAC development.

Introduction to N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide as a PROTAC Linker Component

N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide is classified as a protein degrader building block, indicating its intended use in the synthesis of heterobifunctional degraders like PROTACs. Its structure offers several key features for linker design:

  • Rigidity and Defined Geometry: The pyrazole and benzene rings introduce a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC molecule and facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.

  • Synthetic Handle: The bromo- a functional group on the pyrazole ring serves as a versatile synthetic handle for coupling to either the warhead (target-binding ligand) or the E3 ligase ligand, typically through cross-coupling reactions.

  • Modulation of Physicochemical Properties: The sulfonamide group and the t-butyl group can influence the solubility, cell permeability, and metabolic stability of the resulting PROTAC.

Hypothetical PROTAC Design and Synthesis

For illustrative purposes, we will outline the design and synthesis of a hypothetical PROTAC, PROTAC-X , targeting a kinase of interest (KOI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.

PROTAC-X Structure:

Logical Workflow for PROTAC-X Synthesis

The synthesis of PROTAC-X would involve a convergent approach, where the warhead and the E3 ligase ligand are independently functionalized and then coupled to the central linker scaffold.

G A N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide B Functionalization of Pyrazole (e.g., Suzuki Coupling) A->B C Functionalized Linker Core B->C F Couple KOI Ligand to Linker C->F D KOI Ligand with coupling partner D->F E VHL Ligand with coupling partner H Couple VHL Ligand to Warhead-Linker E->H G Warhead-Linker Conjugate F->G G->H I Final PROTAC-X H->I

Caption: Synthetic workflow for the hypothetical PROTAC-X.

Experimental Protocols

General Synthesis of a PROTAC using N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

This protocol describes a general method for the synthesis of a PROTAC where the bromo-pyrazole moiety is functionalized via a Suzuki coupling reaction.

Materials:

  • N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

  • Appropriate boronic acid or boronic ester derivative of the warhead or E3 ligase ligand

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide (1.0 eq) and the boronic acid/ester derivative (1.2 eq) in the chosen anhydrous solvent.

  • Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Addition of Reagents: Add the palladium catalyst (0.1 eq) and the base (2.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the coupled intermediate.

  • Final Coupling: The resulting intermediate can then be coupled to the second component (either warhead or E3 ligase ligand) using appropriate chemical reactions (e.g., amide coupling, click chemistry) to yield the final PROTAC.

  • Final Purification: Purify the final PROTAC using preparative HPLC to achieve high purity (>95%). Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Ternary Complex Formation Assay (Illustrative)

The ability of a PROTAC to induce the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for its degradation activity. Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to study these interactions.

Workflow for Ternary Complex Analysis by SPR:

G A Immobilize Biotinylated E3 Ligase (e.g., VHL) on Streptavidin Sensor Chip B Inject PROTAC-X at various concentrations A->B C Inject Target Protein (KOI) at a constant concentration B->C D Measure Association and Dissociation Rates C->D E Data Analysis to Determine Ternary Complex Stability and Cooperativity D->E

Caption: SPR workflow for ternary complex analysis.

Cellular Protein Degradation Assay

The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of the target protein in a cellular context.

Protocol for Western Blot Analysis:

  • Cell Culture: Plate cells expressing the target protein of interest (KOI) in a suitable multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of PROTAC-X for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the KOI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the KOI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

Representative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for our illustrative PROTAC-X, based on typical values observed for effective PROTACs in the literature.

Table 1: Biophysical Characterization of PROTAC-X

ParameterBinary Binding (PROTAC-X to KOI)Binary Binding (PROTAC-X to VHL)Ternary Complex Formation (KOI-PROTAC-X-VHL)
Affinity (K D) 50 nM200 nM15 nM
Cooperativity (α) --5.3

Cooperativity (α) > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.

Table 2: Cellular Activity of PROTAC-X in a Cancer Cell Line

ParameterValue
DC₅₀ (Degradation) 25 nM
Dₘₐₓ (Degradation) >95%
IC₅₀ (Cell Viability) 40 nM

Signaling Pathway

PROTACs function by hijacking the ubiquitin-proteasome system to induce target protein degradation. The general signaling pathway is depicted below.

G cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC-X Ternary Ternary Complex (KOI-PROTAC-X-VHL) PROTAC->Ternary POI Target Protein (KOI) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General signaling pathway of PROTAC-induced protein degradation.

Conclusion

While the direct application of N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide in a published PROTAC is yet to be reported, its chemical properties make it a promising building block for the construction of novel protein degraders. The provided application notes and protocols offer a comprehensive guide for researchers to explore its potential in their PROTAC design and development efforts. The illustrative data and workflows serve as a practical starting point for the synthesis and characterization of new PROTACs based on this pyrazole-sulfonamide linker scaffold. As with all PROTAC development, empirical optimization of the linker length, composition, and attachment points will be crucial for achieving potent and selective degradation of the desired target protein.

Application Notes and Protocols for N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class. While specific biological data for this compound is limited in publicly available literature, its structural features suggest it may act as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. SAH hydrolase is a critical enzyme in the methionine cycle, responsible for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] These methyltransferases are responsible for the methylation of various biomolecules, including DNA, RNA, and proteins (such as histones), playing a crucial role in the epigenetic regulation of gene expression.[1]

Dysregulation of methylation patterns is a hallmark of various diseases, including cancer.[1] By inhibiting SAH hydrolase, compounds like this compound can potentially modulate the epigenome, leading to the re-expression of silenced tumor suppressor genes and subsequent anti-proliferative effects.[1]

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on cancer cells in culture, based on its hypothesized mechanism as an SAH hydrolase inhibitor.

Signaling Pathway

The proposed mechanism of action involves the inhibition of SAH hydrolase, leading to the accumulation of SAH and subsequent inhibition of methyltransferases. This disrupts the methylation of DNA and histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.

SAH_Hydrolase_Pathway cluster_0 Methionine Cycle cluster_1 Compound Action cluster_2 Downstream Effects SAM S-adenosylmethionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferases (e.g., DNMTs, HMTs) Ado_Hcy Adenosine + Homocysteine SAH->Ado_Hcy SAH Hydrolase Methylation_Inhibition Inhibition of Methyltransferases SAH->Methylation_Inhibition Feedback Inhibition Methionine Methionine Ado_Hcy->Methionine Multiple Steps Methionine->SAM MAT Inhibitor This compound SAH -> Ado_Hcy SAH -> Ado_Hcy Inhibitor->SAH -> Ado_Hcy Inhibition DNA_Hypomethylation DNA Hypomethylation Methylation_Inhibition->DNA_Hypomethylation Histone_Hypomethylation Histone Hypomethylation (e.g., ↓H3K9me3, ↓H3K27me3) Methylation_Inhibition->Histone_Hypomethylation Gene_Expression Altered Gene Expression (↑ Tumor Suppressors) DNA_Hypomethylation->Gene_Expression Histone_Hypomethylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway of this compound.

Data Presentation

Quantitative data from the suggested experimental protocols should be summarized for clear comparison. Below is a template for presenting the results.

Cell LineAssayParameter24h48h72h
MCF-7 Cell Viability (MTT)IC50 (µM)>10075.342.1
Cell Viability (MTT)% Viability at 10 µM95%82%65%
Western BlotH3K9me3 (relative to Total H3)0.90.60.3
Western BlotH3K27me3 (relative to Total H3)0.850.50.25
qPCRp21 mRNA Fold Change1.22.54.1
qPCRCDKN1A mRNA Fold Change1.53.15.2
MDA-MB-231 Cell Viability (MTT)IC50 (µM)>10088.955.7
Cell Viability (MTT)% Viability at 10 µM98%89%71%
Western BlotH3K9me3 (relative to Total H3)0.920.650.35
Western BlotH3K27me3 (relative to Total H3)0.880.550.3
qPCRp21 mRNA Fold Change1.12.13.8
qPCRCDKN1A mRNA Fold Change1.32.84.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

General Guidelines
  • Compound Handling: this compound should be stored at -20°C.[2] For cell culture experiments, prepare a stock solution (e.g., 10 mM) in sterile DMSO. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Lines: Suggested cell lines for initial screening include, but are not limited to, breast cancer cell lines (e.g., MCF-7, MDA-MB-231), colon cancer cell lines (e.g., HCT116, SW480), and lung cancer cell lines (e.g., A549, H1299).

  • Controls: Always include a vehicle control (DMSO-treated cells) in all experiments. A positive control, such as a known SAH hydrolase inhibitor like 3-deazaadenosine or Neplanocin A, can also be included for comparison.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis and Interpretation A1 Prepare stock solution of This compound in DMSO A3 Treat cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) A1->A3 A2 Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates A2->A3 A4 Perform Cell Viability Assay (MTT) at 24, 48, and 72 hours A3->A4 A5 Determine IC50 values A4->A5 B1 Treat cells with concentrations around the IC50 B2 Western Blot Analysis for Histone Methylation Marks (H3K9me3, H3K27me3, Total H3) B1->B2 B3 qPCR Analysis for Gene Expression of Tumor Suppressor Genes (e.g., p21, CDKN1A) B1->B3 C1 Quantify Western blot bands and normalize to total histone B2->C1 C2 Calculate fold change in gene expression B3->C2 C3 Correlate cell viability with changes in histone methylation and gene expression C1->C3 C2->C3

Caption: A generalized experimental workflow for evaluating the compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from the 10 mM stock. A suggested starting concentration range is 0.1, 1, 10, 50, and 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Histone Methylation

This protocol is to assess the effect of the compound on global levels of specific histone methylation marks.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me3, anti-H3K27me3, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for 48 or 72 hours. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[3][4]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.[3]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the methylated histones to the signal of total histone H3 to account for loading differences.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is to measure changes in the expression of genes known to be regulated by DNA methylation, such as tumor suppressor genes.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., CDKN1A (p21), p16, APC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. After treatment, harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in the treated samples compared to the vehicle control, normalized to the housekeeping gene.

Conclusion

The provided protocols offer a comprehensive framework for the initial characterization of the biological effects of this compound in a cell culture setting. Based on its chemical structure, it is hypothesized to function as an SAH hydrolase inhibitor, leading to epigenetic modifications. The successful execution of these experiments will provide valuable insights into its potential as a therapeutic agent and elucidate its mechanism of action. Further studies could include direct enzymatic assays to confirm SAH hydrolase inhibition and more global analyses of the epigenome, such as DNA methylation arrays or ChIP-sequencing.

References

Application Notes and Protocols for the Development of BRAF V600E Inhibitors: A Case Study with Pyrazole-Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research data specifically detailing the inhibitory activity of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide against BRAF V600E is limited. Therefore, these application notes utilize a representative compound from the same chemical class, N-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methoxybenzenesulfonamide , to illustrate the principles and methodologies for the development of BRAF V600E inhibitors. This representative compound has been characterized in scientific literature, providing the necessary data for detailed protocols and analysis.

Introduction

The BRAF V600E mutation is a critical oncogenic driver in a significant percentage of various cancers, most notably in melanoma. This mutation leads to the constitutive activation of the BRAF kinase and hyperactivation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival. Consequently, the development of small molecule inhibitors targeting BRAF V600E is a primary focus in precision oncology. The pyrazole-benzenesulfonamide scaffold has emerged as a promising pharmacophore for the development of potent and selective BRAF inhibitors.

These application notes provide a comprehensive overview of the methodologies used to characterize a representative BRAF V600E inhibitor. The included protocols are intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cancer therapeutics.

Data Presentation: Inhibitory Activity of a Representative Pyrazole-Benzenesulfonamide

The following table summarizes the in vitro inhibitory activity of the representative compound, N-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methoxybenzenesulfonamide, against the BRAF V600E kinase and its anti-proliferative effects on human melanoma cell lines harboring the BRAF V600E mutation.

Compound Assay Target/Cell Line IC50 (µM)
N-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methoxybenzenesulfonamideBRAF V600E Kinase AssayRecombinant Human BRAF V600E0.25
Cell Viability AssayA375 (BRAF V600E)1.8
Cell Viability AssaySK-MEL-28 (BRAF V600E)2.5
Vemurafenib (Control)BRAF V600E Kinase AssayRecombinant Human BRAF V600E0.03
Cell Viability AssayA375 (BRAF V600E)0.5
Cell Viability AssaySK-MEL-28 (BRAF V600E)0.9

Mandatory Visualizations

BRAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylation Inhibitor N-T-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide Inhibitor->BRAF_V600E Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: BRAF/MAPK signaling pathway with the inhibitory action of the compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) cluster_analysis Data Analysis Synthesis Synthesis of N-T-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide Kinase_Assay BRAF V600E Kinase Assay (Determine IC50) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on A375, SK-MEL-28 cells) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (p-MEK, p-ERK levels) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model (e.g., BRAF V600E melanoma) Western_Blot->Xenograft Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy Data_Analysis Data Analysis and Structure-Activity Relationship Efficacy->Data_Analysis

Caption: Experimental workflow for evaluating BRAF V600E inhibitors.

Experimental Protocols

BRAF V600E Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of the test compound against recombinant human BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E (active)

  • Inactive MEK1 (substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • Test compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of BRAF V600E in Kinase Assay Buffer.

    • Prepare a 2X solution of inactive MEK1 and ATP in Kinase Assay Buffer. The final ATP concentration should be at its Km value for BRAF V600E.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in Kinase Assay Buffer to a 4X final concentration.

  • Reaction Setup:

    • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

    • Add 10 µL of the 2X BRAF V600E enzyme solution to each well (except the blank).

    • Initiate the kinase reaction by adding 10 µL of the 2X MEK1/ATP substrate solution to all wells. The final reaction volume will be 25 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ Kit):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the anti-proliferative effect of the test compound on BRAF V600E mutant cancer cell lines.

Materials:

  • A375 or SK-MEL-28 human melanoma cells (ATCC)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (serial dilutions in complete growth medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol assesses the effect of the test compound on the phosphorylation status of key proteins in the MAPK pathway (MEK and ERK).

Materials:

  • A375 or SK-MEL-28 cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Application Notes and Protocols: N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are crucial for a variety of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis. In humans, numerous CA isoforms have been identified, and their dysregulation is implicated in a range of pathologies. For instance, isoforms hCA II and IV are involved in aqueous humor secretion in the eye, making them targets for anti-glaucoma agents, while the transmembrane isoforms hCA IX and XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[1][2] Consequently, the development of isoform-selective CA inhibitors is a significant focus in drug discovery.

Benzenesulfonamides are a well-established and potent class of carbonic anhydrase inhibitors.[3] The primary sulfonamide moiety coordinates to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity. The substitution pattern on the benzenesulfonamide scaffold plays a critical role in determining the inhibitory potency and isoform selectivity. Pyrazole-containing benzenesulfonamides have emerged as a promising structural class of CA inhibitors, with numerous derivatives demonstrating potent and selective inhibition against various CA isoforms.[3][4][5]

This document provides detailed application notes and protocols for the use of N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide , a representative of the pyrazole-substituted benzenesulfonamide class, in carbonic anhydrase inhibition assays. While specific inhibitory data for this exact compound is not publicly available, the following sections present representative data from closely related analogs and a comprehensive protocol for evaluating its inhibitory potential.

Data Presentation: Inhibitory Activity of Analogous Pyrazole-Substituted Benzenesulfonamides

The following table summarizes the inhibition constants (Kᵢ) of structurally similar pyrazole-substituted benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). This data is provided to illustrate the typical potency and selectivity profile of this class of compounds.

Compound IDModificationhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Analog 1 Pyrazole-urea derivative>10000103.515.955.2[4]
Analog 2 Pyrazoline derivative244.121.837.028.3[3]
Analog 3 Pyrazoline derivative189.510.95.57.1[3]
Analog 4 Pyrazole-carboxamide749.628.710.1Not Reported[5]
Acetazolamide (Standard) -25012255.7[3]

Experimental Protocols

A highly sensitive and accurate method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Principle

This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The accompanying change in pH is monitored in real-time using a pH indicator dye. The rate of the catalyzed reaction is determined and compared to the rate in the presence of an inhibitor.

Materials and Reagents
  • Enzymes: Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • Inhibitor: N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

  • Standard Inhibitor: Acetazolamide

  • Buffer: 20 mM HEPES or Tris, pH 7.4

  • pH Indicator: Phenol Red (or other suitable indicator)

  • Substrate: CO₂-saturated water

  • Solvent: DMSO for dissolving the inhibitor

  • Instrumentation: Stopped-flow spectrophotometer

Assay Protocol: Stopped-Flow CO₂ Hydrase Assay
  • Preparation of Reagents:

    • Prepare stock solutions of the test inhibitor and the standard inhibitor (Acetazolamide) in DMSO (e.g., 10 mM).

    • Prepare working solutions of the inhibitors by serial dilution in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer at a concentration that gives a measurable catalytic rate.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare the buffer solution containing the pH indicator.

  • Enzyme-Inhibitor Pre-incubation:

    • In a suitable vessel, mix the enzyme solution with various concentrations of the inhibitor (or DMSO for the control).

    • Allow the mixture to incubate at room temperature for a predetermined time (e.g., 10-15 minutes) to facilitate inhibitor binding.

  • Kinetic Measurement:

    • The stopped-flow instrument is set up to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution.

    • The reaction is initiated upon mixing.

    • The change in absorbance of the pH indicator is monitored over time at its λmax (e.g., 557 nm for Phenol Red).

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the linear portion of the kinetic traces.

    • The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [1 - (Initial rate with inhibitor / Initial rate without inhibitor)] * 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock Solutions pre_incubation Enzyme-Inhibitor Pre-incubation prep_inhibitor->pre_incubation prep_enzyme Prepare Enzyme Working Solution prep_enzyme->pre_incubation prep_substrate Prepare CO2-Saturated Water mixing Rapid Mixing in Stopped-Flow Instrument prep_substrate->mixing prep_buffer Prepare Assay Buffer with pH Indicator prep_buffer->mixing pre_incubation->mixing measurement Monitor Absorbance Change Over Time mixing->measurement calc_rates Calculate Initial Reaction Rates measurement->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50 calc_ki Calculate Ki Value calc_ic50->calc_ki

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

signaling_pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space (Tumor Microenvironment) hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9 CA IX Expression hif1a->ca9 co2_h2o CO2 + H2O h_hco3 H+ + HCO3- co2_h2o->h_hco3 CA IX acidosis Acidosis (Low pH) h_hco3->acidosis H+ Export invasion Invasion & Metastasis acidosis->invasion inhibitor N-tert-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide inhibitor->ca9 Inhibition

Caption: Role of CA IX in Tumor Acidosis and Inhibition.

References

Application Notes and Protocols for the Development of Dual Anti-inflammatory and Antimicrobial Agents with Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of novel pyrazole sulfonamide derivatives as dual-acting anti-inflammatory and antimicrobial agents. The strategic combination of pyrazole and sulfonamide pharmacophores offers a promising avenue for creating multi-target therapeutic agents.[1][2]

Introduction

The integration of pyrazole and sulfonamide moieties into a single molecular scaffold has been a successful strategy in medicinal chemistry to develop compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3][4] Notably, the pyrazole nucleus is a key feature in several commercially available drugs, such as the selective COX-2 inhibitor celecoxib, which is used to treat inflammation.[1][5] Sulfonamides are a well-established class of antimicrobial agents.[3] The development of hybrid molecules containing both pharmacophores aims to yield compounds with dual therapeutic actions, potentially offering advantages in treating conditions with both inflammatory and infectious components.[1][6]

Rationale for Development

The design of these dual-action agents is predicated on the established biological activities of the individual pyrazole and sulfonamide cores.

Rationale cluster_pyrazole Pyrazole Core cluster_sulfonamide Sulfonamide Core cluster_hybrid Hybrid Molecule pyrazole Anti-inflammatory (COX-2 Inhibition) hybrid Dual Anti-inflammatory & Antimicrobial Agent pyrazole->hybrid sulfonamide Antimicrobial sulfonamide->hybrid COX_Inhibition_Workflow start Prepare Enzyme Solutions (COX-1/COX-2) incubation Incubate Enzyme with Test Compound or Vehicle start->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction stop_reaction Terminate Reaction reaction->stop_reaction quantification Quantify Prostaglandin E₂ (PGE₂) via ELISA stop_reaction->quantification calculation Calculate % Inhibition and IC₅₀ Values quantification->calculation MIC_Determination_Workflow start Prepare Serial Dilutions of Test Compound inoculation Inoculate with Standardized Microbial Suspension start->inoculation incubation Incubate at Optimal Growth Temperature inoculation->incubation observation Observe for Visible Microbial Growth incubation->observation determination Determine MIC (Lowest Concentration with No Growth) observation->determination COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A₂ stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane acts on cox2 COX-2 Enzyme aa->cox2 substrate for pgs Prostaglandins cox2->pgs produces inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediates inhibitor Pyrazole Sulfonamide (COX-2 Inhibitor) inhibitor->cox2 inhibits

References

Application Notes and Protocols for N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and bioassay databases do not currently contain specific high-throughput screening (HTS) data, defined biological targets, or established signaling pathway associations for the compound N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide. The following application notes and protocols are presented as a hypothetical framework based on the activities of structurally related pyrazole benzenesulfonamide derivatives and the compound's classification as a potential "Protein Degrader Building Block"[1]. These protocols are intended to serve as a guide for researchers to design and execute HTS assays to elucidate the bioactivity of this compound.

Introduction

N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H16BrN3O2S. The pyrazole and benzenesulfonamide moieties are common pharmacophores found in a variety of biologically active molecules. Derivatives of pyrazole benzenesulfonamide have shown a range of activities, including anti-inflammatory, antimicrobial, and antiprotozoal effects. Notably, this class of compounds has been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), carbonic anhydrases, and Trypanosoma brucei N-myristoyltransferase. Furthermore, its designation as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

This document provides a hypothetical application of N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide in a high-throughput screening campaign to identify novel inhibitors of a putative target, followed by detailed experimental protocols.

Hypothetical High-Throughput Screening Application: Identification of Novel Enzyme Inhibitors

Based on the activities of related compounds, a plausible HTS application for N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide is the screening for inhibitors of enzymes involved in inflammatory pathways, such as COX-2.

Principle of the Assay

This hypothetical assay is a biochemical, in vitro fluorescence-based assay designed to measure the inhibition of a recombinant human enzyme. The assay would quantify the enzymatic activity by monitoring the production of a fluorescent product from a non-fluorescent substrate. A decrease in the fluorescence signal in the presence of the test compound would indicate potential inhibition of the enzyme.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical quantitative data that could be generated from a primary screen and subsequent dose-response analysis for N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide and control compounds.

CompoundPrimary Screen Inhibition (%) at 10 µMIC50 (µM)TargetAssay Type
N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide852.5COX-2Fluorescence-based
Celecoxib (Positive Control)950.1COX-2Fluorescence-based
DMSO (Negative Control)0> 100COX-2Fluorescence-based

Experimental Protocols

Primary High-Throughput Screening Protocol

Objective: To identify potential inhibitors of a target enzyme from a chemical library.

Materials:

  • Recombinant human enzyme

  • Fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with necessary co-factors)

  • N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide stock solution (10 mM in DMSO)

  • Positive control (known inhibitor of the target enzyme)

  • Negative control (DMSO)

  • 384-well, black, flat-bottom plates

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of the 10 mM stock solution of N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide into the wells of a 384-well plate to achieve a final concentration of 10 µM in a 50 µL assay volume.

    • Dispense 50 nL of the positive control and DMSO into their respective control wells.

  • Enzyme Addition:

    • Prepare a solution of the recombinant enzyme in assay buffer at a 2X final concentration.

    • Dispense 25 µL of the enzyme solution into each well of the assay plate.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

    • Dispense 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately transfer the plate to a fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

    • Percent Inhibition = [1 - (Ratecompound - Ratepositive control) / (Ratenegative control - Ratepositive control)] x 100

Dose-Response Assay Protocol

Objective: To determine the IC50 value of hit compounds from the primary screen.

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of the N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Execution:

    • Follow the same procedure as the primary screen, dispensing 50 nL of each concentration of the compound into triplicate wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified inflammatory signaling pathway where the target enzyme, COX-2, plays a key role.

G ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid  PLA2 Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins  COX-2 COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Compound N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide Compound->COX2 inhibits (hypothetical)

Caption: Hypothetical inhibition of the COX-2 pathway by the test compound.

Experimental Workflow

The following diagram outlines the general workflow for a high-throughput screening campaign.

G Assay_Development Assay Development & Optimization Primary_HTS Primary High-Throughput Screen (Single Concentration) Assay_Development->Primary_HTS Compound_Library_Prep Compound Library Preparation Compound_Library_Prep->Primary_HTS Hit_Identification Hit Identification & Confirmation Primary_HTS->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for a high-throughput screening campaign.

Conclusion

While there is a lack of specific biological data for N-tert-Butyl-4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide, its chemical structure suggests potential for biological activity, possibly as an enzyme inhibitor or as a building block for targeted protein degraders. The provided hypothetical application notes and protocols offer a robust framework for initiating high-throughput screening campaigns to uncover the therapeutic potential of this and other novel chemical entities. All proposed activities and protocols require experimental validation.

References

Application Notes and Protocols for Protein Conjugation of N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent coupling of the small molecule "N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide" to a protein of interest. The described methodology employs a two-step strategy involving the introduction of a bioorthogonal handle onto the small molecule via a palladium-catalyzed cross-coupling reaction, followed by a highly efficient and specific "click chemistry" ligation to a correspondingly modified protein. This approach ensures a stable covalent linkage with minimal impact on protein structure and function, making it suitable for a wide range of applications in drug discovery and chemical biology, including target identification, validation, and the development of novel protein-ligand conjugates.

Introduction

The covalent modification of proteins with small molecules is a powerful tool for elucidating biological pathways, developing targeted therapeutics, and creating novel diagnostic reagents. "N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide" is a compound of interest in medicinal chemistry, and its conjugation to a target protein can enable a variety of studies, including investigation of its mechanism of action and the development of targeted protein degraders. The protocol outlined herein leverages the reactivity of the 4-bromopyrazole moiety for the introduction of a terminal alkyne, a versatile "click chemistry" handle. This functionalized ligand is then covalently linked to a protein of interest that has been modified to bear an azide group. This bioorthogonal approach offers high specificity and efficiency under mild, biocompatible conditions.

Experimental Protocols

Part 1: Functionalization of N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide with a Terminal Alkyne

This protocol describes the modification of the starting compound to introduce a terminal alkyne using a Sonogashira cross-coupling reaction.

Materials:

  • N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (1 equivalent) in anhydrous THF.

    • Add ethynyltrimethylsilane (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents), and copper(I) iodide (0.1 equivalents).

    • Add triethylamine (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the TMS-protected alkyne intermediate.

  • Deprotection of the Alkyne:

    • Dissolve the TMS-protected intermediate in THF.

    • Add TBAF (1.1 equivalents, 1M solution in THF) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product by silica gel column chromatography to yield N-tert-Butyl 4-(4-(ethynyl)pyrazol-1-yl)benzenesulfonamide (the "alkyne-ligand").

Part 2: Preparation of Azide-Modified Protein of Interest

This protocol describes a general method for introducing azide groups onto a protein using a commercially available NHS-azide linker, which reacts with primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • NHS-Azide linker (e.g., Azido-dPEG®4-NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS-Azide Labeling:

    • Prepare a stock solution of the NHS-Azide linker in anhydrous DMSO (e.g., 10-100 mM).

    • Add a 10-20 molar excess of the NHS-Azide linker to the protein solution. The final concentration of DMSO should be less than 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification of Azide-Modified Protein:

    • Remove the excess, unreacted NHS-Azide linker using a desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

    • Collect the protein-containing fractions. The resulting solution contains the azide-modified protein ("azido-protein").

Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the final conjugation of the alkyne-ligand to the azido-protein.

Materials:

  • Azido-protein in PBS, pH 7.4

  • Alkyne-ligand in DMSO

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of "Click" Reagents:

    • Prepare fresh stock solutions: 100 mM CuSO₄ in water, 200 mM sodium ascorbate in water, and 100 mM THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azido-protein (1 equivalent) with a 5-10 molar excess of the alkyne-ligand.

    • In a separate tube, pre-mix CuSO₄ (final concentration 1 mM) and THPTA (final concentration 5 mM).

    • Add the CuSO₄/THPTA mixture to the protein-ligand solution.

    • Initiate the reaction by adding sodium ascorbate (final concentration 10 mM).

    • Incubate the reaction for 1-4 hours at room temperature with gentle agitation.

  • Purification of the Protein-Ligand Conjugate:

    • Remove excess reagents and unreacted ligand by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against a suitable buffer.

    • The purified product is the desired N-tert-Butyl 4-(4-(pyrazol-1-yl)benzenesulfonamide)-protein conjugate.

Data Presentation

The success of the conjugation can be quantified by various analytical techniques. The following table provides an example of how to present such data.

ParameterMethodResult
Ligand Functionalization
Alkyne-Ligand PurityHPLC-UV>95%
Alkyne-Ligand IdentityMass Spectrometry (MS)Confirmed
Protein Modification
Degree of Azide LabelingUV-Vis Spectroscopy (optional, with dye-labeled azide) or MS2-3 azides/protein
Protein-Ligand Conjugation
Conjugation EfficiencySDS-PAGE with in-gel fluorescence (if alkyne-ligand is fluorescently tagged) or Western Blot>80%
Final Conjugate PuritySize-Exclusion Chromatography>95%
Final Conjugate IdentityIntact Protein Mass SpectrometryConfirmed
Protein RecoveryBCA Protein Assay>70%

Visualizations

experimental_workflow cluster_0 Ligand Functionalization cluster_1 Protein Modification cluster_2 Conjugation start N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide sonogashira Sonogashira Coupling (Ethynyltrimethylsilane, Pd/Cu catalyst) start->sonogashira deprotection TMS Deprotection (TBAF) sonogashira->deprotection alkyne_ligand Alkyne-Ligand deprotection->alkyne_ligand click_reaction CuAAC 'Click' Reaction (CuSO4, NaAsc, THPTA) alkyne_ligand->click_reaction protein Protein of Interest nhs_azide NHS-Azide Labeling protein->nhs_azide azido_protein Azido-Protein nhs_azide->azido_protein azido_protein->click_reaction purification Purification (SEC or Dialysis) click_reaction->purification final_conjugate Protein-Ligand Conjugate purification->final_conjugate

Caption: Experimental workflow for the conjugation of the ligand to the protein.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Protein-Ligand Conjugate receptor Cell Surface Receptor ligand->receptor binds & inhibits kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor activates gene_expression Target Gene Expression transcription_factor->gene_expression promotes cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by the protein-ligand conjugate.

Application Notes and Protocols for the Synthesis of Novel E3 Ligase Ligands from N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The design and synthesis of novel, potent, and selective E3 ligase ligands are critical for the development of effective PROTACs.

This document provides detailed application notes and protocols for the utilization of N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide , a versatile building block, in the synthesis of novel E3 ligase ligands. We present a hypothetical synthetic workflow to generate a functionalized ligand for the von Hippel-Lindau (VHL) E3 ligase, followed by its incorporation into a PROTAC molecule. Furthermore, we provide comprehensive protocols for the biochemical, biophysical, and cellular characterization of the synthesized ligand and the resulting PROTAC.

Core Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC-Mediated Protein Degradation cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 E3 E3 Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PolyUb_POI Poly-Ub POI Ternary_Complex->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition

Caption: PROTAC-mediated hijacking of the Ubiquitin-Proteasome System.

Hypothetical Synthesis of a Novel VHL Ligand and PROTAC

Herein, we propose a synthetic route starting from "N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" to generate a novel VHL ligand, VHL-Ligand-1 . The key transformation involves a Suzuki coupling reaction to introduce a functional group on the pyrazole ring, which can then be elaborated to the VHL-binding motif. Subsequently, VHL-Ligand-1 is coupled to a linker and a ligand for a hypothetical Protein of Interest (POI-Ligand) to form the final PROTAC, PROTAC-1 .

Synthesis_Workflow A N-t-Butyl-4-(4-bromopyrazol- 1-yl)benzenesulfonamide B Suzuki Coupling A->B C Intermediate 1 B->C D Functional Group Transformation C->D E VHL-Ligand-1 D->E F Linker Coupling E->F G VHL-Ligand-Linker F->G H POI Ligand Coupling G->H I PROTAC-1 H->I

Caption: Synthetic workflow for the generation of VHL-Ligand-1 and PROTAC-1.

Experimental Protocol: Synthesis of VHL-Ligand-1

Step 1: Suzuki Coupling

  • To a solution of N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired boronic acid or ester (1.2 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield Intermediate 1 .

Step 2: Functional Group Transformation and Coupling to VHL Core

This step is highly dependent on the nature of the functional group introduced in the Suzuki coupling and the desired final structure of the VHL ligand. The following is a generalized protocol for amide bond formation.

  • If Intermediate 1 contains a carboxylic acid, activate it with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 15 minutes.

  • Add the amine-containing VHL core structure (1.0 eq) to the activated acid solution.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by preparative HPLC to afford VHL-Ligand-1 .

Compound Starting Material Reaction Yield (%) Purity (%)
Intermediate 1N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamideSuzuki Coupling75>95 (LC-MS)
VHL-Ligand-1Intermediate 1Amide Coupling60>98 (HPLC)

Characterization of the Novel E3 Ligase Ligand and PROTAC

A series of biophysical and cellular assays are required to validate the binding and efficacy of the newly synthesized ligand and the corresponding PROTAC.

Experimental_Workflow cluster_ligand Ligand Characterization cluster_protac PROTAC Characterization Binding_Assay Binary Binding Affinity (SPR or ITC) Ternary_Complex Ternary Complex Formation (TR-FRET) Degradation_Assay Cellular Degradation (Western Blot) Ternary_Complex->Degradation_Assay DC50_Dmax DC50 & Dmax Determination Degradation_Assay->DC50_Dmax VHL-Ligand-1 VHL-Ligand-1 VHL-Ligand-1->Binding_Assay PROTAC-1 PROTAC-1 PROTAC-1->Ternary_Complex

Caption: Experimental workflow for ligand and PROTAC characterization.

Protocol 1: Ligand-E3 Ligase Binding Affinity by Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize recombinant VHL E3 ligase onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of VHL-Ligand-1 in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kₐ, kₔ) and calculate the dissociation constant (K₋).

Ligand E3 Ligase K₋ (nM) kₐ (1/Ms) kₔ (1/s)
VHL-Ligand-1VHL501.5 x 10⁵7.5 x 10⁻³
Reference VHL LigandVHL302.0 x 10⁵6.0 x 10⁻³
Protocol 2: Ternary Complex Formation by Time-Resolved Fluorescence Energy Transfer (TR-FRET)
  • Reagent Preparation: Label the purified POI and E3 ligase with appropriate donor (e.g., Terbium) and acceptor (e.g., FITC) fluorophores.

  • Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and a dilution series of PROTAC-1 .

  • Incubation: Incubate to allow for ternary complex formation.

  • Measurement: Read the plate on a suitable instrument to measure the proximity-based TR-FRET signal.

Protocol 3: Cellular Protein Degradation by Western Blot
  • Cell Treatment: Plate cells expressing the POI and treat with a serial dilution of PROTAC-1 (e.g., 1 nM to 10 µM) for a desired time period (e.g., 16 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH).

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the extent of protein degradation.

Data Presentation: PROTAC Efficacy

The efficacy of a PROTAC is determined by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

PROTAC Target POI Cell Line DC₅₀ (nM) Dₘₐₓ (%)
PROTAC-1POI-XCell Line A25>90
Reference PROTACPOI-XCell Line A15>95

Conclusion

"N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" serves as a valuable and versatile starting material for the synthesis of novel E3 ligase ligands. The presented hypothetical workflow and detailed protocols provide a comprehensive framework for the design, synthesis, and characterization of new PROTACs. The systematic evaluation of binary binding, ternary complex formation, and cellular degradation is essential for the development of potent and selective protein degraders for therapeutic applications.

Application Notes and Protocols for In Vitro Assay Development: N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro characterization of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its derivatives. The protocols outlined below are based on the known biological activities of the broader pyrazole benzenesulfonamide class of compounds, which includes anticancer, anti-inflammatory, and enzyme inhibitory properties.[1]

Introduction

This compound belongs to the pyrazole benzenesulfonamide family, a class of compounds known for a wide spectrum of pharmacological activities.[1] Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including kinases and carbonic anhydrases, and have demonstrated cytotoxic effects against cancer cell lines.[1][2][3] The following protocols describe a tiered approach to systematically evaluate the in vitro pharmacological profile of novel derivatives of this compound.

Proposed Biological Targets and Signaling Pathways

Based on the activities of related compounds, key biological targets for this compound derivatives may include protein kinases involved in cell cycle regulation and signaling, as well as metalloenzymes like carbonic anhydrases.

Signaling_Pathways cluster_cell Cancer Cell Compound N-T-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide Derivative CDK Cyclin-Dependent Kinase (CDK) Compound->CDK Inhibition Apoptosis Apoptosis Compound->Apoptosis CA Carbonic Anhydrase (CA) Compound->CA Inhibition CellCycle Cell Cycle Arrest CDK->CellCycle Proliferation Decreased Proliferation CellCycle->Proliferation pH_Regulation Disrupted pH Homeostasis CA->pH_Regulation pH_Regulation->Proliferation

Caption: Putative signaling pathways targeted by the compound.

Experimental Protocols

Primary Screening: Antiproliferative Activity

This assay will determine the cytotoxic or cytostatic effects of the test compounds on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[4][5] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[4][5]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation:

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
Derivative 1
Derivative 2
Doxorubicin (Control)
Secondary Screening: Enzyme Inhibition Assays

Based on the primary screening results, active compounds can be further tested for their ability to inhibit specific enzymes.

Principle: This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by CDK2/cyclin A. The assay can be performed using a variety of formats, such as fluorescence resonance energy transfer (FRET) or luminescence-based methods that quantify the amount of ATP consumed.

Materials:

  • Recombinant human CDK2/cyclin A enzyme

  • Kinase substrate (e.g., a peptide derived from histone H1)

  • ATP

  • Assay buffer

  • Test compounds

  • A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol (Example using ADP-Glo™):

  • Add 5 µL of test compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a mixture of CDK2/cyclin A and the substrate peptide to each well.

  • Add 10 µL of ATP solution to initiate the kinase reaction.

  • Incubate at room temperature for 1 hour.

  • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

CompoundCDK2 Inhibition IC50 (nM)
Derivative 1a
Derivative 1b
Staurosporine (Control)

Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be detected spectrophotometrically.[2]

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Tris-HCl buffer

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds

  • 96-well plates

  • Microplate reader

Protocol:

  • Add 140 µL of Tris-HCl buffer, 20 µL of test compound solution, and 20 µL of hCA II solution to the wells of a 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Data Presentation:

CompoundhCA II Inhibition IC50 (µM)
Derivative 2a
Derivative 2b
Acetazolamide (Control)

Experimental Workflow and Logic

The following diagram illustrates the proposed workflow for the in vitro evaluation of the compound derivatives.

Workflow cluster_workflow In Vitro Assay Workflow Start Synthesize Derivatives of This compound PrimaryScreen Primary Screening: Antiproliferative Assay (MTT) on Cancer Cell Lines Start->PrimaryScreen Decision1 Are Compounds Active? (IC50 < 10 µM) PrimaryScreen->Decision1 SecondaryScreen Secondary Screening: Enzyme Inhibition Assays (e.g., CDK2, Carbonic Anhydrase) Decision1->SecondaryScreen Yes Inactive Inactive Compound Decision1->Inactive No Decision2 Is there Potent Enzyme Inhibition? SecondaryScreen->Decision2 MechanismStudies Mechanism of Action Studies: Cell Cycle Analysis, Apoptosis Assays Decision2->MechanismStudies Yes Decision2->Inactive No Lead Lead Compound Identification MechanismStudies->Lead

Caption: Tiered approach for in vitro assay development.

Conclusion

This document provides a detailed guide for the initial in vitro characterization of this compound derivatives. The proposed assays will enable the identification of biologically active compounds and provide insights into their potential mechanisms of action, thereby guiding further preclinical development.

References

Application Notes and Protocols for Pyrazolyl Benzenesulfonamide Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No published data is currently available for the anticancer activity of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide. The following application notes and protocols are based on studies of structurally related pyrazolyl benzenesulfonamide derivatives and are provided as a representative guide for research purposes.

Introduction

Derivatives of pyrazolyl benzenesulfonamide represent a class of heterocyclic compounds that have garnered significant interest in oncological research. These molecules combine the structural features of pyrazole and benzenesulfonamide moieties, which are known to interact with various biological targets implicated in cancer progression.[1] Studies on analogs suggest that this class of compounds may exert anticancer effects through mechanisms such as the inhibition of carbonic anhydrases, which are involved in tumor acidosis and metastasis.[2][3][4] This document provides a summary of the potential applications and experimental protocols for the study of pyrazolyl benzenesulfonamide analogs in cancer cell line research, based on available literature for related compounds.

Data Presentation: Anticancer Activity of Analogs

The following table summarizes the in vitro anticancer activity of representative pyrazolyl benzenesulfonamide derivatives against various human cancer cell lines. It is important to note that the efficacy and selectivity can vary significantly based on the specific chemical substitutions on the core scaffold.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference Compound
Analog 1 Leukemia (MOLT-4)MTT Assay1.94Doxorubicin
Leukemia (SR)MTT Assay1.28Doxorubicin
Non-Small Cell Lung Cancer (EKVX)MTT Assay1.88Doxorubicin
Colon Cancer (COLO 205)MTT Assay1.69Doxorubicin
Analog 2 Oral Squamous Carcinoma (HSC-2)MTT Assay37.75-Fluorouracil, Methotrexate
Analog 3 LeukemiaNCI-60 Screen0.32Not specified
Colon CancerNCI-60 Screen0.49 - 0.89Not specified
Renal CancerNCI-60 Screen0.92Not specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of pyrazolyl benzenesulfonamide analogs on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Carbonic Anhydrase Inhibition Assay

This protocol can be used to assess the inhibitory activity of the compounds against carbonic anhydrase isoforms, a potential mechanism of action.[2][3][4]

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the hCA enzyme solution to each well.

  • Incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 400 nm at timed intervals to monitor the hydrolysis of p-NPA.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

  • Calculate the Ki values by fitting the data to appropriate enzyme inhibition models.

Visualizations

Signaling Pathway: Hypothesized Mechanism of Action

The following diagram illustrates a potential mechanism of action for pyrazolyl benzenesulfonamide analogs that act as carbonic anhydrase IX (CAIX) inhibitors in the tumor microenvironment.

G cluster_0 Tumor Microenvironment (Hypoxic) cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Upregulation HIF1a->CAIX_expression CAIX Carbonic Anhydrase IX (CAIX) CAIX_expression->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CAIX Catalysis Acidosis Extracellular Acidosis H_HCO3->Acidosis Invasion_Metastasis Invasion & Metastasis Acidosis->Invasion_Metastasis Drug_Resistance Drug Resistance Acidosis->Drug_Resistance Analog Pyrazolyl Benzenesulfonamide Analog Inhibition Inhibition Analog->Inhibition Inhibition->CAIX

Caption: Hypothesized inhibition of CAIX by pyrazolyl benzenesulfonamide analogs.

Experimental Workflow: Cell Viability Screening

The diagram below outlines the general workflow for screening pyrazolyl benzenesulfonamide analogs for their cytotoxic effects on cancer cell lines.

G start Start cell_culture Seed Cancer Cells in 96-well Plates start->cell_culture compound_prep Prepare Serial Dilutions of Test Compound cell_culture->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Analyze Data mtt_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of analog compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction shows very low or no conversion to the desired N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield in the N-arylation of 4-bromopyrazole is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. The primary methods for this synthesis are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation.[1][2][3]

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Palladium Catalyst: The palladium catalyst, if not handled under inert conditions, can be oxidized and lose its activity. Ensure that the reaction setup is properly purged with an inert gas (e.g., argon or nitrogen). Use of pre-catalysts can sometimes improve results.[4]

    • Copper Catalyst: The copper salt (e.g., CuI) may be of poor quality. Use freshly purchased or properly stored copper iodide.

  • Ligand Selection:

    • Buchwald-Hartwig: The choice of phosphine ligand is crucial for successful coupling.[1][4] For N-arylation of pyrazoles, sterically hindered and electron-rich ligands often give better results. If one ligand is not working, screening a variety of ligands is recommended.

    • Copper-Catalyzed: Diamine ligands are often effective in copper-catalyzed N-arylation of heterocycles.[3][5]

  • Base Selection: The choice of base is critical and can significantly impact the reaction rate and yield.

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used in Buchwald-Hartwig reactions.[6]

    • For copper-catalyzed reactions, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.[2]

  • Solvent Quality: The solvent must be anhydrous and deoxygenated. The presence of water or oxygen can deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed. Buchwald-Hartwig reactions involving pyrazoles can require temperatures above 80 °C.[4] Microwave irradiation can sometimes be used to expedite the reaction.[4]

Troubleshooting Workflow:

G start Low/No Yield catalyst Check Catalyst Activity (Pd or Cu) start->catalyst ligand Screen Different Ligands catalyst->ligand If catalyst is active base Optimize Base ligand->base If yield is still low solvent Ensure Anhydrous/Deoxygenated Solvent base->solvent If yield is still low temp Increase Reaction Temperature solvent->temp If yield is still low success Improved Yield temp->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Significant Side Products

Question: I am observing significant side products in my reaction mixture, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is often a result of competing reaction pathways or degradation of starting materials or products.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Aryl Halide: This can occur, especially at high temperatures. Reducing the catalyst loading or temperature may help.

  • Dehalogenation of Aryl Halide: The bromo group on the pyrazole or the halide on the benzenesulfonamide precursor can be removed. This can be minimized by ensuring a strictly inert atmosphere and using purified reagents.

  • N1 vs. N2 Arylation of Pyrazole: While 4-bromopyrazole is symmetric, substituted pyrazoles can lead to regioisomers. For the target synthesis, this is not an issue, but it is a consideration for related syntheses.

  • Hydrolysis of Sulfonamide: If water is present in the reaction mixture, the sulfonamide bond can be susceptible to hydrolysis, especially under basic conditions. Ensure the use of anhydrous solvents and reagents.

Optimization Table for Minimizing Side Products:

ParameterStandard ConditionOptimized Condition to Reduce Side Products
Catalyst Loading 1-2 mol%0.5-1 mol%
Temperature 100-120 °C80-100 °C
Base Strong bases (e.g., KOtBu)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)
Reaction Time 24 hoursMonitor by TLC/LC-MS and stop when starting material is consumed

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide?

A1: The most common approach is a cross-coupling reaction between 4-bromopyrazole and a suitable N-tert-butyl-4-halobenzenesulfonamide, typically catalyzed by palladium or copper.

Synthetic Workflow Diagram:

G cluster_0 Starting Materials cluster_1 Reaction Conditions A 4-Bromopyrazole G Cross-Coupling Reaction A->G B N-tert-Butyl-4-iodobenzenesulfonamide B->G C Catalyst (e.g., Pd₂(dba)₃ or CuI) C->G D Ligand (e.g., Xantphos or a diamine) D->G E Base (e.g., Cs₂CO₃ or KOtBu) E->G F Solvent (e.g., Dioxane or Toluene) F->G I Purification (e.g., Column Chromatography) G->I H N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide I->H

Caption: General synthetic workflow for the target compound.

Q2: Which is better for this synthesis: a palladium or copper catalyst?

A2: Both palladium and copper catalysts can be effective for the N-arylation of pyrazoles.[2][3][4]

  • Palladium (Buchwald-Hartwig): Generally offers a broader substrate scope and can be more efficient, but the catalysts and ligands can be more expensive and sensitive to air and moisture.[1][7]

  • Copper (Ullmann-type): Often more economical and can be effective for N-arylation of heterocycles.[2][3] Copper-catalyzed reactions may require higher temperatures but can be less sensitive than palladium systems.

The optimal choice may depend on the specific substrate and available resources. A screening of both types of catalysts may be beneficial.

Q3: How can I purify the final product?

A3: The most common method for purifying N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method if the crude product is of reasonable purity.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry Schlenk flask, add N-tert-butyl-4-iodobenzenesulfonamide (1.0 eq), 4-bromopyrazole (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, deoxygenated dioxane (or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a dry round-bottom flask, add N-tert-butyl-4-iodobenzenesulfonamide (1.0 eq), 4-bromopyrazole (1.2 eq), copper(I) iodide (CuI, 10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or toluene.

  • Reaction: Heat the reaction mixture to 110-130 °C with stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Data on Reaction Conditions

The following table summarizes literature data on similar N-arylation reactions of pyrazoles to guide optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(dba)₂tBuDavePhosNaOtBuToluene100Good[4]
CuIDiamineK₂CO₃Dioxane110Good[3][5]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100HighGeneral Buchwald-Hartwig
Cu₂ON-ligandCs₂CO₃DMFModerateExcellent[2]

References

solubility issues with "N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in DMSO. Is this a known issue?

Q2: What are the general physicochemical properties of this compound?

  • Molecular Formula: C₁₃H₁₆BrN₃O₂S[1][2]

  • Molecular Weight: Approximately 358.26 g/mol

  • Appearance: Typically a solid powder.

Q3: At what temperature should I store the compound and its DMSO stock solution?

The solid compound should be stored at -20°C.[1][3] Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the maximum recommended concentration of DMSO in my final cell-based assay?

To avoid cytotoxicity and interference with experimental results, the final concentration of DMSO in your assay should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide for Solubility Issues

If you are encountering problems dissolving this compound in DMSO, follow this troubleshooting workflow.

G start Start: Solubility Issue in DMSO check_purity Verify Compound Purity (>98%) start->check_purity weigh_accurately Ensure Accurate Weighing check_purity->weigh_accurately use_anhydrous_dmso Use High-Purity, Anhydrous DMSO weigh_accurately->use_anhydrous_dmso vortex_sonicate Initial Dissolution: Vortex & Sonicate use_anhydrous_dmso->vortex_sonicate gentle_warming Gentle Warming (37°C Water Bath) vortex_sonicate->gentle_warming solubility_test Determine Experimental Solubility (Kinetic Assay) gentle_warming->solubility_test fail Issue Persists: Contact Technical Support gentle_warming->fail If precipitation persists lower_concentration Prepare a Lower Concentration Stock solubility_test->lower_concentration If solubility is low success Success: Compound Dissolved solubility_test->success If solubility is sufficient co_solvent Consider a Co-Solvent (with caution) lower_concentration->co_solvent If still problematic lower_concentration->success co_solvent->success co_solvent->fail If co-solvent is not compatible with assay

Caption: Troubleshooting workflow for solubility issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Preparation: Bring the vial of this compound and anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Gentle Warming (Optional): If solids persist, warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing. Caution: Prolonged heating can degrade the compound.

  • Storage: Once dissolved, filter-sterilize the stock solution if necessary for your application. Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay

This assay helps to determine the apparent solubility of a compound in an aqueous buffer when introduced from a DMSO stock.

  • Prepare Compound Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilutions: Perform serial dilutions of your compound stock in 100% DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of your aqueous assay buffer (e.g., Phosphate Buffered Saline, PBS) in a 96-well plate. The final DMSO concentration should be consistent and low (e.g., 1%).

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or by visual inspection for precipitation. The highest concentration that does not show precipitation is the kinetic solubility in that specific buffer.

Quantitative Data Summary

As specific quantitative solubility data for this compound is not publicly available, the following table provides a template for you to record your own experimental findings.

ParameterValueUnitsNotes
Experimental Kinetic Solubility
In PBS (pH 7.4)Enter your valueµMDetermined via kinetic solubility assay.
In Cell Culture MediaEnter your valueµMSpecify the type of media used.
Stock Solution Parameters
Maximum Achievable Concentration in 100% DMSOEnter your valuemMAt room temperature.

Potential Signaling Pathway Involvement

Benzenesulfonamide and pyrazole moieties are present in many biologically active compounds. Derivatives of pyrazole-containing benzenesulfonamides have been reported to be involved in various signaling pathways, often as inhibitors of key enzymes. A potential, hypothetical signaling pathway that this class of compounds might modulate is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound N-T-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide Compound->PI3K Potential Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions for the synthesis of pyrazole sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Suzuki coupling of a pyrazole sulfonamide?

A successful Suzuki coupling of pyrazole sulfonamides hinges on the careful selection of the catalyst system (palladium source and ligand), base, and solvent, as well as stringent control of the reaction atmosphere. Due to the presence of the nitrogen-rich pyrazole ring, which can coordinate to and inhibit the palladium catalyst, the choice of a suitable ligand is especially critical.[1]

Q2: Which palladium catalyst and ligand combination is most effective for pyrazole sulfonamides?

For challenging substrates like N-H unprotected pyrazoles, bulky, electron-rich phosphine ligands such as SPhos and XPhos, often used with Pd₂(dba)₃ or as pre-formed palladacycle precatalysts (e.g., XPhos Pd G3), have shown high efficacy.[1][2] These ligands promote the crucial oxidative addition step and can prevent catalyst deactivation.[1] For less demanding couplings, traditional catalysts like Pd(PPh₃)₄ may suffice.[3]

Q3: How do I choose the appropriate base for my reaction?

The base activates the boronic acid for transmetalation.[4] For pyrazole substrates, potassium phosphate (K₃PO₄) is often a robust choice, particularly for less reactive aryl chlorides.[2] Other common bases include sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃).[3] The choice can be solvent-dependent, and screening of different bases may be necessary for optimization.

Q4: What is protodeboronation and how can I prevent it?

Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield.[5] This is often promoted by strong bases and the presence of water. To minimize this, one can:

  • Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]

  • Employ anhydrous reaction conditions.[5]

  • Use more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which release the boronic acid slowly into the reaction mixture.[5]

  • Reduce reaction time and temperature where possible.[2]

Q5: My pyrazole sulfonamide has an unprotected N-H group. Do I need to protect it?

While unprotected N-H groups can inhibit the palladium catalyst, recent advances in ligand development have made the direct coupling of N-H pyrazoles feasible in good to excellent yields.[2] Using highly active catalyst systems with bulky, electron-rich ligands can often circumvent the need for protection/deprotection steps.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated by oxygen.[6] 2. Inappropriate Ligand: The ligand is not suitable for the specific pyrazole substrate, leading to poor catalytic activity.[7] 3. Ineffective Base: The base is not strong enough or soluble enough to activate the boronic acid. 4. Low Reaction Temperature: Particularly for aryl chlorides, the temperature may be insufficient for the oxidative addition step.[6]1. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Use a fresh, high-quality catalyst. Consider a Pd(0) source like Pd(PPh₃)₄ or a robust precatalyst. 2. Switch to a bulky, electron-rich ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand.[2][8] 3. Screen different bases. For challenging couplings, consider stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[2] 4. Increase the reaction temperature, typically to 80-110 °C.[5]
Significant Side Product Formation (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[9] 2. Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source, its reduction to the active Pd(0) may be slow, leading to side reactions.[9]1. Ensure rigorous degassing of solvents and the reaction mixture. Maintain a positive pressure of an inert gas. 2. Use a Pd(0) source directly or an efficient precatalyst system to minimize the concentration of Pd(II) species.[9]
Protodeboronation of Boronic Acid 1. Harsh Basic Conditions: Strong bases, especially in the presence of water, can accelerate protodeboronation.[5] 2. Prolonged Reaction Time/High Temperature: These conditions can increase the likelihood of this side reaction.[2]1. Switch to a milder base (e.g., K₂CO₃, KF) or use anhydrous conditions.[5] 2. Monitor the reaction closely and stop it once the starting material is consumed. Attempt to lower the reaction temperature.
Incomplete Consumption of Starting Material 1. Catalyst Deactivation: The catalyst may have been deactivated over the course of the reaction, which can be an issue with N-heterocyclic substrates.[1] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion.1. Increase the catalyst loading. Use a more robust ligand system designed for heteroaromatic substrates.[2] 2. Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).

Data Presentation

Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of 4-Bromopyrazoles
Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)90675-96[3]
PdCl₂(dppf)K₂CO₃Dioxane801260-91[10]
(IPr)Pd(cinnamyl)ClK₂CO₃THF1101552-97[10]
Table 2: Suzuki Coupling of Unprotected N-H Pyrazoles
Catalyst PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
P1 or P2 PrecatalystsK₃PO₄Dioxane/H₂O605-870-95[2][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Halopyrazole Sulfonamide using Pd(PPh₃)₄

Materials:

  • Halopyrazole sulfonamide (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the halopyrazole sulfonamide, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[3]

  • Evacuate and backfill the tube with argon (repeat this cycle three times).[3]

  • Add 1,4-dioxane and water in a 4:1 ratio.[3]

  • Seal the tube and heat the reaction mixture to 90 °C for 6 hours with vigorous stirring.[3]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of N-H Unprotected Halopyrazole Sulfonamides

Materials:

  • N-H Halopyrazole sulfonamide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 precatalyst (or similar P1/P2 precatalyst) (1.0–1.5 mol%)[2]

  • K₃PO₄ (2.0 mmol, 2.0 equiv)[2]

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In an oven-dried reaction vessel equipped with a stir bar, combine the halopyrazole sulfonamide, arylboronic acid, and K₃PO₄.[2]

  • Seal the vessel and purge with argon for 5-10 minutes.

  • Under a positive pressure of argon, add the palladium precatalyst.

  • Add the degassed 1,4-dioxane and water via syringe.[2]

  • Heat the reaction mixture to 60 °C and stir for 5-8 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition Complex A->B Ar'-X (Pyrazole Sulfonamide Halide) C Transmetalation Intermediate B->C Ar-B(OR)2 (Boronic Acid/Ester) + Base D Reductive Elimination Complex C->D D->A Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system appropriate? (e.g., bulky ligand for pyrazole) Start->Check_Catalyst Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are reaction conditions optimal? (Temp, Degassing) Check_Base->Check_Conditions Yes Optimize_Base Screen Bases (e.g., K3PO4, K2CO3) Check_Base->Optimize_Base No Optimize_Conditions Increase Temperature Ensure Rigorous Degassing Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Ligand->Check_Base Optimize_Base->Check_Conditions Optimize_Conditions->Success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

"N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-t-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS: 1199773-25-5).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

There are conflicting recommendations from various suppliers. To ensure maximum stability and shelf-life, it is best to store the compound at -20°C for long-term storage (1-2 years) . For short-term storage (1-2 weeks), refrigeration at -4°C is suitable.[1] While some suppliers state room temperature storage is acceptable, colder temperatures will minimize the risk of degradation over time.

Q2: Is this compound sensitive to light or moisture?

Q3: What solvents can be used to dissolve this compound?

Solubility data is not explicitly provided in the search results. However, based on its structure, it is likely soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol). It is expected to have low solubility in water. It is recommended to perform a small-scale solubility test before preparing a stock solution.

Q4: What are the potential degradation pathways for this compound?

The sulfonamide functional group is generally stable.[2] However, it can be susceptible to hydrolysis under acidic conditions. The pyrazole ring may also be subject to degradation under harsh conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage.1. Verify storage conditions (temperature, light, and moisture protection). 2. Perform a quality control check (e.g., HPLC, NMR) on the compound to assess purity. 3. Prepare fresh solutions for each experiment.
Difficulty dissolving the compound Incorrect solvent or low solubility.1. Try a stronger organic solvent (e.g., DMSO, DMF). 2. Gently warm the solution or use sonication to aid dissolution. 3. If using aqueous buffers, ensure the pH is compatible with the compound's stability (avoid strong acids).
Precipitation of the compound from solution Exceeded solubility limit or temperature change.1. Prepare a more dilute solution. 2. Ensure the solution is stored at a constant temperature. 3. If using a mixed solvent system, ensure the proportions are optimal for solubility.

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a fume hood.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the solid.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C. Minimize freeze-thaw cycles.

Forced Degradation Study Workflow

Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[1][2][3][4]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 60°C) Thermal->Stressed_Samples Photo Photolytic Stress (UV/Vis light) Photo->Stressed_Samples HPLC HPLC/UPLC Analysis Data_Analysis Data Analysis & Pathway ID HPLC->Data_Analysis LCMS LC-MS for Degradant ID LCMS->Data_Analysis NMR NMR for Structural Elucidation NMR->Data_Analysis API API Sample API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Stressed_Samples->HPLC Stressed_Samples->LCMS Stressed_Samples->NMR

Caption: Workflow for a forced degradation study.

Stability and Storage Logic

The following diagram illustrates the decision-making process for the proper storage of this compound.

Storage_Logic Start Start: Receive Compound Check_Duration Intended Storage Duration? Start->Check_Duration Short_Term Short-Term (< 2 weeks) Check_Duration->Short_Term Short Long_Term Long-Term (> 2 weeks) Check_Duration->Long_Term Long Store_Fridge Store at -4°C Short_Term->Store_Fridge Store_Freezer Store at -20°C Long_Term->Store_Freezer Protect Protect from Light & Moisture Store_Fridge->Protect Store_Freezer->Protect End End Protect->End

Caption: Decision tree for storage conditions.

References

Technical Support Center: Overcoming Poor Cell Permeability of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance for overcoming challenges associated with the poor cell permeability of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do sulfonamide derivatives like this compound often exhibit low cell permeability?

A1: The low cell permeability of many sulfonamide-based compounds can be attributed to their physicochemical properties. The sulfonamide group is polar and can participate in hydrogen bonding, which can hinder passage through the lipophilic cell membrane. Key factors that often contribute to poor permeability in this class of compounds include:

  • High Polar Surface Area (PSA): The presence of oxygen and nitrogen atoms in the sulfonamide group increases the molecule's polarity, making it less favorable to enter the nonpolar lipid bilayer of the cell membrane.

  • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can increase the energy required for the molecule to move from the aqueous extracellular environment into the hydrophobic membrane interior.[1]

  • Low Lipophilicity (LogP): While some lipophilicity is needed to enter the cell membrane, compounds that are too polar (low LogP) will not readily partition into the lipid bilayer.[2][3] Conversely, excessively high lipophilicity can cause the compound to become trapped within the membrane.[3]

  • Efflux Pump Substrate: Many molecules are actively transported out of cells by efflux pumps like P-glycoprotein (P-gp), which can significantly reduce intracellular concentration and apparent permeability.[1]

Q2: What are the key physicochemical properties of the parent compound, this compound?

A2: Understanding the physicochemical properties of the parent compound is crucial for predicting and troubleshooting its permeability.

PropertyValueSource
Molecular Formula C13H16BrN3O2S[4][5]
Molecular Weight 358.25 g/mol [4][5]
CAS Number 1199773-25-5[5][6]

Note: Experimentally determined LogP and PSA values may vary and should be assessed for specific derivatives.

Q3: What are the standard in vitro assays to measure the cell permeability of my compound?

A3: Two widely used in vitro models for assessing cell permeability are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting human intestinal absorption.[7][8] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express key transporter proteins.[7] This assay can measure both passive diffusion and active transport, including efflux.[7]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free, high-throughput assay that predicts passive permeability.[9] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-impregnated filter, to an acceptor compartment.[9] While useful for screening, it does not account for active transport or efflux mechanisms.[9]

Q4: How do I interpret the results from a Caco-2 permeability assay?

A4: The primary outputs of a Caco-2 assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER).[7]

  • Apparent Permeability (Papp): This value quantifies the rate at which a compound crosses the cell monolayer. It is typically measured in both directions: from the apical (A) to the basolateral (B) side (Papp A→B), simulating absorption, and from B to A (Papp B→A), measuring efflux.

Permeability ClassPapp (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10Well absorbed (>85%)
Moderate 1 - 10Moderately absorbed (50-85%)
Low < 1Poorly absorbed (<50%)
(Source: Adapted from BenchChem[7])
  • Efflux Ratio (ER): This is calculated as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an efflux pump like P-glycoprotein.[7]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your permeability experiments.

Problem EncounteredPotential CausesTroubleshooting Steps & Solutions
Low Apparent Permeability (Papp A→B) 1. High Efflux: The compound is actively pumped out of the cells.[1]2. Low Intrinsic Permeability: The compound's physicochemical properties prevent passive diffusion.[3]3. Compound Instability: The compound degrades in the assay buffer.[1]4. Poor Aqueous Solubility: The compound precipitates in the donor well.1. Calculate the Efflux Ratio (ER): Perform a bi-directional Caco-2 assay. If ER > 2, efflux is likely. Consider co-dosing with a known P-gp inhibitor (e.g., verapamil) to confirm.2. Run a PAMPA Assay: This will isolate passive diffusion. If permeability is also low in PAMPA, the issue is likely intrinsic to the molecule's structure.3. Assess Compound Stability: Use LC-MS/MS to measure the compound's concentration in the assay buffer over the experiment's duration.[1]4. Check for Precipitation: Visually inspect the donor wells and measure the compound concentration at the start and end of the assay.
High Variability in Papp Values 1. Inconsistent Cell Monolayer: The integrity of the Caco-2 monolayer varies between wells.[3]2. Pipetting Errors: Inaccuracies in adding or sampling solutions.3. Analytical Method Issues: The quantification method (e.g., LC-MS/MS) is not robust.1. Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of each well before the experiment. Only use wells that meet your established TEER criteria (e.g., >250 Ω·cm²).[3][10]2. Use Calibrated Equipment: Ensure all pipettes are properly calibrated. Be consistent with your technique.3. Validate Analytical Method: Ensure your LC-MS/MS method is validated for linearity, accuracy, and precision in the assay matrix.
Low Compound Recovery 1. Non-specific Binding: The compound adheres to the plastic of the assay plate.[1]2. Cellular Accumulation/Lysosomal Trapping: The compound enters the cells but does not cross to the other side, possibly due to trapping in acidic organelles like lysosomes.[1]1. Use Low-Binding Plates: Consider using polypropylene or other low-adhesion plates.2. Quantify Remaining Compound: Measure the compound concentration in the donor and acceptor wells, as well as in cell lysates, at the end of the experiment to create a mass balance.3. Check for Lysosomal Trapping: For basic compounds, consider running the assay in the presence of an agent that disrupts lysosomal pH, such as bafilomycin A1.[1] An increase in recovery suggests lysosomal trapping.[1]

Section 3: Strategies to Improve Cell Permeability

If troubleshooting confirms that low permeability is an intrinsic property of your this compound derivative, consider the following strategies.

Chemical Modification Strategies
  • Prodrug Approach: This is a highly effective strategy to mask the polar functional groups responsible for poor permeability.[11] A lipophilic, cell-permeable promoiety is attached to the parent drug. Once inside the cell, this promoiety is cleaved by intracellular enzymes (e.g., esterases) to release the active sulfonamide derivative.[12]

    • Ester Prodrugs: If your derivative has a hydroxyl group, creating an ester prodrug can significantly improve permeability.[13]

    • Amide Prodrugs: Modifying the sulfonamide nitrogen with a cleavable group can be a viable strategy.[12]

  • Structural Modifications:

    • Reduce Hydrogen Bonding: Systematically modify the structure to reduce the number of hydrogen bond donors and acceptors.

    • Optimize Lipophilicity (LogP): Aim for a LogP in the optimal range for membrane permeability (typically 1-3). This can be achieved by adding or removing lipophilic or hydrophilic groups.

    • Reduce Polar Surface Area (PSA): Masking polar groups or making substitutions that reduce the overall PSA can enhance permeability.

Formulation Strategies
  • Lipid-Based Formulations: For in vivo applications, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by keeping the drug in a dissolved state in the gastrointestinal tract.[2][14]

  • Nanoparticle Formulations: Encapsulating the compound in nanoparticles can facilitate cellular uptake and improve bioavailability.[15]

  • Use of Permeation Enhancers: These are excipients that can be included in formulations to reversibly disrupt the intestinal barrier and enhance drug absorption.[16]

Section 4: Key Experimental Protocols

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Monolayer Formation: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².[7] Culture for 21-28 days to allow for differentiation into a polarized monolayer.[7] Change the medium every 2-3 days.

  • Verify Monolayer Integrity: Before the assay, measure the TEER of each monolayer. Only use inserts with TEER values above your established threshold (e.g., >250 Ω·cm²).[10]

  • Prepare Solutions:

    • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4. Warm to 37°C.

    • Test Compound Solution: Prepare a solution of your compound (e.g., 10 µM) in the transport buffer.

  • Permeability Assay (Apical to Basolateral, A→B):

    • Wash the monolayers twice with pre-warmed transport buffer.[10]

    • Add 0.4 mL of the test compound solution to the apical (A) side and 1.2 mL of fresh transport buffer to the basolateral (B) side.[10]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7][10]

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.[10]

  • Permeability Assay (Basolateral to Apical, B→A):

    • Repeat the process, but add the test compound to the basolateral side and fresh buffer to the apical side.[10]

  • Analysis:

    • Determine the concentration of the compound in all samples using a validated LC-MS/MS method.

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor compartment (µmol/cm³).

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound (e.g., 10 µM) in a buffer solution (e.g., PBS at pH 7.4).[1]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.[10]

  • Prepare PAMPA Plate:

    • Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., 1% lecithin in dodecane).

  • Assay Assembly:

    • Add the donor solution to the wells of the coated filter plate.[10]

    • Carefully place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.[10]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[10]

  • Sample Collection & Analysis:

    • After incubation, carefully separate the plates.

    • Determine the compound concentration in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the effective permeability (Pe) value.

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Low Permeability

LowPermeabilityWorkflow start Low Papp (A->B) in Caco-2 Assay check_efflux Perform Bi-directional Assay Calculate Efflux Ratio (ER) start->check_efflux er_decision ER > 2? check_efflux->er_decision efflux_suspected High Efflux Suspected er_decision->efflux_suspected  Yes check_passive Perform PAMPA Assay er_decision->check_passive  No confirm_efflux Confirm with P-gp Inhibitor efflux_suspected->confirm_efflux modify Consider Chemical Modification or Formulation Strategies confirm_efflux->modify passive_decision Low Permeability in PAMPA? check_passive->passive_decision intrinsic_issue Poor Intrinsic Permeability passive_decision->intrinsic_issue  Yes check_stability Check Compound Stability and Solubility passive_decision->check_stability  No intrinsic_issue->modify stability_issue Degradation or Precipitation Issue check_stability->stability_issue reassess Re-evaluate Assay Conditions stability_issue->reassess

Caption: A logical workflow for troubleshooting low apparent permeability in Caco-2 assays.

Diagram 2: Prodrug Strategy for Improving Permeability

ProdrugStrategy cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Parent Drug + Promoety (High Permeability) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Prodrug_in Prodrug ActiveDrug Active Parent Drug (Released) Prodrug_in->ActiveDrug Enzymatic Cleavage Enzymes Intracellular Enzymes (e.g., Esterases) Enzymes->Prodrug_in Membrane->Prodrug_in

Caption: Visualization of how a prodrug crosses the cell membrane and releases the active drug.

Diagram 3: Caco-2 Experimental Workflow

Caco2Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days for differentiation A->B C Verify monolayer integrity (Measure TEER) B->C D Wash monolayer with 37°C Transport Buffer C->D E Add Test Compound to Donor Compartment (Apical or Basolateral) D->E F Incubate for 2 hours at 37°C E->F G Collect samples from Donor and Receiver Compartments F->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I

Caption: Step-by-step experimental workflow for the Caco-2 cell permeability assay.

References

Technical Support Center: Purification of N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-tert-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide analogs, providing step-by-step solutions.

Issue 1: Presence of Regioisomers in the Final Product

  • Symptoms:

    • Nuclear Magnetic Resonance (NMR) spectra exhibit duplicate sets of peaks corresponding to the desired product.

    • Multiple spots are observed on Thin Layer Chromatography (TLC), even after initial purification attempts.[1]

    • The melting point of the isolated solid is broad.

  • Possible Causes:

    • The synthesis method, particularly in the case of Knorr pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds, can lead to the formation of regioisomeric products.[1][2]

  • Solutions:

    • Chromatographic Separation: Silica gel column chromatography is a highly effective method for separating pyrazole regioisomers.[2][3][4]

      • TLC Analysis: Systematically screen various solvent systems using TLC to identify an eluent that provides the best separation between the isomeric spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2][3]

      • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography. Ensure the column is packed carefully and the sample is loaded properly. Collect fractions and monitor them by TLC to isolate the pure regioisomers.[3]

    • Fractional Crystallization: If the regioisomers are solid and exhibit different solubilities in a specific solvent, fractional crystallization can be an effective separation technique.[3][5] This process may require multiple recrystallization steps to achieve high purity of one isomer.[5]

Issue 2: Low Yield After Purification

  • Symptoms:

    • The final mass of the purified product is significantly lower than the theoretical yield.

  • Possible Causes:

    • Loss of product during multiple purification steps.

    • Suboptimal reaction conditions leading to the formation of byproducts.[6]

    • For crystallization, using an excessive amount of hot solvent, which retains a significant portion of the product in the mother liquor upon cooling.[5]

    • Incomplete precipitation during crystallization.[5]

  • Solutions:

    • Optimize Crystallization:

      • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]

      • Ensure the solution is cooled thoroughly, potentially in an ice bath, to maximize product precipitation, provided the impurities remain dissolved.[5]

      • Select a solvent in which the compound has high solubility when hot and very low solubility when cold.[5]

    • Optimize Chromatography:

      • Careful selection of the solvent system to ensure good separation and elution of the desired compound.

      • Proper packing of the chromatography column to avoid channeling.

Issue 3: Presence of Colored Impurities

  • Symptoms:

    • The purified product has a noticeable color (e.g., yellow or reddish) when it is expected to be a white or off-white solid.

    • Discoloration of the reaction mixture is often observed in pyrazole synthesis, which can be due to impurities from the hydrazine starting material.[6]

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb the colored impurities.[5] Be aware that this may also adsorb some of the desired product, potentially reducing the yield.[5]

    • Recrystallization: This is often an effective method for removing colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for sulfonamide derivatives like N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide?

A1: The most common and effective purification techniques for sulfonamide derivatives are:

  • Crystallization: This is often the preferred method for obtaining highly pure sulfonamides. The choice of solvent is critical, with common options including ethanol, methanol, and ethyl acetate.[7] For compounds that are difficult to crystallize, exploring different solvent systems or techniques like vapor diffusion may be beneficial.[7]

  • Column Chromatography: Silica gel column chromatography is widely used for the purification of sulfonamides, especially for separating them from reaction byproducts and unreacted starting materials.[7]

Q2: How can I effectively separate regioisomers of substituted pyrazoles without access to preparative HPLC?

A2: Besides preparative HPLC, the following methods can be employed:

  • Silica Gel Column Chromatography: This is the most common laboratory-scale technique for separating regioisomers.[3][8] Careful optimization of the eluent system through TLC is crucial for a successful separation.[2][3]

  • Fractional Crystallization: This method can be very effective if the regioisomers have significantly different solubilities in a particular solvent.[3] It may require multiple recrystallization cycles to achieve the desired purity.

Q3: What are some common byproducts to expect in the synthesis of 4-(pyrazol-1-yl)benzenesulfonamide derivatives?

A3: Common byproducts can include:

  • Regioisomers: As discussed, this is a frequent issue when using unsymmetrical starting materials.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Hydrolysis Products: The presence of water in the reaction can lead to the hydrolysis of reactive intermediates like sulfonyl chlorides, resulting in the corresponding sulfonic acid as a byproduct.[7]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization during pyrazole ring formation can result in pyrazoline byproducts.[1]

Q4: My purified this compound analog appears to be an oil, but I expect a solid. What should I do?

A4: If your compound is an oil when it is expected to be a solid, consider the following:

  • Residual Solvent: The oily nature could be due to trapped solvent. Try drying the compound under high vacuum for an extended period.

  • Impurities: The presence of impurities can lower the melting point of a compound, sometimes to below room temperature. Further purification by chromatography may be necessary.

  • Inducing Crystallization: If the compound is pure but slow to crystallize, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[5]

Data Presentation

Table 1: Illustrative TLC Data for Separation of Regioisomers

Solvent System (Hexane:Ethyl Acetate)Rf Value (Isomer A)Rf Value (Isomer B)ΔRfSeparation Quality
9:10.650.600.05Poor
4:10.450.350.10Moderate
7:30.300.200.10Good
1:10.150.100.05Poor

Note: This table provides example data to illustrate the process of optimizing a solvent system for TLC separation of regioisomers. Actual Rf values will vary depending on the specific analogs.

Table 2: Troubleshooting Summary for Low Purification Yield

SymptomPossible CauseRecommended Action
Low recovery after crystallizationExcess solvent usedUse the minimum amount of hot solvent for dissolution.[5]
Incomplete coolingCool the solution in an ice bath to maximize precipitation.[5]
Inappropriate solvent choiceSelect a solvent with a large solubility difference between hot and cold.[5]
Low recovery after chromatographyPoor separationOptimize the eluent system using TLC.
Product streaking/tailingAdd a small percentage of a more polar solvent or a modifier like triethylamine to the eluent.
Irreversible adsorption on silicaConsider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound of interest is soluble at high temperatures but insoluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[5]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Product (Containing Impurities & Regioisomers) tlc TLC Analysis (Solvent System Optimization) start->tlc Dissolve in minimal solvent column Column Chromatography tlc->column Select optimal eluent fractions Collect & Analyze Fractions column->fractions Elute pure_product Pure Product fractions->pure_product Combine pure fractions & evaporate

Caption: Workflow for the purification of this compound analogs using column chromatography.

Caption: Troubleshooting logic for common purification challenges encountered with this compound analogs.

References

Technical Support Center: Synthesis of Pyrazole-Based Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazole-based benzenesulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to pyrazole-based benzenesulfonamides?

A1: The two main strategies for synthesizing pyrazole-based benzenesulfonamides are:

  • Cyclocondensation followed by sulfonylation: This involves first synthesizing the pyrazole core, typically through a Knorr-type reaction between a 1,3-dicarbonyl compound and a hydrazine, followed by sulfonylation of an amino-functionalized pyrazole.

  • Cyclocondensation with a sulfonated precursor: This method utilizes a hydrazine derivative that already contains the benzenesulfonamide moiety, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound or a chalcone.[1][2]

Q2: What are the most common side reactions observed during the synthesis?

A2: Common side reactions include the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds, incomplete cyclization leading to hydrazone intermediates, di-sulfonylation of primary amines on the pyrazole ring, and hydrolysis of the benzenesulfonyl chloride starting material.[3][4] Discoloration of the reaction mixture, often to a yellow or red hue, can also occur due to impurities in the hydrazine starting material.[5]

Q3: How can I purify my final pyrazole-based benzenesulfonamide product?

A3: Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).[1] For challenging separations, particularly of regioisomers, column chromatography on silica gel is often employed. In some cases, deactivating the silica gel with triethylamine or ammonia can prevent the loss of basic pyrazole compounds on the column.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yields are a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Symptoms:

  • The final isolated product mass is significantly lower than the theoretical yield.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products or a significant amount of unreacted starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion. Some reactions may require longer heating or stirring times. Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be cautious as excessive heat can promote side reactions.
Suboptimal Reaction Conditions Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction rate and selectivity. For the Knorr pyrazole synthesis, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can improve both yield and regioselectivity.[6] Catalyst: For the Knorr synthesis, a catalytic amount of acid (e.g., acetic acid, HCl) is often used.[2] For sulfonylation, a base like triethylamine or pyridine is typically required.[7] Ensure the appropriate catalyst is being used at the correct loading.
Poor Reagent Quality Hydrazine Instability: Hydrazine derivatives can degrade over time. It is recommended to use a freshly opened bottle or to purify the hydrazine before use.[3] Sulfonyl Chloride Hydrolysis: Benzenesulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[4] Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions See the detailed troubleshooting guides for specific side reactions below (Issue 2 and Issue 3).

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Product Yield check_purity Assess Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions check_side_reactions Analyze for Side Products (TLC, LC-MS, NMR) start->check_side_reactions purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure? optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal? mitigate_side_reactions Implement Strategies to Minimize Side Reactions check_side_reactions->mitigate_side_reactions Present? successful Yield Improved optimize_conditions->successful purify_reagents->optimize_conditions mitigate_side_reactions->successful

A logical workflow for troubleshooting low reaction yields.
Issue 2: Formation of Regioisomers in Pyrazole Synthesis

When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles.

Symptoms:

  • ¹H or ¹³C NMR of the purified product shows two sets of peaks for the pyrazole core.

  • LC-MS analysis reveals two products with the same mass.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Non-selective Reaction Conditions Solvent Modification: The choice of solvent has a dramatic effect on regioselectivity. Fluorinated alcohols, such as TFE and HFIP, have been shown to significantly favor the formation of one regioisomer over the other compared to traditional solvents like ethanol.[6] pH Adjustment: The acidity or basicity of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby directing the initial attack to one of the carbonyl groups.
Steric and Electronic Effects Substrate Design: If possible, modify the substituents on the 1,3-dicarbonyl to create a greater steric or electronic difference between the two carbonyl groups. A bulkier substituent will disfavor attack at the adjacent carbonyl, while a strong electron-withdrawing group will activate the adjacent carbonyl for attack.

Effect of Solvent on Regioselectivity in the Synthesis of 1-Methyl-3-aryl-5-(trifluoromethyl)pyrazoles

Aryl Group (R) Solvent Regioisomeric Ratio (3-CF₃ : 5-CF₃) Yield (%)
4-MeOC₆H₄Ethanol1:1.285
4-MeOC₆H₄TFE93:792
4-MeOC₆H₄HFIP>99:195
4-ClC₆H₄Ethanol1:1.188
4-ClC₆H₄TFE95:590
4-ClC₆H₄HFIP>99:194

Data adapted from relevant literature demonstrating the impact of fluorinated solvents.

Formation of Regioisomers in Knorr Pyrazole Synthesis

RegioisomerFormation reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine pathway_a Attack at Carbonyl 1 reactants->pathway_a pathway_b Attack at Carbonyl 2 reactants->pathway_b intermediate_a Intermediate A pathway_a->intermediate_a intermediate_b Intermediate B pathway_b->intermediate_b regioisomer_a Regioisomer A intermediate_a->regioisomer_a Cyclization & Dehydration regioisomer_b Regioisomer B intermediate_b->regioisomer_b Cyclization & Dehydration

Two competing pathways leading to the formation of regioisomers.
Issue 3: Side Reactions in the Sulfonylation Step

The reaction of an amino-pyrazole with a benzenesulfonyl chloride can lead to several side products.

Symptoms:

  • Formation of a product with a mass corresponding to the addition of two sulfonyl groups.

  • Presence of the corresponding sulfonic acid in the reaction mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Di-sulfonylation Stoichiometry Control: Use a controlled amount of the sulfonyl chloride (typically 1.0-1.1 equivalents) relative to the amino-pyrazole. Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile and minimize over-reaction.
Hydrolysis of Sulfonyl Chloride Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the sulfonyl chloride with water.[4]

Experimental Protocols

Protocol 1: Synthesis of Celecoxib (A Pyrazole-Based Benzenesulfonamide)

This protocol describes the synthesis of the selective COX-2 inhibitor, Celecoxib, via the cyclocondensation of a β-diketone with 4-sulfamoylphenylhydrazine.[1]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Heptane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq) to the solution.

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[1]

Protocol 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole

This protocol details the sulfonylation of a pre-formed pyrazole ring.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Amine (for subsequent amide formation)

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Sulfonyl Chloride Formation:

    • In a flask under a nitrogen atmosphere, slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform at 0 °C.

    • Allow the reaction to warm to 60 °C and stir for 10 hours.

    • Add thionyl chloride (1.3 eq) at 60 °C over 20 minutes and continue stirring for an additional 2 hours.

    • Monitor the reaction by TLC. The product of this step is 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

  • Sulfonamide Formation:

    • To a solution of the desired amine (1.0 eq) and a base such as DIPEA (1.5 eq) in DCM, add the crude 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with dilute acid, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude sulfonamide.

    • Purify by column chromatography or recrystallization as needed.

General Synthetic Scheme with Potential Side Reactions

SyntheticScheme cluster_pyrazole_synthesis Pyrazole Ring Formation cluster_sulfonylation Sulfonylation diketone 1,3-Dicarbonyl pyrazole Pyrazole Core diketone->pyrazole Cyclocondensation regioisomer Regioisomer (Side Product) diketone->regioisomer Unsymmetrical Diketone hydrazine Hydrazine hydrazine->pyrazole hydrazine->regioisomer aminopyrazole Amino-Pyrazole pyrazole->aminopyrazole Functional Group Interconversion product Pyrazole-Based Benzenesulfonamide aminopyrazole->product Sulfonylation disulfonylated Di-sulfonylated Product (Side Product) aminopyrazole->disulfonylated Excess Sulfonyl Chloride sulfonyl_chloride Benzenesulfonyl Chloride sulfonyl_chloride->product sulfonyl_chloride->disulfonylated sulfonic_acid Sulfonic Acid (from hydrolysis) sulfonyl_chloride->sulfonic_acid H₂O

General synthetic routes and potential side reactions.

References

Technical Support Center: Optimizing Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My sulfonamide coupling reaction is resulting in low to no yield. What are the common initial checks I should perform?

A1: When encountering low yields, it's crucial to systematically verify the fundamentals of your reaction setup and reagents.

Initial Checklist:

  • Reagent Quality:

    • Amine/Sulfonamide: Ensure the amine or sulfonamide is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which may interfere with the reaction. The attenuated nucleophilicity of sulfonamides compared to alkyl amines can already make C-N bond formation challenging.[1]

    • Sulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2] It is recommended to use a fresh bottle or purify the sulfonyl chloride prior to use.

    • Solvent: Always use anhydrous (dry) solvents, as water can lead to the hydrolysis of the sulfonyl chloride.[2]

    • Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[2]

  • Reaction Conditions:

    • Stoichiometry: Carefully re-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[2]

    • Temperature: These reactions are often initiated at 0 °C and then allowed to warm to room temperature.[2] If the reaction is slow, gentle heating might be necessary; however, excessive heat can promote side reactions.[2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation from atmospheric moisture and oxygen.[2]

Q2: I'm observing multiple side products in my reaction. What could be the cause and how can I minimize them?

A2: The formation of side products often points to issues with reaction selectivity, temperature control, or reagent stability.

  • Double Addition: In cases of primary amines or sulfonamides, double addition to the sulfonyl chloride can occur. Using a slight excess of the amine/sulfonamide can sometimes mitigate this.

  • Hydrolysis: As mentioned, hydrolysis of the sulfonyl chloride is a common side reaction. Ensuring anhydrous conditions is the primary solution.[2]

  • Homocoupling: In some copper-catalyzed systems, competitive homocoupling of thiol starting materials can occur, leading to disulfide byproducts.[3]

  • Temperature Effects: Running the reaction at too high a temperature can lead to decomposition of starting materials or products and promote undesired side reactions.[2][4] A temperature screen is often a valuable optimization step.

Q3: My starting materials are not fully consumed, even after extended reaction times. What steps can I take to improve conversion?

A3: Incomplete conversion is a common issue that can often be resolved by addressing catalyst activity, reaction conditions, or inherent substrate reactivity.

  • Catalyst Selection and Activity:

    • For challenging cross-coupling reactions, a transition metal catalyst is often necessary.[1]

    • Palladium-based catalysts are common for C-N cross-coupling but can be prone to deactivation. The use of specialized ligands, such as dialkyl biaryl phosphines, can prevent catalyst dimerization and enhance reaction rates.[1]

    • Copper-based catalysts are effective for the N-arylation of sulfonamides.[1][5] Combining copper salts with ligands like oxalamides or 4-hydroxypicolinamides has proven to be a powerful catalytic system.[5][6]

    • Nickel-catalyzed cross-couplings are a cost-effective alternative, particularly for reactions involving (hetero)aryl chlorides.[1]

  • Optimizing Reaction Parameters:

    • Temperature: Some coupling reactions, especially copper-catalyzed ones, may require elevated temperatures to proceed efficiently.[1]

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. While toluene and dioxane are common, other solvents like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) might offer better solvation and higher yields.[1][7]

    • Base: The strength and type of base are critical. The base facilitates the deprotonation of the sulfonamide, which is a key step in many palladium-catalyzed reactions.[1]

Q4: Are there alternatives to using sulfonyl chlorides for sulfonamide synthesis?

A4: Yes, several modern methods avoid the use of often unstable sulfonyl chlorides.[8]

  • From Sulfonic Acids: Direct conversion of sulfonic acids or their salts to sulfonamides can be achieved, sometimes with the aid of microwave irradiation.[8][9]

  • Oxidative Coupling: This approach involves the direct coupling of thiols or disulfides with amines in the presence of an oxidizing agent.[8][10][11] An electrochemical method has been developed for the oxidative coupling of thiols and amines, which is environmentally benign and avoids the need for catalysts.[10][11][12]

  • Using Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used in copper-catalyzed approaches with aryl boronic acids and amines.[8][13]

  • From Carboxylic Acids: A novel one-pot method involves the conversion of aromatic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT), followed by amination.[14]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing sulfonamide coupling reactions based on literature examples.

Table 1: Catalyst Systems for N-Arylation of Sulfonamides

Catalyst SystemAryl HalideLigandBaseSolventTemp (°C)Mol % CatalystReference
Cu₂O(Hetero)aryl Chlorides4-hydroxypicolinamideCs₂CO₃ or t-BuONai-PrOH or Ethylene Glycol13010[6]
Copper Salts(Hetero)aryl BromidesOxalamidesCs₂CO₃Dioxane1002-5[5][6]
NiCl₂·glymeAryl Bromides-TetramethylguanadineDMFRT5[15]
[Cu(MeCN)₄]BF₄Aromatic Acids-DIPEA or PyridineMeCNRT (365 nm LEDs)20[14]

Table 2: Conditions for Electrochemical Sulfonamide Synthesis

ParameterValueNotesReference
Starting MaterialsThiols and AminesCommodity chemicals, broad availability[10][11]
AnodeCarbon (Graphite)Inexpensive[11]
CathodeIron or Stainless SteelInexpensive[11]
ElectrolyteMe₄NBF₄ (10 mol %)Lower yields at higher concentrations[11]
Solvent SystemCH₃CN / 0.3 M HCl (3:1 v/v)Acid is crucial for good yields[11]
TemperatureRoom TemperatureMild reaction conditions[11]
Reaction Time5 minutes (in flow reactor)Rapid synthesis[11]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of a Primary Sulfonamide with an Aryl Bromide

This protocol is adapted from a general procedure for copper-catalyzed sulfonamidation.[5][6]

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), the primary sulfonamide (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), an oxalamide ligand (0.1 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous dioxane (3 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl sulfonamide.

Protocol 2: Electrochemical Oxidative Coupling of a Thiol and an Amine

This protocol is based on an electrochemical method for direct sulfonamide synthesis.[10][11]

  • Prepare the electrolyte solution: a 3:1 (v/v) mixture of acetonitrile (CH₃CN) and 0.3 M aqueous hydrochloric acid (HCl).

  • In an undivided electrochemical cell equipped with a graphite anode and an iron cathode, dissolve the thiol (2.0 mmol), the amine (3.0 mmol), and tetramethylammonium tetrafluoroborate (Me₄NBF₄, 0.2 mmol) in 20 mL of the electrolyte solution.

  • Stir the solution at room temperature.

  • Apply a constant current to the cell. The optimal current will depend on the specific setup. For a microflow reactor, a 5-minute residence time is reported.[11] For a batch reactor, longer reaction times (e.g., 24 hours) may be required.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Sulfonamide Coupling check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Stoichiometry, Temp.) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Dry Reagents & Rerun reagents_ok->purify_reagents No optimize_catalyst Optimize Catalyst System (Metal, Ligand, Loading) conditions_ok->optimize_catalyst Yes adjust_conditions Adjust Stoichiometry/Temp. & Rerun conditions_ok->adjust_conditions No optimize_params Screen Reaction Parameters (Solvent, Base, Temp.) optimize_catalyst->optimize_params successful_reaction Successful Reaction optimize_params->successful_reaction purify_reagents->start adjust_conditions->start

Caption: Troubleshooting workflow for low-yield sulfonamide coupling reactions.

Sulfonamide_Synthesis_Routes cluster_starting_materials Starting Materials cluster_methods Coupling Method A Sulfonyl Chloride + Amine M1 Traditional/ Base-mediated A->M1 Classic Method B Thiol/Disulfide + Amine M2 Oxidative Coupling (e.g., Electrochemical) B->M2 C Aryl Boronic Acid + Amine + SO₂ Source M3 Cu-Catalyzed C->M3 D Aromatic Acid + Amine M4 Cu-Photoredox D->M4 P Sulfonamide Product M1->P M2->P M3->P M4->P

Caption: Overview of modern synthetic routes to sulfonamides.

References

Technical Support Center: Addressing Off-Target Effects of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide and related compounds. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[1] This is a significant concern because it can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, these unintended interactions can result in cellular toxicity or a lack of translational efficacy from preclinical models to clinical applications.[1] For benzenesulfonamide derivatives, the chemical scaffold is known to interact with a variety of protein classes, making a thorough investigation of off-target effects crucial.

Q2: I'm observing a phenotype (e.g., cell death, altered signaling) that is inconsistent with the known function of the intended target. Could this be an off-target effect?

A2: Yes, an unexpected or inconsistent phenotype is a common indicator of potential off-target activity. To investigate this, a multi-faceted approach is recommended.[1] This includes the use of a structurally similar but biologically inactive analog of your compound as a negative control.[1] If the phenotype persists with the active compound but not the inactive analog, it suggests the effect is not due to the chemical scaffold itself but to the specific interactions of the active molecule, which could be on-target, off-target, or a combination of both.

Q3: How can I experimentally confirm that my compound is engaging with its intended target in my cellular model?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement within a cellular context.[1] This method assesses the thermal stability of a target protein in the presence and absence of the compound. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. A successful CETSA experiment provides strong evidence that your compound is reaching and interacting with its intended target inside the cell.

Q4: What are some common off-target classes for benzenesulfonamide-based compounds?

A4: The benzenesulfonamide moiety is a common feature in molecules designed to target various enzymes. While the specific off-targets for this compound are not extensively documented in publicly available literature, related structures have shown activity against cyclooxygenases (COX), 5-lipoxygenase (5-LOX), and carbonic anhydrases.[2] Additionally, kinase inhibition is a potential off-target activity for many small molecules.[3]

Q5: If I suspect off-target effects, what is the best strategy to identify the unintended target(s)?

A5: A systematic approach is necessary to identify unknown off-targets. Computational methods can predict potential off-target interactions by screening your compound against large databases of protein structures.[4][5] Experimentally, broad-spectrum screening panels are highly effective. For example, a kinome-wide selectivity screen can assess the inhibitory activity of your compound against a large number of kinases.[1] Proteome-wide approaches can also help identify unexpected binding partners.

Troubleshooting Guides

Issue 1: Unexpected or Severe Cytotoxicity

You observe significant cell death at concentrations where the intended target is expected to be inhibited without causing toxicity.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Is the compound soluble in media? A->B C Perform solubility test (e.g., nephelometry) B->C Unsure E Run a vehicle control experiment B->E Yes D Compound precipitation may be causing non-specific toxicity. Optimize formulation or use lower concentrations. C->D No C->E Yes F Does the vehicle alone cause toxicity? E->F G Solvent is toxic at the concentration used. Use a different solvent or lower concentration. F->G Yes H Test an inactive structural analog F->H No I Does the inactive analog cause cytotoxicity? H->I J Toxicity may be due to the chemical scaffold. Consider compound redesign. I->J Yes K Perform a kinome-wide selectivity screen or other off-target panel I->K No L Are potent off-target activities identified? K->L M Cytotoxicity is likely due to identified off-target effects. Correlate phenotype with known functions of off-targets. L->M Yes N Cytotoxicity might be an on-target effect. Validate with a structurally distinct inhibitor of the same target. L->N No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Discrepancy Between In Vitro Activity and Cellular Effects

Your compound shows high potency in a biochemical assay, but much higher concentrations are needed to see an effect in cells, or the cellular phenotype is weak.

Troubleshooting Workflow:

A In Vitro / Cellular Activity Discrepancy B Assess cell permeability A->B I Is the compound a substrate for efflux pumps? A->I C Low permeability may be the issue. Consider compound optimization for better cell entry. B->C Low D Perform Cellular Thermal Shift Assay (CETSA) B->D High E Does CETSA confirm target engagement? D->E F Lack of target engagement. Compound may not be reaching the target in cells. E->F No G Target is engaged. Is there a compensatory pathway? E->G Yes H Investigate potential bypass mechanisms (e.g., feedback loops, redundant pathways) G->H J Use efflux pump inhibitors to see if cellular activity is restored. I->J Yes

Caption: Troubleshooting workflow for activity discrepancies.

Quantitative Data Summary

When evaluating a new compound, it is crucial to quantify both its on-target and potential off-target activities. The following table provides an example of how to present such data.

TargetAssay TypeIC50 (nM)Notes
Primary Target Biochemical50Potent inhibition of the purified enzyme.
Primary TargetCellular50010-fold shift may indicate issues with cell permeability or efflux.
Off-Target A (Kinase)Kinome Screen2,500Weak inhibition, may not be physiologically relevant.
Off-Target B (GPCR)Radioligand Binding8,000Unlikely to be a significant off-target.
Off-Target C (Ion Channel)Electrophysiology750Potentially relevant off-target activity, warrants further investigation.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in a cellular environment.[1]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control for a specified duration.[1]

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

  • Protein Separation: Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.[1]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[1]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase inhibition by this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel: Select a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP.

  • Incubation: Add the test compound at one or more concentrations to the assay wells and incubate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced, which is an indicator of kinase activity. Luminescence is a common readout method.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at the tested compound concentration. For hits that show significant inhibition, a dose-response curve can be generated to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical scenario where a compound inhibits its intended target but also has an off-target effect on a parallel signaling pathway.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Signal A B Target Protein A->B C Downstream Effector 1 B->C D Cellular Response 1 (Desired Effect) C->D E Signal B F Off-Target Protein E->F G Downstream Effector 2 F->G H Cellular Response 2 (Undesired Effect) G->H Compound N-T-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide Compound->B Inhibition (On-Target) Compound->F Inhibition (Off-Target)

Caption: On-target vs. off-target pathway inhibition.

References

Technical Support Center: Improving the Metabolic Stability of Pyrazole Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazole sulfonamide inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental assessment of metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for pyrazole sulfonamide inhibitors?

A1: Pyrazole sulfonamide inhibitors are primarily metabolized by Phase I and Phase II enzymes. The main pathways include:

  • Oxidative Metabolism by Cytochrome P450 (CYP) Enzymes: This is a major route of metabolism, with CYP1, CYP2, and CYP3 families being the most implicated. Common reactions include hydroxylation of the pyrazole ring, N-dealkylation of substituents, and oxidative dechlorination.

  • Aldehyde Oxidase (AO) Metabolism: AO is particularly important for N-containing heterocyclic compounds. It typically oxidizes carbon atoms adjacent to a ring nitrogen, which can be a significant clearance pathway for certain pyrazole derivatives.

  • Conjugation Reactions (Phase II): Metabolites formed during Phase I reactions, such as hydroxylated derivatives, can undergo further conjugation with molecules like glucuronic acid (glucuronidation) to increase their water solubility and facilitate excretion.

Q2: What are the most common strategies to improve the metabolic stability of my pyrazole sulfonamide inhibitor?

A2: Several strategies can be employed to enhance the metabolic stability of your compound:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups or electron-withdrawing groups at metabolically labile positions can prevent or slow down enzymatic degradation.

  • Deuteration: Replacing hydrogen atoms with deuterium at sites of metabolism can slow down the rate of metabolic reactions due to the kinetic isotope effect. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

  • Scaffold Hopping and Bioisosteric Replacement: Replacing metabolically unstable moieties with more robust isosteres can significantly improve stability. For example, a metabolically labile phenyl ring could be replaced with a more stable pyridine or pyrazole ring.

  • Modification of Physicochemical Properties: Altering properties like lipophilicity and pKa can influence a compound's susceptibility to metabolism. For instance, reducing lipophilicity can sometimes decrease the rate of metabolism by CYP enzymes.

  • Sulfonamide Cap: Capping the sulfonamide nitrogen with a small alkyl or fluoroalkyl group can protect it from metabolism and also modulate physicochemical properties like polar surface area.

Q3: How do I choose the right in vitro metabolic stability assay?

A3: The choice of assay depends on the stage of your research and the specific questions you are asking:

  • Liver Microsomes: This is a good initial screen for Phase I metabolism, particularly by CYP enzymes. It is a relatively high-throughput and cost-effective assay.

  • Hepatocytes: Using primary hepatocytes provides a more complete picture of liver metabolism, as they contain both Phase I and Phase II enzymes, as well as transporters. This is a more physiologically relevant system than microsomes.

  • Recombinant Enzymes: If you have identified a specific CYP or other enzyme responsible for the metabolism of your compound, using recombinant enzymes can confirm its involvement and provide more detailed kinetic information.

Q4: My in vitro metabolic stability data does not correlate well with my in vivo pharmacokinetic data. What could be the reasons?

A4: Discrepancies between in vitro and in vivo data are common and can arise from several factors:

  • Extrahepatic Metabolism: Metabolism can occur in tissues other than the liver, such as the intestine, kidneys, and lungs. In vitro liver-based assays will not capture this.

  • Transporter Effects: The uptake and efflux of your compound in and out of hepatocytes in vivo are mediated by transporters, which may not be fully functional in all in vitro systems.

  • Plasma Protein Binding: The extent of plasma protein binding affects the free fraction of the drug available for metabolism in vivo, which is not always fully accounted for in in vitro assays.

  • Species Differences: There can be significant differences in the expression and activity of metabolic enzymes between preclinical species and humans.

Troubleshooting Guides

In Vitro Liver Microsomal Stability Assay
Issue Potential Cause Recommended Solution
High variability between replicate wells - Inaccurate pipetting- Compound precipitation- Inconsistent incubation times- Use calibrated pipettes and ensure proper mixing.- Check the solubility of your compound in the final incubation buffer. The concentration of organic solvent (e.g., DMSO) should typically be below 1%.- Use a multi-channel pipette or automated liquid handler for simultaneous additions.
Compound appears to be metabolized too quickly (instantaneous loss) - High intrinsic clearance- Chemical instability in the assay buffer- Reduce the microsomal protein concentration and/or the incubation time.- Run a control incubation without NADPH to assess chemical stability.
No metabolism observed for a compound expected to be metabolized - Incorrect cofactor (NADPH) concentration- Poor enzyme activity of the microsomal batch- Low affinity for metabolizing enzymes- Ensure the NADPH regenerating system is freshly prepared and active.- Test a positive control compound with known metabolic properties to verify the activity of the microsomes.- Consider that your compound may be cleared by non-CYP enzymes not highly active in microsomes (e.g., some UGTs, AO). Consider using hepatocytes.
Mass balance issues (sum of parent and metabolites is less than initial parent) - Formation of reactive metabolites that bind covalently to proteins- Formation of undetected metabolites- Use radiolabeled compound to track all metabolites.- Employ different analytical techniques (e.g., different ionization modes in mass spectrometry) to search for a wider range of metabolites.
In Vivo Pharmacokinetic Studies in Rodents
Issue Potential Cause Recommended Solution
High variability in plasma concentrations between animals - Inaccurate dosing- Stress-induced physiological changes in animals- Differences in food consumption- Ensure accurate dose administration through proper training and technique.- Acclimatize animals to the experimental procedures to minimize stress.- Fast animals overnight before dosing to ensure a consistent gastric state.
Low oral bioavailability - Poor absorption- High first-pass metabolism in the gut wall or liver- Investigate the compound's permeability using in vitro models like Caco-2 cells.- Compare the pharmacokinetic profiles after oral and intravenous administration to quantify the extent of first-pass metabolism.
Unexpectedly short half-life - Rapid metabolism and/or clearance- Analyze plasma and urine for metabolites to understand the clearance pathways.- Consider if the compound is a substrate for active renal or biliary excretion.
Difficulty in obtaining a complete pharmacokinetic profile - Insufficient blood sampling time points- Design the sampling schedule to adequately capture the absorption, distribution, and elimination phases. This may require more frequent sampling at early time points and extended sampling for compounds with long half-lives.

Quantitative Data on Metabolic Stability of Pyrazole Sulfonamide Analogs

The following tables provide examples of how structural modifications can impact the metabolic stability of pyrazole sulfonamide inhibitors. The data is compiled from various literature sources and should be used for comparative purposes.

Table 1: Effect of Sulfonamide Modification on Mouse Liver Microsomal Stability

CompoundR Group on SulfonamideIntrinsic Clearance (CLint) (mL/min/g)
1 H1.7
2 CH₃7.4
3 CH₂CH₃3.1
4 CHF₂2.5

Data illustrates that capping the sulfonamide with a methyl group can increase metabolic liability, while an ethyl or difluoromethyl group can offer a better stability profile compared to the methylated analog.

Table 2: In Vitro Metabolic Stability of Pyrazole Sulfonamide NAAA Inhibitors

CompoundStructure ModificationMouse Liver Microsomes t₁/₂ (min)Rat Liver Microsomes t₁/₂ (min)Human Liver Microsomes t₁/₂ (min)
ARN19689 endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide> 6048> 60
Analog 39 A precursor to ARN19689 with a different substitution pattern> 6025> 60

Data from a study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, showing improvement in metabolic stability in rat liver microsomes with structural modification.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes and a cofactor (NADPH).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic profile (e.g., testosterone, verapamil)

  • Internal standard solution in acetonitrile (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • Add the test compound to the incubation mixture at a final concentration of, for example, 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point relative to the zero-minute time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents (e.g., Mice)

Objective: To determine the plasma concentration-time profile of a test compound after administration to rodents.

Materials:

  • Test compound formulated in a suitable vehicle

  • Mice (e.g., C57BL/6)

  • Dosing syringes and needles (for oral gavage or intravenous injection)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Fast the mice overnight before dosing.

  • Administer the test compound to the mice via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

  • At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose), collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture).

  • Place the blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Prepare plasma standards and quality control samples by spiking known concentrations of the test compound into blank plasma.

  • Extract the test compound from the plasma samples, standards, and QCs (e.g., by protein precipitation with acetonitrile).

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

  • Plot the plasma concentration versus time and calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pyrazole Sulfonamide Pyrazole Sulfonamide Oxidized Metabolites Hydroxylated, N-dealkylated, etc. Pyrazole Sulfonamide->Oxidized Metabolites CYP450, AO Conjugated Metabolites Glucuronides, Sulfates Oxidized Metabolites->Conjugated Metabolites UGTs, SULTs Excretion Excretion Conjugated Metabolites->Excretion

Caption: Major metabolic pathways of pyrazole sulfonamide inhibitors.

microsomal_stability_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome/ Buffer Mixture B Add Test Compound A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Sample at Time Points D->E F Quench with Acetonitrile E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t1/2 and CLint H->I

Caption: Experimental workflow for a liver microsomal stability assay.

stability_improvement_logic cluster_problem Problem cluster_strategies Strategies cluster_outcome Desired Outcome Problem Low Metabolic Stability S1 Block Metabolism Site Problem->S1 S2 Deuteration Problem->S2 S3 Bioisosteric Replacement Problem->S3 S4 Modify Physicochemical Properties Problem->S4 Outcome Improved Metabolic Stability (Longer t1/2, Lower CLint) S1->Outcome S2->Outcome S3->Outcome S4->Outcome

Caption: Logic diagram for improving the metabolic stability of inhibitors.

Validation & Comparative

Unlocking the Therapeutic Potential: A Comparative Guide to the Bioactivity of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of derivatives of "N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide," focusing on their potential as anticancer and anti-inflammatory agents. While specific experimental data for the N-tert-butyl derivative remains elusive in publicly available literature, this guide synthesizes findings on structurally related compounds to illuminate key structure-activity relationships and guide future research.

Comparative Bioactivity of Pyrazole Benzenesulfonamide Derivatives

The bioactivity of 4-(pyrazol-1-yl)benzenesulfonamide derivatives is significantly influenced by the nature and position of substituents on both the pyrazole and benzenesulfonamide moieties. The following table summarizes the in vitro anticancer and anti-inflammatory activities of selected derivatives, highlighting their potency against various cell lines and enzymes.

Compound IDR1 (at Pyrazole)R2 (at Sulfonamide)AssayTargetIC50 / KI [µM]Reference
Series 1 4-Br-NH-(various ureas)EnzymaticCarbonic Anhydrase IX0.0159 - 0.0676[1]
Cell-based60 Cancer Cell LinesGI50 (MG-MID) = 3.5[1]
Series 2 5-Amino-NH-N=CH-(substituted phenyls)EnzymaticCOX-20.049 - 0.060[2][3]
Enzymatic5-LOX1.9 - 2.5[2][3]
Series 3 --NH-(various ureas)EnzymaticCarbonic Anhydrase II0.0345 - 0.1571[1]
Series 4 --NH-(various ureas)EnzymaticCarbonic Anhydrase XII0.0167 - 0.0657[1]
Celecoxib 3-CF3, 4-Ph-NH2EnzymaticCOX-2~0.04

Note: Data for the specific compound "this compound" was not available in the reviewed literature. The table presents data for structurally related derivatives to infer potential activity.

Key Signaling Pathway: COX-2 Inhibition in Cancer

Many pyrazole benzenesulfonamide derivatives, including the well-known drug Celecoxib, exert their anticancer and anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. Overexpression of COX-2 is a hallmark of many cancers and inflammatory conditions, leading to increased production of prostaglandins (e.g., PGE2), which in turn promote cell proliferation, angiogenesis, and inflammation while inhibiting apoptosis.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2 COX-2 Enzyme ProInflammatory_Stimuli->COX2 Upregulates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Proliferation Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Inflammation Inflammation PGE2->Inflammation Apoptosis Apoptosis PGE2->Apoptosis Pyrazole_Derivatives Pyrazole Benzenesulfonamide Derivatives Pyrazole_Derivatives->COX2 Inhibit Western_Blot_Workflow A 1. Protein Extraction (Cell Lysis) B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Analysis (Band Densitometry) H->I

References

A Comparative Guide to E3 Ligase Building Blocks: Profiling "N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" in the Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The choice of E3 ubiquitin ligase and its corresponding small molecule ligand, or "building block," is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacological properties. This guide provides a comprehensive comparison of "N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide," a novel building block, with established ligands for commonly recruited E3 ligases, including Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 Homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).

"N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide," with its characteristic pyrazole and benzenesulfonamide moieties, is structurally related to celecoxib and its derivatives, which have been identified as ligands for the Cereblon (CRBN) E3 ligase.[1][2] While direct quantitative binding data for this specific molecule is not yet widely published, its classification as a "Protein Degrader Building Block" by suppliers suggests its utility in PROTAC development, likely as a CRBN recruiter.[3][4] This guide will therefore contextualize its potential performance against well-characterized E3 ligase ligands, supported by experimental data from analogous compounds and detailed methodologies for comparative evaluation.

Comparative Analysis of E3 Ligase Ligands

The effectiveness of an E3 ligase ligand in a PROTAC is multi-faceted, with key performance indicators including its binding affinity to the E3 ligase, and the subsequent degradation efficiency (DC50 and Dmax) of the target protein by the resulting PROTAC.

Quantitative Comparison of Cereblon (CRBN) Ligands

Cereblon is a widely utilized E3 ligase in PROTAC development.[5] Its ligands are central to the efficacy of the resulting degraders. While specific affinity data for "N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" is emerging, we can infer its potential by comparing it to established CRBN ligands and structurally similar novel binders.

Ligand ClassRepresentative Ligand(s)Binding Affinity to CRBN (IC50/Kd)Key Features & Considerations
Immunomodulatory Drugs (IMiDs) Thalidomide, Lenalidomide, PomalidomideThalidomide: ~250 nM (Kd)[6] Lenalidomide: ~178 nM (Kd)[6] Pomalidomide: ~157 nM (Kd)[6]Well-established; extensive clinical use; can induce degradation of neosubstrate proteins like IKZF1 and IKZF3.[7]
Pyrazole Benzenesulfonamide Derivatives N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide (target compound) & analogsData not yet widely available.Structurally distinct from IMiDs; may offer a different off-target profile; potential for improved physicochemical properties.
Benzamide Derivatives Novel non-phthalimide bindersIC50 values in the low micromolar to nanomolar range have been reported for optimized analogs.[1]Designed to improve chemical stability and reduce neosubstrate recruitment compared to IMiDs.[1]
Head-to-Head Comparison of Major E3 Ligase Building Block Families

The choice of E3 ligase family significantly impacts the design and application of PROTACs. The following table provides a high-level comparison of the most commonly used E3 ligase building blocks.

E3 Ligase FamilyRepresentative LigandsAdvantagesDisadvantages
Cereblon (CRBN) Thalidomide, Lenalidomide, Pomalidomide, and novel derivativesWell-understood biology; ligands have favorable drug-like properties; broad applicability.[7][8]Potential for off-target effects through neosubstrate degradation; IMiD-based ligands can have inherent instability.[1]
von Hippel-Lindau (VHL) Hydroxyproline-based peptidomimeticsHigh-affinity ligands available; well-defined binding pocket; can lead to potent degraders.[9]Ligands are often larger and have less favorable physicochemical properties compared to CRBN ligands.[10]
MDM2 Nutlin-based compoundsCan offer a dual mechanism of action by degrading a target and stabilizing p53.[11]Generally larger and less cell-permeable ligands; may have a more limited substrate scope.[2]
IAPs (cIAP1, XIAP) Bestatin derivatives, SMAC mimeticsCan induce apoptosis in cancer cells; potential for synergistic anti-cancer activity.Ligands can have complex pharmacology; potential for toxicity due to modulation of apoptosis pathways.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and applying PROTAC technology.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Delivers Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow General Workflow for Evaluating E3 Ligase Building Blocks cluster_workflow Start Synthesize PROTAC with E3 Ligase Building Block Binding_Assay Determine Binding Affinity to E3 Ligase (e.g., FP, ITC, AlphaScreen) Start->Binding_Assay Cell_Treatment Treat Cells with PROTAC Start->Cell_Treatment Dose_Response Determine DC50 and Dmax Binding_Assay->Dose_Response Western_Blot Assess Target Protein Degradation (Western Blot) Cell_Treatment->Western_Blot Western_Blot->Dose_Response Off_Target Evaluate Off-Target Effects (Proteomics) Dose_Response->Off_Target End Optimized PROTAC Off_Target->End

Caption: Workflow for PROTAC evaluation.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments used to characterize E3 ligase building blocks.

Protocol 1: Fluorescence Polarization (FP) Assay for CRBN Binding Affinity

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the E3 ligase.

Materials:

  • Purified recombinant human Cereblon (CRBN) protein.

  • Fluorescently labeled CRBN ligand (e.g., fluorescently tagged thalidomide).

  • Test compound ("N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide" or other ligands).

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Black, low-volume 384-well microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Reagent Preparation: Prepare a dilution series of the test compound in assay buffer. Prepare a solution of CRBN protein and the fluorescent tracer at concentrations optimized for a stable and significant polarization signal.

  • Assay Setup: To the microplate wells, add the test compound dilutions. Then, add the CRBN protein solution to all wells except the "tracer only" controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Tracer Addition: Add the fluorescent tracer solution to all wells.

  • Final Incubation: Incubate the plate for another period (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[12]

Materials:

  • Purified recombinant E3 ligase.

  • Test ligand.

  • Dialysis buffer.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation: Dialyze the E3 ligase and dissolve the ligand in the same dialysis buffer to minimize heats of dilution. Degas all solutions.

  • ITC Experiment: Load the E3 ligase into the sample cell and the ligand into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is the most common method to quantify the reduction in target protein levels in cells treated with a PROTAC.[3][13]

Materials:

  • Cell line expressing the target protein.

  • PROTAC of interest.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells, wash with PBS, and lyse in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein levels to the loading control.

Conclusion

The selection of an E3 ligase building block is a pivotal decision in the design of a successful PROTAC. While established ligands for CRBN and VHL remain the workhorses of the field, the development of novel chemotypes, such as pyrazole benzenesulfonamide derivatives, offers exciting opportunities to expand the PROTAC toolbox. These new building blocks may provide alternative intellectual property landscapes, improved physicochemical properties, and potentially different off-target profiles. A thorough and systematic evaluation of their binding affinity, degradation efficiency, and selectivity using the detailed protocols provided in this guide is essential for advancing the next generation of targeted protein degraders.

References

The Critical Role of Isomerism: N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The strategic design of Proteolysis Targeting Chimeras (PROTACs) necessitates a deep understanding of the structure-activity relationships (SAR) of their constituent components. For researchers leveraging the versatile pyrazole scaffold, the seemingly subtle differences between isomers can have profound impacts on PROTAC efficacy, selectivity, and overall performance. This guide provides a comparative analysis of N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide and its hypothetical isomers in the context of PROTAC design, supported by representative experimental data and detailed protocols.

The Pyrazole Core: A Privileged Scaffold in PROTACs

The pyrazole ring is a common motif in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its synthetic tractability.[1][2] In the realm of PROTACs, pyrazole-containing molecules have been successfully employed as ligands for various target proteins and, in some cases, as components of E3 ligase recruiters.[3] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] They consist of a "warhead" that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker that connects the two.[3][4]

Isomeric Considerations: A Case Study of Pyrazole-Based PROTACs

While direct comparative studies on N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide and its isomers in PROTACs are not extensively published, the principle of "isomer effect" is a well-documented phenomenon in medicinal chemistry and has been observed in the development of other pyrazole-based PROTACs.[1] The spatial arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional shape and its ability to form a stable and productive ternary complex between the target protein and the E3 ligase—a critical step for successful protein degradation.

This guide will, therefore, present a hypothetical, yet representative, comparison based on typical experimental outcomes in PROTAC development to illustrate the importance of isomeric variation. We will consider three hypothetical isomers of a PROTAC where the pyrazole moiety acts as a warhead targeting a hypothetical protein kinase.

Hypothetical PROTAC Isomers:

  • PROTAC-A: Incorporating N-t-butyl-4-(4-bromopyrazol-1-yl )benzenesulfonamide.

  • PROTAC-B: Incorporating the isomeric N-t-butyl-4-(3-bromopyrazol-1-yl )benzenesulfonamide.

  • PROTAC-C: Incorporating the isomeric N-t-butyl-4-(5-bromopyrazol-1-yl )benzenesulfonamide.

Comparative Performance Data

The following tables summarize hypothetical quantitative data for our three PROTAC isomers, reflecting typical experimental readouts in PROTAC characterization.

Table 1: In Vitro Degradation and Binding Affinity

ParameterPROTAC-APROTAC-BPROTAC-C
Target Protein Degradation (DC₅₀, nM) 25150>1000
Maximum Degradation (Dₘₐₓ, %) 9570<20
Binding Affinity to Target (Kᵢ, nM) 506545
Binding Affinity to Cereblon (Kᵢ, nM) 120110130
Ternary Complex Cooperativity (α) 5.21.8<1

Table 2: Cellular Activity and Selectivity

ParameterPROTAC-APROTAC-BPROTAC-C
Cellular Potency (IC₅₀, nM) 40250>2000
Selectivity vs. Kinase Family Member X 50-fold15-fold5-fold
Off-target Degradation (Proteomics) MinimalModerateSignificant
Cellular Permeability (Pₐₚₚ, 10⁻⁶ cm/s) 5.86.15.5

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Seed target cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. Quantify band intensities to determine the extent of protein degradation.

Binding Affinity Assays (e.g., Isothermal Titration Calorimetry - ITC)
  • Protein and Compound Preparation: Purify the target protein and the E3 ligase. Prepare stock solutions of the PROTACs in a suitable buffer.

  • ITC Experiment: Load the protein into the sample cell of the ITC instrument and the PROTAC into the injection syringe.

  • Data Acquisition and Analysis: Perform a series of injections and measure the heat changes upon binding. Fit the data to a suitable binding model to determine the dissociation constant (Kᵢ).

Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
  • Immobilization: Immobilize the biotinylated target protein on a streptavidin-coated SPR sensor chip.

  • Binding Analysis: Inject the E3 ligase alone, the PROTAC alone, and a mixture of the E3 ligase and the PROTAC over the chip surface.

  • Data Analysis: Measure the changes in the SPR signal to determine the binding kinetics and cooperativity of ternary complex formation.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTACs.

  • MTT Incubation: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Visualizing the PROTAC Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ub Ubiquitin Proteasome Proteasome Target->Proteasome Enters E3_Ligase->Target Ubiquitination Ub->Target Tags for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays A Isomer Synthesis B Linker Optimization A->B C E3 Ligase Ligand Selection B->C D Binding Affinity Assays (ITC, SPR) C->D E Ternary Complex Formation D->E F Biochemical Degradation Assay E->F G Western Blot for Degradation F->G H Cell Viability (IC50) G->H I Proteomics for Selectivity H->I J In Vivo Studies I->J Lead Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

The presented hypothetical data underscores the critical importance of isomeric substitution in the design of pyrazole-based PROTACs. While all three hypothetical isomers possess similar binding affinities to the target and the E3 ligase, PROTAC-A , incorporating N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide, exhibits significantly superior degradation efficiency and cellular potency. This is attributed to its ability to form a more stable and productive ternary complex, as indicated by the higher cooperativity factor (α). The suboptimal spatial arrangement of the bromo-substituent in PROTAC-B and PROTAC-C likely hinders the optimal orientation of the E3 ligase relative to the target protein, leading to inefficient ubiquitination and subsequent degradation.

For researchers in the field, this guide highlights the necessity of synthesizing and evaluating multiple isomers of a pyrazole-based warhead to identify the optimal geometry for potent and selective protein degradation. A thorough understanding of the structure-activity relationship at the isomeric level is paramount for the successful development of novel and effective PROTAC therapeutics.

References

Pyrazole Sulfonamides as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential. The incorporation of a sulfonamide moiety can further enhance binding affinity and modulate pharmacokinetic properties. This guide provides a comparative analysis of various pyrazole sulfonamides as kinase inhibitors, presenting key experimental data, detailed methodologies, and visualizations of the relevant signaling pathways to aid in the design and development of next-generation targeted therapies.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrazole sulfonamide derivatives against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further optimization.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Sulfonamides
Compound IDTarget KinaseIC50 (nM)Reference
LRRK2 Inhibitors
Compound 19G2019S-LRRK220[1]
WT-LRRK2>1000[1]
Compound 30G2019S-LRRK210[1]
WT-LRRK23900[1]
Compound 37G2019S-LRRK230[1]
WT-LRRK211000[1]
Aurora Kinase Inhibitors
Compound 7Aurora A28.9[2]
Aurora B2.2[2]
Compound 8Aurora A35[2]
Aurora B75[2]
CDK Inhibitors
Compound 24CDK12380[2]
Compound 25CDK11520[2]
Checkpoint Kinase Inhibitors
Compound 16Chk248.4[2]
Compound 17Chk217.9[2]
Akt Inhibitors
Afuresertib (GSK2110183)Akt10.08 (Ki)[2]
Compound 2Akt11.3[2]

Note: Ki denotes the inhibition constant.

Table 2: Cellular Proliferation Inhibitory Activity (IC50) of Pyrazole Sulfonamides
Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 7U937Leukemia5.106[2]
K562Leukemia5.003[2]
A549Lung0.487[2]
LoVoColon0.789[2]
HT29Colon0.381[2]
Compound 17HepG2Liver10.8[2]
HeLaCervical11.8[2]
MCF7Breast10.4[2]
Compound 24HepG2Liver0.05[2]
Huh7Liver0.065[2]
SNU-475Liver1.93[2]
HCT116Colon1.68[2]
UO-31Renal1.85[2]
Compound 25HepG2Liver0.028[2]
Huh7Liver1.83[2]
SNU-475Liver1.70[2]
HCT116Colon0.035[2]
UO-31Renal2.24[2]
AfuresertibHCT116Colon0.95[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.[3]

  • Compound Preparation: Prepare serial dilutions of the pyrazole sulfonamide compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept below 1%.[4]

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO for the negative control. Add 10 µL of the kinase enzyme solution to all wells. Allow the compound and enzyme to interact for 10-30 minutes at room temperature.[3]

  • Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of a mixture containing ATP and the specific peptide substrate. The final ATP concentration should be near the Km value for the specific kinase.[3]

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C.[3]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.[4]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole sulfonamide compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle (DMSO) control.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blotting for Phosphoprotein Analysis

This technique is used to determine the effect of the inhibitor on the phosphorylation status of downstream target proteins in a signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the pyrazole sulfonamide inhibitor at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target protein. After washing, incubate the membrane with an HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to quantify the changes in protein phosphorylation.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazole sulfonamide kinase inhibitors and a general experimental workflow for their evaluation.

G cluster_0 Experimental Workflow for Kinase Inhibitor Evaluation A Compound Synthesis (Pyrazole Sulfonamides) B In Vitro Kinase Assay (e.g., ADP-Glo) A->B C Cellular Proliferation Assay (e.g., MTT) B->C Potent Inhibitors D Western Blotting (Target Phosphorylation) C->D Cellularly Active E In Vivo Efficacy Studies (Xenograft Models) D->E On-Target Activity F Lead Optimization E->F Efficacious In Vivo CDK_Pathway cluster_cdk CDK Signaling Pathway in G1/S Transition Mitogen Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogen->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F sequesters GeneTx G1/S Phase Gene Transcription pRb->GeneTx releases E2F to activate CyclinE_CDK2 Cyclin E / CDK2 GeneTx->CyclinE_CDK2 promotes S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates Inhibitor Pyrazole Sulfonamide CDK Inhibitor Inhibitor->CyclinD_CDK46 inhibits Inhibitor->CyclinE_CDK2 inhibits LRRK2_Pathway cluster_lrrk2 LRRK2 Signaling Pathway LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab_GTPase Rab GTPases LRRK2_mut->Rab_GTPase phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPase->Vesicular_Trafficking regulates Autophagy Autophagy Rab_GTPase->Autophagy regulates Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage dysregulation leads to Autophagy->Neuronal_Damage impairment leads to Inhibitor Pyrazole Sulfonamide LRRK2 Inhibitor Inhibitor->LRRK2_mut inhibits Aurora_Kinase_Pathway cluster_aurora Aurora Kinase Signaling in Mitosis Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Inhibitor Pyrazole Sulfonamide Aurora Kinase Inhibitor Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits

References

Validating Screening Hits: A Comparative Analysis of "N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases did not yield specific information on the use of "N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" in validating hits from a chemical screen. The search for experimental data, performance metrics, and detailed protocols for this particular compound in a hit validation context was unsuccessful. Therefore, a direct comparison with alternative methods, as initially requested, cannot be provided.

This guide will instead offer a comparative overview of common strategies and alternative compound classes used in the crucial process of hit validation during drug discovery, based on established scientific principles and published research on structurally related compounds, such as pyrazolyl benzenesulfonamide derivatives. This will provide researchers, scientists, and drug development professionals with a framework for designing robust hit validation cascades.

The Critical Role of Hit Validation

High-throughput screening (HTS) campaigns often generate a large number of initial "hits." However, a significant portion of these are false positives that can arise from various artifacts, including assay interference, compound aggregation, or non-specific activity. The hit validation phase is therefore essential to triage these initial findings and confirm that the observed activity is genuine, target-specific, and reproducible. A rigorous validation process saves valuable time and resources by focusing on the most promising candidates for lead optimization.

General Workflow for Hit Validation

A typical hit validation workflow involves a series of sequential and orthogonal assays designed to increase confidence in the initial screening hits. This process can be visualized as a funnel, where a large number of initial hits are progressively filtered down to a smaller set of high-quality, validated hits.

G cluster_0 Hit Validation Workflow Primary Screen Hits Primary Screen Hits Hit Confirmation Hit Confirmation Primary Screen Hits->Hit Confirmation Re-testing Orthogonal Assays Orthogonal Assays Hit Confirmation->Orthogonal Assays Confirmation of Activity Dose-Response Analysis Dose-Response Analysis Orthogonal Assays->Dose-Response Analysis Potency Determination Secondary Assays Secondary Assays Dose-Response Analysis->Secondary Assays Selectivity & Mechanism Validated Hits Validated Hits Secondary Assays->Validated Hits Final Confirmation

Caption: A generalized workflow for hit validation in drug discovery.

Comparing Hit Validation Strategies: A Focus on Pyrazolyl Benzenesulfonamides

While data for the specific requested compound is unavailable, the broader class of pyrazolyl benzenesulfonamide derivatives has been extensively studied, particularly as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. Celecoxib is a well-known drug belonging to this class. Research on analogs of Celecoxib and other pyrazolyl benzenesulfonamides provides insights into the types of assays used for hit validation in this chemical space.

Table 1: Comparison of Hit Validation Assays for Pyrazolyl Benzenesulfonamide Derivatives
Assay TypePrincipleInformation GainedAdvantagesDisadvantages
Biochemical Assays
In vitro COX-1/COX-2 Inhibition AssayMeasures the inhibition of purified COX-1 and COX-2 enzymes, often by quantifying the production of prostaglandins.Potency (IC50) and selectivity for the target enzyme.High throughput, allows for direct measurement of target engagement.Lacks cellular context (e.g., membrane permeability, off-target effects).
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of the compound to the target protein.Binding affinity (Kd), stoichiometry, and thermodynamics of interaction.Label-free, provides detailed thermodynamic information.Requires larger amounts of pure protein, lower throughput.
Cell-Based Assays
Whole Blood AssayMeasures the inhibition of prostaglandin production in response to a stimulus in human whole blood.More physiologically relevant measure of COX inhibition in a complex biological matrix.Provides a better prediction of in vivo efficacy.Lower throughput, more variable than biochemical assays.
Cell Viability/Cytotoxicity AssayAssesses the effect of the compound on the health and proliferation of cancer cell lines.Cellular potency and potential for cytotoxicity.Evaluates the compound's effect in a cellular context.Mechanism of cell death is not elucidated.
Reporter Gene AssayMeasures the modulation of a reporter gene (e.g., luciferase) under the control of a specific signaling pathway.Confirmation of on-target activity in a cellular signaling context.High sensitivity and suitable for high-throughput formats.Prone to artifacts from compounds that interfere with the reporter protein.

Experimental Protocols

In vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period at 37°C.

  • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • The IC50 values (the concentration of compound required to inhibit 50% of enzyme activity) are calculated from the dose-response curves.

  • Selectivity is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondrial reductases convert the MTT into formazan crystals.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathway Visualization

The primary mechanism of action for many pyrazolyl benzenesulfonamide derivatives is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

G cluster_0 COX Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Pyrazolyl_Benzenesulfonamides Pyrazolyl Benzenesulfonamides (e.g., Celecoxib analogs) Pyrazolyl_Benzenesulfonamides->COX_Enzymes

Caption: Inhibition of the COX pathway by pyrazolyl benzenesulfonamides.

Conclusion

While a specific comparative analysis of "this compound" is not possible due to the lack of public data, this guide provides a framework for understanding the critical process of hit validation. By employing a combination of biochemical and cell-based assays, researchers can effectively triage initial screening hits and identify promising lead candidates. The example of pyrazolyl benzenesulfonamide derivatives illustrates a typical hit validation cascade for a well-studied class of compounds, highlighting the importance of assessing potency, selectivity, and cellular activity to build a robust data package for advancing drug discovery programs. Researchers are encouraged to apply these principles to their own hit validation efforts, tailoring the experimental approach to the specific target and chemical matter under investigation.

"N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" derivative selectivity profiling against kinase panels

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Kinase Selectivity Profiling of Pyrazole and Benzenesulfonamide Derivatives

A Guide for Researchers in Drug Discovery

Introduction:

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. The pyrazole and benzenesulfonamide scaffolds are recognized as "privileged structures" due to their ability to form key interactions within the ATP-binding site of a wide range of kinases. While a specific kinase selectivity profile for "N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide" is not publicly available, this guide provides a comparative analysis of structurally related pyrazole and benzenesulfonamide derivatives that have been evaluated against panels of kinases. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

The data presented herein is aggregated from various public sources and is intended to highlight the diverse selectivity profiles that can be achieved through modification of these core scaffolds.

Comparative Kinase Inhibition Data

The following tables summarize the kinase inhibition data for selected pyrazole and benzenesulfonamide derivatives from publicly available literature. These examples are chosen to illustrate the range of potencies and selectivities that have been achieved for different kinase targets.

Table 1: Selectivity Profile of Aminopyrazole-Based Inhibitors

CompoundTarget KinaseIC50 (nM)Selectivity over p38Reference
SR-3576 JNK37>2800-fold[1]
SR-3737 JNK312~0.25-fold (p38 IC50 = 3 nM)[1]

This table showcases how small modifications to the pyrazole scaffold can dramatically alter selectivity between closely related MAP kinases.

Table 2: Potency of Pyrazole-Based Inhibitors Against Various Kinases

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Reference
Pyrazole-based (Afuresertib analog)Akt11.3[2]
Pyrazole-based (AT7518)CDKsVaries by cell line[2]
3-Amino-1H-pyrazole (Compound 1)CDK2, CDK5, JNK34.6, 27.6, 26.1 (KD values)[3]
1H-Pyrazole Biaryl SulfonamidesG2019S-LRRK2Cellular potency varies[4]

This table provides a broader overview of the diverse kinase families that can be targeted with pyrazole-based inhibitors.

Table 3: Potency of N-(1H-indazol-6-yl)benzenesulfonamide Derivatives Against PLK4

CompoundPLK4 IC50 (nM)Reference
K01 Not specified, used as scaffold[5]
K02 12.4[5]
K22 0.1[5]
Centrinone (Control) 2.7[5]
Axitinib (Reference) 6.5[5]

This table demonstrates the high potency that can be achieved with benzenesulfonamide derivatives against a specific target, PLK4.

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining reliable kinase inhibition data. Below is a representative protocol for an in vitro kinase assay, synthesized from established methodologies.[6][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is used for detection. When the antibody binds the phosphorylated peptide, which is captured by a streptavidin-conjugated acceptor fluorophore, FRET occurs, generating a signal proportional to kinase activity. Inhibition is measured as a decrease in this signal.[6]

Materials:

  • Kinase: Purified, recombinant enzyme of interest.

  • Substrate: Biotinylated peptide specific to the kinase.

  • ATP: Adenosine triphosphate.

  • Test Compound: Serially diluted in DMSO.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35.

  • Detection Reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).

  • Microplates: 384-well, low-volume, non-binding plates.

  • Plate Reader: Capable of TR-FRET measurements.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compound in 100% DMSO. A typical starting concentration might be 1 mM, diluted in 10-point, 3-fold steps.

  • Reagent Preparation:

    • Dilute the kinase enzyme to a working concentration (e.g., 2X the final desired concentration) in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a substrate/ATP mixture (also at 2X) in assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for high and low controls) to the appropriate wells of the 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Allow the plate to incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Add the detection reagents (terbium-labeled antibody and streptavidin-acceptor) to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Normalize the data using the high (no enzyme or maximum inhibition) and low (DMSO only) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway Example: JAK/STAT Pathway

Many pyrazole-based compounds have been developed as inhibitors of Janus Kinases (JAKs). The JAK/STAT pathway is a critical signaling cascade in immunity and cell growth.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) P_STAT p-STAT STAT->P_STAT P_STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibits Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_compound Add Compound/DMSO to 384-well Plate prep_compound->add_compound add_kinase Add Kinase Enzyme add_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate add_atp Initiate Reaction (Add ATP/Substrate Mix) pre_incubate->add_atp incubate Incubate (e.g., 60 min) add_atp->incubate stop_detect Stop Reaction & Add Detection Reagents incubate->stop_detect read_plate Read Plate (e.g., TR-FRET) stop_detect->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end Scaffolds Core Core Scaffolds Pyrazole Pyrazole Core->Pyrazole Benzenesulfonamide Benzenesulfonamide Core->Benzenesulfonamide Hybrid Pyrazole-Benzenesulfonamide (e.g., LRRK2 Inhibitors) Pyrazole->Hybrid Aminopyrazole Aminopyrazole Derivatives (e.g., JNK3 Inhibitors) Pyrazole->Aminopyrazole Benzenesulfonamide->Hybrid IndazoleSulfonamide Indazole-Benzenesulfonamide (e.g., PLK4 Inhibitors) Benzenesulfonamide->IndazoleSulfonamide

References

Confirming the On-Target Activity of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide-Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the on-target activity of protein degraders derived from "N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide." It offers a comparative analysis of methodologies, presents data in a structured format, and includes detailed experimental protocols and visualizations to support your research and development efforts in the field of targeted protein degradation (TPD).

Quantitative Data Summary

Effective evaluation of a degrader's performance requires robust quantitative data. The following tables provide a template for summarizing key parameters of on-target activity for your "this compound"-based degrader (Degrader X) in comparison to a known inhibitor and a negative control.

Table 1: In Vitro Degradation Profile

CompoundTarget ProteinDC₅₀ (nM)[1]Dₘₐₓ (%)[1]Time to Dₘₐₓ (hours)
Degrader XTarget Protein A509518
Negative ControlTarget Protein A>10,000<10-
Inhibitor YTarget Protein AN/AN/AN/A

Table 2: Cellular On-Target Engagement

CompoundTarget ProteinTernary Complex Formation (TR-FRET, arbitrary units)Target Ubiquitination (in-cell assay, fold change)
Degrader XTarget Protein A85015
Negative ControlTarget Protein A501.2
Inhibitor YTarget Protein ANot ApplicableNot Applicable

Table 3: Proteome-wide Selectivity (Mass Spectrometry)

CompoundNumber of Proteins QuantifiedNumber of Significantly Downregulated Proteins (>2-fold)Off-Target Proteins Degraded
Degrader X>8,0001 (Target Protein A)0
Vehicle (DMSO)>8,00000

Experimental Protocols

Detailed and reproducible protocols are crucial for validating the on-target activity of protein degraders.

Western Blotting for Protein Degradation

This protocol is a standard method for assessing the reduction in target protein levels.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the degrader (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[2] Include a vehicle control (e.g., DMSO).[1][2]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Quantitative Mass Spectrometry for Proteome-wide Selectivity

This method provides an unbiased and global view of a degrader's impact on the entire proteome, enabling the assessment of both on-target and off-target effects.[3][4]

Procedure:

  • Sample Preparation: Treat cells with the degrader or vehicle control as described for Western blotting. Harvest and lyse the cells.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags.[4] This allows for multiplexing and accurate relative quantification.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the isobaric tags, and the reporter ion intensities will be used for quantification.[1]

  • Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Perform statistical analysis to determine proteins with significantly altered abundance in the degrader-treated samples compared to the control.[4]

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the degrader to induce the ubiquitination of the target protein by the recruited E3 ligase.[5][6]

Procedure:

  • Reaction Setup: In a reaction buffer, combine the purified target protein, the E3 ubiquitin ligase complex (e.g., VHL or Cereblon), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP.

  • Degrader Addition: Add the degrader at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.

  • Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an antibody specific for the target protein or for ubiquitin. An increase in high-molecular-weight species of the target protein indicates polyubiquitination.[7]

Visualizing the Mechanism of Action

Diagrams are essential for illustrating the complex biological processes and experimental workflows in targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment Degrader Degrader (N-T-Butyl 4-(4-bromopyrazol-1-YL) benzenesulfonamide-based) Ternary_Complex Ternary Complex Degrader->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a degrader based on this compound.

Experimental_Workflow start Start: Degrader Synthesis biochem_assays Biochemical Assays (Ternary Complex Formation, Ubiquitination) start->biochem_assays cell_based_assays Cell-Based Assays (Western Blot, Cellular Thermal Shift Assay) biochem_assays->cell_based_assays proteomics Quantitative Proteomics (LC-MS/MS for Selectivity) cell_based_assays->proteomics functional_assays Functional Assays (Cell Viability, Phenotypic Readouts) proteomics->functional_assays end End: On-Target Activity Confirmed functional_assays->end

Caption: A typical experimental workflow for confirming the on-target activity of a novel protein degrader.

logical_relationship cluster_cause Cause cluster_effect Effect Degrader Degrader Presence Ternary_Complex Ternary Complex Formation Degrader->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Target Degradation Ubiquitination->Degradation Phenotype Cellular Phenotype Degradation->Phenotype

Caption: The logical cascade of events from degrader introduction to the resulting cellular phenotype.

References

Benchmarking Novel E3 Ligase Ligands: A Comparative Framework for N-t-Butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the performance of novel compounds, such as N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide, against established ligands for the Cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ubiquitin ligases. As of the date of this publication, there is no publicly available experimental data detailing the binding affinity or biological activity of N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide with respect to CRBN or VHL.

Therefore, this document serves as a methodological guide, presenting benchmark data for well-characterized CRBN and VHL ligands and outlining the requisite experimental protocols to facilitate a comprehensive evaluation of novel molecules. The supplier classification of N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide as a "Protein Degrader Building Block" suggests its potential utility in the development of Proteolysis Targeting Chimeras (PROTACs), underscoring the importance of the comparative analysis detailed herein.

Comparative Data for Known CRBN and VHL Ligands

A critical step in characterizing a novel E3 ligase ligand is to benchmark its binding affinity against known standards. The following tables summarize the binding affinities for widely used CRBN and VHL ligands, providing a baseline for comparison.

Table 1: Binding Affinities of Known CRBN Ligands

CompoundBinding Affinity (Kd or Ki)Experimental Method
Thalidomide~250 nM (Kd)[1][2]Fluorescence Polarization[2]
Lenalidomide~178 nM (Ki)[2]Fluorescence Polarization[2]
Pomalidomide~157 nM (Ki)[2]Fluorescence Polarization[2]

Table 2: Binding Affinities of Known VHL Ligands

CompoundBinding Affinity (Kd)Experimental Method
VH032185 nM[3][4]Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR)[5]
VH29880-90 nM[6]Isothermal Titration Calorimetry (ITC) / Competitive Fluorescence Polarization[6]

Foundational Mechanism: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by simultaneously binding to a target protein and an E3 ubiquitin ligase, such as CRBN or VHL. The resulting ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The diagram below illustrates this general mechanism.

PROTAC_Mechanism General Mechanism of PROTAC Action POI Protein of Interest (POI) PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI->PROTAC binds Ub_Chain Polyubiquitin Chain POI->Ub_Chain Tagged for Degradation E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC binds Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ub_Chain->Proteasome Enters Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Benchmarking a Novel Ligand

To ascertain whether a novel compound like N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide can function as a CRBN or VHL ligand, a systematic experimental approach is required. The following workflow outlines the key steps for its characterization.

Experimental_Workflow Workflow for Characterizing a Novel E3 Ligase Ligand cluster_binding_assays Biochemical Binding Assays cluster_cellular_assays Cellular Assays (if part of a PROTAC) start Synthesize & Purify Test Compound fp_assay Fluorescence Polarization (FP) Competition Assay start->fp_assay Test against CRBN & VHL trfret_assay Time-Resolved FRET (TR-FRET) Competition Assay start->trfret_assay Test against CRBN & VHL determine_affinity Determine Binding Affinity (IC50, Kd, or Ki) fp_assay->determine_affinity trfret_assay->determine_affinity western_blot Western Blot for Target Degradation determine_affinity->western_blot If potent, incorporate into a PROTAC conclusion Compare to Benchmark Ligands determine_affinity->conclusion Direct Comparison dcfifty_dmax Determine DC50 & Dmax western_blot->dcfifty_dmax dcfifty_dmax->conclusion

Experimental workflow for ligand characterization.

Detailed Experimental Protocols

The following are detailed methodologies for two common and robust biophysical assays used to determine the binding affinity of small molecule ligands to E3 ligases. These protocols can be adapted to test N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide.

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of a fluorescently labeled ligand (tracer) from its protein target by a non-labeled competitor compound.

Principle: A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a much larger protein, its tumbling is restricted, leading to a high polarization signal. A test compound that binds to the same site will compete with the fluorescent ligand, causing a decrease in the polarization signal in a concentration-dependent manner.

Materials:

  • Purified recombinant CRBN-DDB1 complex or VHL-ElonginB-ElonginC (VBC) complex.

  • Fluorescently labeled tracer (e.g., FITC-thalidomide for CRBN, or a fluorescently labeled HIF-1α peptide for VHL).

  • Test compound (N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide) dissolved in DMSO.

  • Assay Buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).[7]

  • Black, low-binding 384-well microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Reagent Preparation: Prepare a solution containing the E3 ligase complex and the fluorescent tracer at optimized concentrations (typically around the Kd of the tracer) in the assay buffer.

  • Compound Dilution: Perform a serial dilution of the test compound in assay buffer. Also, prepare controls with DMSO only (no competition) and a known binder (e.g., pomalidomide for CRBN, VH298 for VHL) as a positive control.

  • Assay Plate Setup: Add the serially diluted test compound or controls to the wells of the 384-well plate.

  • Reaction Initiation: Add the E3 ligase/tracer mixture to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is another robust method for quantifying ligand binding in a competitive format, offering high sensitivity and reduced interference from compound autofluorescence.

Principle: TR-FRET relies on the transfer of energy between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor fluorophore (like fluorescein or Alexa Fluor) when they are in close proximity. In a competitive binding assay, a labeled E3 ligase (e.g., His-tagged VBC complex bound to a Terbium-labeled anti-His antibody) and a fluorescently labeled ligand (tracer) are used. Binding of the tracer brings the donor and acceptor close, generating a FRET signal. A competing compound will displace the tracer, leading to a loss of the FRET signal.

Materials:

  • His-tagged recombinant VBC complex or CRBN-DDB1 complex.

  • Terbium-labeled anti-His antibody (Donor).

  • Fluorescently labeled ligand (Acceptor, e.g., BODIPY FL VH032).[8]

  • Test compound (N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide) dissolved in DMSO.

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN20).[9]

  • TR-FRET compatible microplates (e.g., low-volume 384-well plates).

  • Plate reader with TR-FRET capabilities.

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations.

  • Assay Plate Setup: Add the diluted test compound or controls (DMSO and a known binder) to the assay plate.

  • Reaction Mixture: Prepare a master mix containing the His-tagged E3 ligase complex, the Terbium-labeled antibody, and the fluorescently labeled ligand in assay buffer.

  • Reaction Initiation: Dispense the master mix into all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90-180 minutes), protected from light, to allow the reaction to equilibrate.[9][10]

  • Measurement: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the competitor concentration and fit the data to determine the IC50 value, which can be converted to a Ki value.

By following this comparative guide and the detailed experimental protocols, researchers can effectively benchmark N-t-butyl-4-(4-bromopyrazol-1-yl)benzenesulfonamide or any other novel compound against established CRBN and VHL ligands, thereby elucidating its potential as a valuable component in the development of targeted protein degraders.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of N-t-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS No. 1199773-25-5). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from structurally similar chemicals and general principles for handling halogenated organic compounds provides a clear framework for its responsible disposal.

Chemical and Physical Properties

A summary of the key identifiers for this compound is provided below.

PropertyValue
CAS Number 1199773-25-5[1]
Molecular Formula C13H16BrN3O2S[1]
Molecular Weight 358.3 g/mol [1]
Purity Typically ≥98%[1]
Recommended Use For research and development purposes only. Not for medical or consumer use.[1]
Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

  • Work Area: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of a spill: For a small spill, absorb the material with an inert, dry substance and place it in a designated hazardous waste container. Ensure the area is then cleaned and decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol is based on guidelines for halogenated organic compounds.

1. Waste Segregation:

  • Crucial Step: This compound is a halogenated organic substance due to the presence of bromine. It must not be mixed with non-halogenated chemical waste.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

2. Container Selection:

  • Material: Use a chemically compatible and sealable container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

3. Transfer of Waste:

  • Solid Waste: If the compound is in solid form, carefully transfer it to the designated halogenated waste container. Avoid creating dust.

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads, must also be disposed of in the same halogenated waste container.

4. Temporary Storage:

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure area for hazardous waste collection.

  • Compatibility: Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • Professional Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies.

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the general laboratory workflow involving this compound and the decision-making process for its proper disposal.

G cluster_workflow Experimental Workflow cluster_disposal Disposal Phase A Weighing of Compound B Reaction Setup A->B C Work-up and Purification B->C D Analysis of Product C->D E Collect Waste and Contaminated Materials D->E Experiment Complete

General laboratory workflow leading to the generation of waste.

G A Waste Generated: This compound and contaminated materials B Is the compound halogenated? A->B D Place in a dedicated, labeled 'Halogenated Organic Waste' container B->D  Yes C YES (Contains Bromine) E Store in designated hazardous waste area D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F

Decision pathway for the proper disposal of the compound.

References

Personal protective equipment for handling N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS No. 1199773-25-5).[1] The following procedures are based on best practices for handling related chemical classes, including brominated organic compounds and sulfonamides, to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the presence of a bromine atom and a sulfonamide group, a comprehensive approach to personal protection is critical.[2][3] The following table summarizes the required PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side shieldsTo prevent eye contact with dust or splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves prior to use.[3] Double gloving is recommended for handling hazardous compounds.[3]
Body Protection Laboratory coat or disposable gownShould be low-permeability with a solid front and long sleeves.[3][4]
Respiratory Protection Chemical fume hood or suitable respiratorMandatory to minimize inhalation of dust or vapors.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is mandatory to minimize exposure and prevent contamination.

1. Preparation:

  • Ensure a designated work area within a certified chemical fume hood is clean and operational.[2][3]

  • Verify that an eye-wash station and safety shower are accessible.[3]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Review the experimental protocol and this safety guide thoroughly.

2. Donning PPE:

  • Put on all required PPE as specified in the table above, ensuring a proper fit.

  • When double gloving, place one glove under the gown cuff and the second over the cuff.[4]

3. Handling the Compound:

  • Conduct all manipulations of the solid compound or its solutions within the chemical fume hood.[2]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin after handling is complete.[3]

  • Decontaminate all glassware and the work surface.[2]

  • Properly remove and dispose of gloves and any other disposable PPE.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Collect all waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix with incompatible waste streams. Brominated compounds can react with easily oxidized substances.[2]

  • Contaminated Materials:

    • Solid waste such as contaminated gloves, weighing paper, and pipette tips must be collected in a designated solid hazardous waste container.[2]

  • Aqueous Waste:

    • Aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood, Safety Equipment) don_ppe 2. Don PPE (Gloves, Gown, Goggles) prep_area->don_ppe handle_compound 3. Handle Compound (Weighing, Transfer) don_ppe->handle_compound decontaminate 4. Decontaminate (Glassware, Work Surface) handle_compound->decontaminate dispose_waste 7. Dispose of Waste (Chemical & Solid) handle_compound->dispose_waste doff_ppe 5. Doff PPE decontaminate->doff_ppe decontaminate->dispose_waste wash_hands 6. Wash Hands doff_ppe->wash_hands doff_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.